Product packaging for Boc-2-bromo-D-phenylalanine(Cat. No.:CAS No. 261360-76-3)

Boc-2-bromo-D-phenylalanine

Cat. No.: B558748
CAS No.: 261360-76-3
M. Wt: 344.2 g/mol
InChI Key: XDJSTMCSOXSTGZ-LLVKDONJSA-N
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Description

Boc-2-bromo-D-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C14H18BrNO4 and its molecular weight is 344.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18BrNO4 B558748 Boc-2-bromo-D-phenylalanine CAS No. 261360-76-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJSTMCSOXSTGZ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Boc-2-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-2-bromo-D-phenylalanine (Boc-2-bromo-D-phenylalanine) is a specialized amino acid derivative that serves as a critical building block in peptide synthesis and medicinal chemistry. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a bromine atom at the 2-position of the phenyl ring, offers enhanced reactivity and versatility.[1] This modification allows for the strategic incorporation of a brominated phenylalanine residue into peptide chains, which can facilitate further chemical modifications and the development of novel bioactive peptides and peptidomimetics.[1] Researchers utilize this compound in drug discovery to create new compounds for targeting specific biological pathways, with potential applications in treating a range of diseases, including cancer and neurological disorders.[1][2] The stability and handling characteristics of this compound make it a valuable tool in the laboratory for advancing peptide chemistry and pharmaceutical development.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for its use in synthetic organic chemistry and for the characterization of resulting compounds.

PropertyValueSource(s)
CAS Number 261360-76-3--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₄H₁₈BrNO₄--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Weight 344.2 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance White powder or white to yellow solid--INVALID-LINK--, --INVALID-LINK--
Melting Point 103 - 108 °C--INVALID-LINK--
Purity ≥ 99% (HPLC), 97%--INVALID-LINK--, --INVALID-LINK--
Optical Rotation [a]²⁶_D_ = +34 ± 1º (c=1 in EtOH)--INVALID-LINK--
Storage Conditions 0 - 8 °C--INVALID-LINK--, --INVALID-LINK--

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in research and development. Below are representative protocols for its synthesis, purification, and analysis.

Synthesis of Boc-Protected Amino Acids (General Procedure)

This protocol describes a general method for the N-Boc protection of an amino acid, which can be adapted for the synthesis of this compound from 2-bromo-D-phenylalanine.

Materials:

  • 2-bromo-D-phenylalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Acetone

  • Water

  • Ethyl acetate

  • Petroleum ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve the amino acid in a mixture of acetone and water.

  • Add triethylamine to the solution.

  • Add di-tert-butyl dicarbonate to the reaction mixture and stir at a controlled temperature (e.g., 0-40°C) for several hours.[3]

  • After the reaction is complete, remove the acetone under reduced pressure.

  • Extract the aqueous solution with ethyl acetate or ether.

  • Adjust the pH of the aqueous layer to 2-3 with dilute HCl.[3]

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.[3]

  • Recrystallize the product from a suitable solvent system like ethyl acetate and petroleum ether to obtain the purified Boc-protected amino acid.[3]

Purification by Column Chromatography

For higher purity, the synthesized product can be purified using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Methanol

  • Chloroform or Dichloromethane (DCM)

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent (e.g., 2-5% methanol in chloroform).[4]

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimum amount of the eluent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.[4]

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.[4]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to assess the purity of this compound.

Typical Conditions:

  • Column: A reversed-phase column (e.g., C18) is commonly used for amino acid analysis.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).

  • Detection: UV detection at a wavelength suitable for the phenyl ring (e.g., 214 nm or 254 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL of a prepared sample solution.

The retention time and peak purity are analyzed to determine the identity and purity of the compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.

Sample Preparation:

  • Dissolve 10-20 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

  • Transfer the solution to a 5 mm NMR tube.[5]

¹H NMR Spectroscopy:

  • Expected signals would include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the α- and β-protons of the phenylalanine backbone, and the aromatic protons of the 2-bromophenyl ring.

¹³C NMR Spectroscopy:

  • This would confirm the presence of all carbon atoms, including the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the tert-butyl group, the α- and β-carbons, and the aromatic carbons.

2D NMR Techniques:

  • Techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.[5]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 2-bromo-D-phenylalanine reaction Boc Protection ((Boc)₂O, Base) start->reaction crude Crude Product reaction->crude column Column Chromatography crude->column Load onto column fractions Collect Fractions column->fractions analysis TLC/HPLC Analysis fractions->analysis pure Pure this compound analysis->pure Combine pure fractions

Caption: General workflow for the synthesis and purification of this compound.

Boc_SPPS_Workflow Boc Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin-Bound Peptide (N-terminal Boc) Deprotection 1. Nα-Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Washing Washing Steps (DCM/DMF) Deprotection->Washing Wash Neutralization 2. Neutralization (e.g., DIEA in DCM) Coupling 3. Coupling (this compound, Coupling Reagent) Neutralization->Coupling Coupling->Resin Repeat Cycle Washing->Neutralization

References

A Technical Guide to Boc-2-bromo-D-phenylalanine: A Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-2-bromo-D-phenylalanine, commonly referred to as Boc-2-bromo-D-phenylalanine, is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry, peptide synthesis, and drug discovery. Its unique structure, which combines the D-enantiomer of phenylalanine with a bromine substituent on the phenyl ring and a Boc protecting group on the amine, confers valuable properties for the development of novel therapeutics.

The D-configuration provides resistance to enzymatic degradation by proteases, a crucial attribute for enhancing the in vivo stability and half-life of peptide-based drugs.[1][2] The bromine atom serves as a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse molecular libraries.[3][4][5] This makes this compound a key building block for synthesizing peptides with constrained conformations, improved metabolic stability, and tailored biological activities.[2][3] Its applications are being explored in various therapeutic areas, including neuroscience and oncology.[1][6]

Core Compound Information

Chemical Structure:

(2R)-3-(2-bromophenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid

Chemical structure of this compound

Physicochemical and Analytical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReferences
CAS Number 261360-76-3[3][7][8][9]
Molecular Formula C₁₄H₁₈BrNO₄[3][7][8][9]
Molecular Weight 344.20 g/mol [7][9]
Appearance White powder or crystalline solid[3][10]
Purity ≥95% - 99% (by HPLC)[3][7]
Melting Point 103 - 108 °C[3]
Optical Rotation [α]²⁶/D = +34 ± 1° (c=1 in EtOH)[3]
Storage Temperature 0 - 8 °C[3]

Applications in Synthetic Chemistry

This compound is a valuable building block, primarily in Solid-Phase Peptide Synthesis (SPPS). The Boc protecting group allows for controlled, stepwise elongation of the peptide chain. The workflow below illustrates its incorporation into a growing peptide.

sps_workflow cluster_prep Preparation cluster_cycle SPPS Cycle cluster_final Final Steps Resin 1. Start with solid support resin (e.g., Merrifield resin) Swell 2. Swell resin in appropriate solvent (e.g., DMF) Resin->Swell Deprotection 3. Fmoc Deprotection (if applicable, for N-terminal amine) Swell->Deprotection Activation 4. Activate Boc-2-bromo-D-Phe-OH (e.g., with DIC/HOBt) Deprotection->Activation Coupling 5. Couple activated amino acid to resin-bound peptide Activation->Coupling Wash 6. Wash resin to remove excess reagents Coupling->Wash Repeat 7. Repeat cycle for subsequent amino acids Wash->Repeat Cleavage 8. Cleave peptide from resin (e.g., with HF or TFMSA) Repeat->Cleavage Purification 9. Purify peptide (e.g., by RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual incorporation of this compound onto a solid support using standard Boc chemistry.

Materials:

  • Merrifield resin (or other suitable solid support)

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel with gentle agitation. Drain the solvent.

  • Boc Deprotection: To deprotect the N-terminal Boc group of the resin-bound peptide, add a solution of 50% TFA in DCM. Agitate for 30 minutes. Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid. Neutralize with a 10% solution of DIPEA in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF. Add DCC or DIC (3 eq.) and allow the mixture to activate for 10-15 minutes.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate at room temperature for 2-4 hours. To ensure complete reaction, coupling time can be extended or a double coupling can be performed due to potential steric hindrance.

  • Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin. Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).[5] Add the cocktail to the resin and agitate for 2-3 hours.[5]

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.[5] Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.[5] The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Protocol 2: In Vitro Assay for L-type Amino Acid Transporter 1 (LAT1) Inhibition

Given that halogenated phenylalanine analogs are explored as inhibitors of LAT1, which is often overexpressed in cancer cells, this protocol provides a framework for assessing the inhibitory potential of a peptide containing 2-bromo-D-phenylalanine.[1]

Materials:

  • LAT1-expressing cancer cell line (e.g., HT-29)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Test peptide containing 2-bromo-D-phenylalanine

  • [³H]-L-Leucine (radiolabeled substrate)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture LAT1-expressing cells in appropriate medium at 37°C in a humidified 5% CO₂ atmosphere.[1] Seed cells in a 24-well plate and allow them to form a confluent monolayer.[1]

  • Assay Preparation: On the day of the experiment, wash the cells twice with pre-warmed transport buffer.

  • Inhibition Assay: a. Prepare serial dilutions of the test peptide in transport buffer. b. Pre-incubate the cells with the different concentrations of the test peptide for 15-30 minutes at 37°C.[1] c. Initiate the uptake by adding [³H]-L-Leucine to each well at a fixed concentration. Incubate for a defined period (e.g., 5-10 minutes).[1] d. Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.[1]

  • Quantification: a. Lyse the cells in each well (e.g., with 0.1 M NaOH). b. Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.[1]

  • Data Analysis: Calculate the percentage of inhibition for each peptide concentration relative to a control group (no peptide). Determine the IC₅₀ value by fitting the data to a dose-response curve.[1]

Potential Applications in Drug Development

The structural features of this compound make it a valuable component for designing novel therapeutics. The diagram below illustrates the logical relationships between its properties and potential applications.

applications Core This compound Prop1 D-Configuration Core->Prop1 Prop2 Bromo Substituent Core->Prop2 Prop3 Boc Protecting Group Core->Prop3 Adv1 Proteolytic Resistance Prop1->Adv1 Adv2 Synthetic Handle for Cross-Coupling Prop2->Adv2 Adv3 Controlled Peptide Synthesis Prop3->Adv3 App1 Metabolically Stable Peptides Adv1->App1 App2 Diverse Peptide Libraries Adv2->App2 Adv3->App1 Adv3->App2 TA1 Neuroscience (e.g., Neuropeptide Analogs) App1->TA1 TA2 Oncology (e.g., LAT1 Inhibitors) App1->TA2 App2->TA1 App2->TA2

References

Spectroscopic and Synthetic Profile of Boc-2-bromo-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols for N-tert-butoxycarbonyl-2-bromo-D-phenylalanine (Boc-2-bromo-D-phenylalanine). This compound is a valuable building block in peptide synthesis and drug discovery, with the ortho-bromine substitution on the phenyl ring offering a reactive handle for further chemical modifications. This document is intended to serve as a detailed resource for researchers utilizing this compound in their work.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is compiled based on typical values for structurally similar compounds, including Boc-D-phenylalanine and other ortho-substituted phenylalanine derivatives.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.55d1HAr-H
~7.30t1HAr-H
~7.15t1HAr-H
~7.10d1HAr-H
~5.10d1HNH
~4.65q1Hα-CH
~3.35dd1Hβ-CH₂
~3.15dd1Hβ-CH₂
1.45s9HC(CH₃)₃

¹³C NMR (Carbon NMR)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~174.5C=O (acid)
~155.0C=O (Boc)
~136.0Ar-C
~133.0Ar-C
~130.0Ar-C
~128.0Ar-C
~127.5Ar-C
~124.0Ar-C-Br
~80.0C (CH₃)₃
~54.0α-CH
~39.0β-CH₂
28.3C(C H₃)₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500broadO-H stretch (carboxylic acid)
~3380mediumN-H stretch (urethane)
~2980, 2930mediumC-H stretch (aliphatic)
~1710strongC=O stretch (carboxylic acid & urethane)
~1510strongN-H bend
~1160strongC-O stretch (urethane)
~750strongC-Br stretch, C-H bend (ortho-disubstituted aromatic)
Mass Spectrometry (MS)
TechniqueIonm/z (Expected)
ESI-MS[M-H]⁻342.0/344.0 (Isotopic pattern for Br)
ESI-MS[M+Na]⁺366.0/368.0 (Isotopic pattern for Br)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol describes the protection of the amino group of 2-bromo-D-phenylalanine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 2-bromo-D-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-bromo-D-phenylalanine in a 1:1 mixture of 1,4-dioxane and 1N aqueous sodium hydroxide solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to a pH of 2-3 with cold 1N HCl or a saturated KHSO₄ solution.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Verification IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Structure Structural Elucidation and Purity Confirmation Data_Analysis->Final_Structure

A generalized workflow for the synthesis and spectroscopic analysis of this compound.

Mandatory Visualizations

The following section provides diagrams generated using Graphviz (DOT language) to illustrate key concepts.

Logical Relationship of Spectroscopic Techniques

This diagram shows the relationship between the different spectroscopic techniques and the type of information they provide for structural elucidation.

Spectroscopic_Information cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS MS Compound->MS NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR_info Functional Groups (C=O, N-H, O-H, C-Br) IR->IR_info MS_info Molecular Weight Isotopic Pattern MS->MS_info Final_Structure Complete Structure Confirmation NMR_info->Final_Structure Leads to IR_info->Final_Structure Leads to MS_info->Final_Structure Leads to

Relationship between spectroscopic techniques and the structural information they provide.

Expanding the Peptidic Toolbox: An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides has emerged as a transformative strategy in drug discovery and chemical biology. By moving beyond the canonical 20 amino acids, researchers can systematically modulate the pharmacological and physicochemical properties of peptides, addressing their inherent limitations such as poor metabolic stability and rapid clearance. This technical guide provides a comprehensive overview of the types of unnatural amino acids, their methods of incorporation, and their profound impact on peptide design, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Diverse World of Unnatural Amino Acids

Unnatural amino acids encompass a vast chemical space, offering a plethora of modifications to the peptide backbone and side chains. These modifications can be broadly categorized to tailor peptide properties for specific therapeutic applications.

Key Classifications of Unnatural Amino Acids:

  • D-Amino Acids: As enantiomers of the natural L-amino acids, D-amino acids are a cornerstone for enhancing proteolytic stability. Their mirror-image stereochemistry makes them poor substrates for natural proteases, significantly extending the in vivo half-life of peptide therapeutics.[1][2][3]

  • N-Alkylated Amino Acids: The addition of an alkyl group, most commonly a methyl group, to the backbone amide nitrogen introduces steric hindrance and removes the hydrogen bond donor capability.[4] This modification can increase proteolytic resistance and improve membrane permeability.[4]

  • β- and γ-Amino Acids: By extending the carbon backbone between the amino and carboxyl groups, β- and γ-amino acids introduce conformational constraints and alter the peptide's secondary structure.[1][5] This can lead to peptides with novel folding patterns and enhanced stability.

  • Homo-amino Acids: These amino acids have an additional methylene group in their side chain, which can influence lipophilicity and binding interactions.[1][6]

  • Conformationally Constrained Amino Acids: Cyclic or rigid UAAs, such as those with bicyclic structures, can lock the peptide backbone into a specific conformation. This pre-organization can enhance receptor binding affinity and selectivity.[7]

  • Side-Chain Modified Amino Acids: This broad category includes UAAs with altered side chains, such as:

    • Halogenated derivatives (e.g., 5F-Trp): Fluorination can alter electronic properties and increase binding affinity.[5][7]

    • Hydroxylated amino acids (e.g., hydroxyproline): These can introduce new hydrogen bonding opportunities.[5]

    • Aromatic amino acids (e.g., aminobenzoic acid): These can enhance π-π stacking interactions.[5]

    • Cysteine derivatives (e.g., penicillamine): These can be used for forming alternative disulfide bridges or for conjugation.[5]

UAA_Types cluster_backbone Backbone Modifications cluster_sidechain Side-Chain Modifications D-Amino Acids D-Amino Acids N-Alkylated Amino Acids N-Alkylated Amino Acids β/γ-Amino Acids β/γ-Amino Acids Homo-amino Acids Homo-amino Acids Conformationally Constrained Conformationally Constrained Halogenated Halogenated Hydroxylated Hydroxylated Aromatic Aromatic Cysteine Derivatives Cysteine Derivatives Unnatural Amino Acids Unnatural Amino Acids Unnatural Amino Acids->D-Amino Acids Unnatural Amino Acids->N-Alkylated Amino Acids Unnatural Amino Acids->β/γ-Amino Acids Unnatural Amino Acids->Homo-amino Acids Unnatural Amino Acids->Conformationally Constrained Unnatural Amino Acids->Halogenated Unnatural Amino Acids->Hydroxylated Unnatural Amino Acids->Aromatic Unnatural Amino Acids->Cysteine Derivatives

Figure 1: Classification of Unnatural Amino Acids.

Methods for Incorporating Unnatural Amino Acids

The site-specific incorporation of UAAs into a peptide sequence is primarily achieved through two powerful methodologies: solid-phase peptide synthesis (SPPS) and nonsense suppression.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse for chemically synthesizing peptides containing UAAs.[8][9] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9][10] This method allows for the incorporation of a wide variety of commercially available or custom-synthesized UAAs with the appropriate protecting groups.[1]

SPPS_Workflow start Start with Resin Support resin_swelling 1. Resin Swelling in Solvent (e.g., DMF) start->resin_swelling deprotection 2. Nα-Fmoc Deprotection (e.g., Piperidine in DMF) resin_swelling->deprotection washing1 3. Washing (e.g., DMF) deprotection->washing1 coupling 4. Amino Acid Coupling (Natural or UAA) with Coupling Reagents washing1->coupling washing2 5. Washing (e.g., DMF) coupling->washing2 repeat Repeat Cycle for Each Amino Acid washing2->repeat repeat->deprotection Next Amino Acid cleavage 6. Cleavage from Resin and Side-Chain Deprotection repeat->cleavage Final Amino Acid purification 7. Purification (e.g., RP-HPLC) cleavage->purification end Final Peptide with UAA purification->end

Figure 2: Experimental Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Nonsense Suppression

For the incorporation of UAAs into larger proteins or within a cellular context, nonsense suppression is a powerful biological technique.[11][12][13] This method involves repurposing a stop codon (typically the amber stop codon, UAG) to encode for a UAA.[5][10][14] This requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, where the engineered aaRS specifically charges the engineered tRNA with the desired UAA, and the tRNA's anticodon recognizes the stop codon in the mRNA.[10]

Nonsense_Suppression cluster_components Engineered Components cluster_cellular_machinery Cellular Machinery Orthogonal aaRS Orthogonal aaRS UAA UAA Orthogonal aaRS->UAA Recognizes & Binds Orthogonal tRNA (anticodon for stop codon) Orthogonal tRNA (anticodon for stop codon) Charged tRNA-UAA Charged Orthogonal tRNA with UAA Orthogonal tRNA (anticodon for stop codon)->Charged tRNA-UAA Unnatural Amino Acid (UAA) Unnatural Amino Acid (UAA) Ribosome Ribosome mRNA with Stop Codon (e.g., UAG) mRNA with Stop Codon (e.g., UAG) Ribosome->mRNA with Stop Codon (e.g., UAG) Translates Translation Translation at Stop Codon UAA->Orthogonal tRNA (anticodon for stop codon) Charged onto tRNA by aaRS Charged tRNA-UAA->Translation Result Full-length Protein with Incorporated UAA Translation->Result

Figure 3: Workflow for Nonsense Suppression-based UAA Incorporation.

Impact of Unnatural Amino Acids on Peptide Properties: A Quantitative Perspective

The strategic incorporation of UAAs can lead to dramatic improvements in the therapeutic potential of peptides. The following tables summarize quantitative data from various studies, highlighting the impact of specific UAA substitutions on peptide stability and binding affinity.

Table 1: Enhancement of Peptide Stability with Unnatural Amino Acids

Parent PeptideUAA SubstitutionModificationHalf-Life (t½) of ParentHalf-Life (t½) of Modified PeptideFold ImprovementReference
SomatostatinL-Trp⁸ → D-Trp⁸ (in Octreotide)D-Amino Acid1-2 min (human plasma)1.5 h (human plasma)~45-90x[15]
Feleucin-K3Leu⁴ → α-(4-pentenyl)-AlaSide-Chain Modification~21% remaining after 8 h>30% remaining after 24 h>3x[15]
hECP30Multiple Arg → Orn, L-Orn¹/L-Pro² → D-Orn¹/D-Pro²D-Amino Acid & Side-Chain Modification<16 min>480 min>30x[15]
Met-enkephalinTyr¹-Gly² amide bond replacedBackbone Modification12 min (human plasma)68% remaining after 4 h>20x[15]
SomatostatinN-to-C terminal cyclization (in Pasireotide)Cyclization1-2 min~12 h~360-720x[16]
Oxytocin (OT)C-terminal modification (in Carbetocin)Backbone Modification8 ± 1 min (SIF)13 ± 1 min (SIF)~1.6x[11]

SIF: Simulated Intestinal Fluid

Table 2: Enhancement of Peptide Binding Affinity with Unnatural Amino Acids

Parent Peptide/MotifUAA SubstitutionTargetBinding Affinity (Kd) of ParentBinding Affinity (Kd) of Modified PeptideFold ImprovementReference
Sec(5-27)A17I and G25RSecretin Receptor~100-1000 nM~1-10 nM~100x
Menin-binding motifMultiple Phe, Pro, Ala, Arg analogsMeninN.B. (No Detectable Binding)0.1 µM>100x[16]

Experimental Protocols

Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS) of a UAA-Containing Peptide

This protocol outlines a manual Fmoc/tBu strategy for a single coupling cycle on a 0.1 mmol scale.

Materials:

  • Fmoc-Rink Amide resin

  • N,N-dimethylformamide (DMF)

  • 20% (v/v) piperidine in DMF

  • Fmoc-protected amino acids (natural and unnatural)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: a. Place the Rink Amide resin in a reaction vessel. b. Add DMF to swell the resin for at least 30 minutes.[8] c. Drain the DMF.[8]

  • Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin. b. Agitate the mixture for 5 minutes. c. Drain and repeat the piperidine treatment for another 10 minutes. d. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to activate the amino acid (solution may change color). c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours. For sterically hindered UAAs, extend the coupling time or use stronger coupling reagents.[8]

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: a. After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. b. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the peptide.

  • Precipitation and Purification: a. Precipitate the peptide by adding the filtrate to cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. c. Dry the crude peptide pellet. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

General Protocol for Nonsense Suppression in Xenopus Oocytes

This protocol provides a general workflow for incorporating a UAA into a protein expressed in Xenopus oocytes.[5]

Materials:

  • Synthesized mRNA encoding the protein of interest with an in-frame amber (UAG) stop codon at the desired incorporation site.

  • Suppressor tRNA with the corresponding anticodon (CUA), chemically acylated with the desired UAA.

  • Xenopus laevis oocytes.

  • Microinjection setup.

  • Incubation buffer (e.g., ND96).

  • Electrophysiology or biochemical assay setup for protein analysis.

Procedure:

  • Preparation of mRNA and tRNA: a. Synthesize the target mRNA in vitro with a UAG codon at the site of UAA incorporation. b. Chemically or enzymatically acylate the suppressor tRNA with the UAA.

  • Oocyte Preparation: a. Harvest and defolliculate Xenopus oocytes. b. Maintain the oocytes in a suitable incubation buffer.

  • Microinjection: a. Co-inject the mRNA and the UAA-acylated suppressor tRNA into the cytoplasm of the oocytes.[5]

  • Protein Expression: a. Incubate the injected oocytes for 24-72 hours to allow for protein expression.

  • Functional Analysis: a. Analyze the expression and function of the UAA-containing protein using appropriate techniques, such as two-electrode voltage clamp for ion channels or western blotting/mass spectrometry for other proteins.

Application in Drug Discovery: A UAA-Centric Workflow

The integration of UAAs into the peptide drug discovery pipeline offers a rational approach to overcoming the limitations of natural peptides and developing potent and stable therapeutics.

Drug_Discovery_Workflow start Target Identification & Validation hit_id Hit Identification (e.g., Phage Display, HTS) start->hit_id lead_gen Lead Generation (Initial Peptide) hit_id->lead_gen lead_opt Lead Optimization with UAAs lead_gen->lead_opt synthesis Synthesis of UAA-Peptide Analogs (SPPS) lead_opt->synthesis screening In Vitro Screening (Binding, Stability, Activity) synthesis->screening screening->lead_opt Iterative Design preclinical Preclinical Development screening->preclinical Promising Candidate animal_models In Vivo Studies (Animal Models) preclinical->animal_models clinical Clinical Trials animal_models->clinical drug Approved Peptide Drug clinical->drug

Figure 4: Peptide Drug Discovery Workflow Incorporating UAAs.

Conclusion

The incorporation of unnatural amino acids provides a powerful and versatile platform for the rational design of peptides with enhanced therapeutic properties. By expanding the chemical repertoire beyond the 20 canonical amino acids, researchers can systematically address the challenges of proteolytic instability and poor pharmacokinetics that have historically hindered the development of peptide-based drugs. The continued development of novel UAAs and efficient incorporation methodologies promises to further accelerate the discovery and development of the next generation of highly effective and specific peptide therapeutics.

References

A Technical Guide to Preliminary Studies Involving Boc-2-bromo-D-phenylalanine: A Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-2-bromo-D-phenylalanine (Boc-2-bromo-D-phenylalanine), a halogenated amino acid derivative increasingly utilized in peptide synthesis and medicinal chemistry. Its unique structural features offer a powerful tool for developing novel therapeutics and probing biological systems. This document details the compound's physicochemical properties, outlines key experimental protocols for its use, and explores its current and potential applications in drug discovery.

Physicochemical Properties

This compound is a synthetic amino acid derivative valued for its utility as a building block in the synthesis of complex peptides and novel organic compounds.[1] The presence of a bromine atom on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group makes it a versatile intermediate for further chemical modification.[2][3]

PropertyValueReference
CAS Number 261360-76-3[4][5]
Molecular Formula C₁₄H₁₈BrNO₄[5]
Molecular Weight 344.20 g/mol [5]
Appearance Typically a white crystalline powder[2]
Alternate Names Boc-D-Phe(2-Br)-OH, Boc-o-bromo-D-Phe-OH[5]
Storage Conditions Sealed in a dry environment at room temperature or refrigerated (2-8 °C) for long-term stability.[6][7]

Core Applications in Synthesis and Drug Discovery

The primary application of this compound lies in its role as a versatile intermediate in the synthesis of peptides and non-peptidic molecules for drug discovery.[1][2]

  • Peptide Synthesis : As a protected amino acid, it is a key building block for solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[8] The Boc group provides stable protection of the N-terminus, which can be selectively removed under acidic conditions, allowing for controlled, stepwise elongation of a peptide chain.[9][10]

  • Versatile Chemical Intermediate : The bromine atom on the phenyl ring serves as a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This allows for the introduction of diverse functional groups, enabling the rapid generation of compound libraries for screening and lead optimization.[3]

  • Modulation of Biological Activity : The incorporation of this unnatural amino acid into a peptide or small molecule can significantly alter its pharmacological properties.[3] The bromo-phenyl moiety can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of enzymatic degradation, and increase lipophilicity, which can affect cell permeability.[3]

  • Probing Protein Interactions : Researchers utilize this compound to create modified peptides that can help in studying protein-protein interactions and enzyme mechanisms.[1]

  • Development of Bioactive Peptides : Recent research has shown that Boc-protected dipeptides, including those containing phenylalanine, can exhibit broad-spectrum antibacterial activity, opening new avenues for the development of novel antimicrobial agents.[11]

Experimental Protocols

The following sections provide detailed methodologies for the protection of the amino acid and its incorporation into a peptide sequence.

N-Boc Protection of Phenylalanine Derivatives

This protocol describes a general method for the protection of the α-amino group of a phenylalanine derivative using di-tert-butyl dicarbonate (Boc₂O). This is a foundational step before its use in peptide synthesis.[9]

Materials:

  • D-Phenylalanine derivative (e.g., 2-bromo-D-phenylalanine)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., 1,4-dioxane, tetrahydrofuran (THF), dichloromethane (DCM))[6][12]

  • Aqueous sodium hydroxide (NaOH) solution (1N) or other mild base like triethylamine (NEt₃)[9][12]

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the D-phenylalanine derivative in the chosen solvent (e.g., a 1:1 mixture of THF and water).[6]

  • Add the base (e.g., NaOH solution) to the mixture and stir vigorously in an ice bath for 15-20 minutes.[12]

  • Slowly add Boc₂O (typically 1.1 to 1.5 equivalents) to the reaction mixture.[6]

  • Allow the reaction to stir at room temperature for several hours or overnight.[6][12]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under vacuum to remove the organic solvent.[6]

  • Acidify the remaining aqueous solution to a pH of approximately 2-3 with a cold HCl solution.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude Boc-protected amino acid.

  • The product can be further purified by column chromatography or recrystallization if necessary.[12]

Boc_Protection_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product AminoAcid 2-Bromo-D-phenylalanine Reaction Dissolve & React (Solvent + Base) AminoAcid->Reaction BocAnhydride Boc₂O BocAnhydride->Reaction Workup Acidification & Extraction Reaction->Workup Reaction Complete Purification Drying & Concentration Workup->Purification FinalProduct This compound Purification->FinalProduct

Diagram 1: Workflow for Boc Protection of 2-bromo-D-phenylalanine.
Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of this compound into a growing peptide chain on a solid support using the Boc/Bzl protection strategy.

Materials:

  • This compound

  • Appropriate resin (e.g., Merrifield resin for a C-terminal acid)

  • Dichloromethane (DCM) for washing

  • N,N-Dimethylformamide (DMF) for washing and as a solvent

  • Deprotection agent: Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)

  • Neutralization agent: Diisopropylethylamine (DIEA) in DCM (e.g., 5-10% v/v)

  • Coupling reagents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or alternatives like HBTU/HATU with DIEA.

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling : Swell the resin in DCM in the reaction vessel for 30-60 minutes.

  • Deprotection : Remove the Boc group from the N-terminus of the resin-bound amino acid or peptide by treating it with the TFA/DCM solution for approximately 30 minutes.

  • Washing : Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and the cleaved Boc group.

  • Neutralization : Neutralize the resulting ammonium salt by washing with the DIEA/DCM solution.

  • Washing : Wash the resin again with DMF to remove excess base.

  • Amino Acid Activation : In a separate vial, dissolve this compound (typically 3-4 equivalents relative to the resin loading capacity) and an activating agent (e.g., HOBt) in DMF. Add the coupling agent (e.g., DCC) and allow the mixture to pre-activate for a few minutes.

  • Coupling : Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the absence of free amines.

  • Washing : Wash the resin with DMF and then DCM to remove excess reagents and byproducts.

  • Repeat steps 2-8 for each subsequent amino acid to be added to the peptide chain.

SPPS_Cycle start Start with Resin-Bound Peptide deprotection 1. Deprotection (TFA in DCM) start->deprotection wash1 2. Washing (DCM & DMF) deprotection->wash1 neutralization 3. Neutralization (DIEA in DCM) wash1->neutralization wash2 4. Washing (DMF) neutralization->wash2 coupling 5. Coupling (Activated Boc-AA) wash2->coupling Add Boc-2-bromo-D-Phe wash3 6. Washing (DMF & DCM) coupling->wash3 end Peptide Elongated by One Residue wash3->end end->deprotection Repeat for next cycle

Diagram 2: The Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.

Future Directions and Preliminary Considerations

While specific preliminary studies on the biological activity of this compound itself are not extensively published, its utility as a synthetic tool points toward several promising research avenues.

  • Structure-Activity Relationship (SAR) Studies : Its primary role is in the systematic modification of lead compounds.[3] By replacing a standard phenylalanine residue with 2-bromo-D-phenylalanine, researchers can probe the steric and electronic requirements of a binding pocket.

  • Development of Proteolytically Stable Peptides : The unnatural D-configuration and the bulky bromo-substituent can confer resistance to enzymatic degradation, potentially increasing the in vivo half-life of peptide-based drug candidates.[3]

  • Novel Antibacterials : Building on findings that some Boc-protected dipeptides have antibacterial properties, synthesis of novel short peptides incorporating this compound could lead to new antimicrobial agents.[11] A study on a different phenylalanine derivative, MMV688845, which is active against Mycobacterium abscessus, highlights the potential of modified phenylalanine scaffolds in developing new antibiotics.[13] The synthesis of this compound started with Boc-protected (R)-phenylalanine, underscoring the importance of stereochemical control.[13]

References

A Technical Guide to the Stability and Storage of Boc-2-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the stability profile and recommended storage conditions for N-tert-butoxycarbonyl-2-bromo-D-phenylalanine (Boc-2-bromo-D-phenylalanine). Proper handling and storage are critical to ensure the compound's integrity, purity, and performance in research and development applications, including peptide synthesis and drug discovery.

Recommended Storage and Handling

Proper storage is essential to mitigate degradation and preserve the quality of this compound. The stability of the compound is primarily influenced by the lability of the tert-butoxycarbonyl (Boc) protecting group. Based on data from suppliers and general best practices for protected amino acids, the following conditions are recommended for long-term storage.

For routine laboratory use, it is crucial to allow the container to warm to room temperature in a desiccator before opening.[1][2][3] This practice prevents the condensation of atmospheric moisture onto the cold product, which could accelerate hydrolysis.[1][4]

Table 1: Recommended Long-Term Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Minimizes the risk of thermal degradation, particularly the thermolytic cleavage of the Boc protecting group.[4][5] Some suppliers suggest room temperature for short-term storage, but refrigeration is the advised standard for maintaining long-term integrity.[6]
Atmosphere Store in a tightly sealed container. An inert atmosphere (e.g., Argon, Nitrogen) is beneficial.Reduces the risk of oxidation. While the Boc group itself is not highly susceptible, the phenyl ring and other trace impurities could be.[1][4]
Moisture Store in a dry, desiccated environment.The Boc group is highly susceptible to hydrolysis under acidic or basic conditions, a process exacerbated by the presence of moisture.[4][7]
Light Protect from direct light.While specific photostability data is limited, protecting complex organic molecules from UV light is a standard precautionary measure to prevent potential photolytic degradation.[1][4][8]

Stability Profile and Potential Degradation Pathways

The chemical stability of this compound is largely dictated by the tert-butoxycarbonyl (Boc) group, which is designed to be removed under specific conditions.

  • Acid Lability : The primary degradation pathway is the acid-catalyzed hydrolysis of the Boc group.[4] Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will readily cleave the carbamate bond to yield 2-bromo-D-phenylalanine, carbon dioxide, and tert-butyl byproducts (isobutylene and tert-butanol).[4][9] This reaction can proceed slowly even in the presence of weaker acids if moisture is present.

  • Thermal Instability : Elevated temperatures can promote the thermolytic cleavage of the Boc group, leading to deprotection even without an acid catalyst.[4][10] Studies on similar compounds show that significant deprotection can occur at temperatures of 150°C and above.[10][11]

  • Base and Nucleophile Stability : The Boc group is generally stable under neutral and basic conditions and is resistant to most nucleophiles, which allows for the use of orthogonal protecting group strategies (e.g., with the base-labile Fmoc group).[4][12]

A This compound (Stable Form) B Degradation Products: • 2-bromo-D-phenylalanine • CO₂ • Isobutylene A->B C Stress Factors p1 p2 p3 p4 p5 p1->B  Acid (H⁺) / Moisture p2->B  High Temperature p3->B  Strong Oxidizers p4->B  UV Light

Caption: Factors leading to the degradation of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound and develop a stability-indicating analytical method, a series of experiments can be performed. The following protocols are adapted from standard pharmaceutical industry practices and methodologies for similar compounds.[4]

Protocol 1: Forced Degradation Study

Objective : To identify potential degradation products and primary degradation pathways under various stress conditions.[4]

Methodology :

  • Sample Preparation : Prepare separate solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions :

    • Acid Hydrolysis : Add 0.1 M HCl to the sample solution and incubate at 60°C for a defined period (e.g., 2, 6, 12, 24 hours).[4]

    • Base Hydrolysis : Add 0.1 M NaOH to the sample solution and incubate at 60°C for the same time points.[4]

    • Oxidative Degradation : Add 3% hydrogen peroxide (H₂O₂) to the sample solution and store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation : Heat the solid compound at a high temperature (e.g., 105°C) for 24 hours. Separately, heat a solution of the compound at 60°C.

    • Photolytic Degradation : Expose the solid compound and a solution to a calibrated light source (e.g., providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis : At each time point, neutralize the acidic and basic samples and analyze all samples by a stability-indicating HPLC method (see Protocol 3) to quantify the parent compound and detect degradation products.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start: Obtain Compound prep Prepare Stock Solution (e.g., 1 mg/mL) start->prep aliquot Aliquot Samples prep->aliquot acid Acidic (0.1M HCl, 60°C) aliquot->acid base Basic (0.1M NaOH, 60°C) aliquot->base oxid Oxidative (3% H₂O₂) aliquot->oxid therm Thermal (Solid & Solution) aliquot->therm photo Photolytic (UV/Vis Light) aliquot->photo analyze Analyze via Stability-Indicating HPLC acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze quantify Quantify Parent Peak & Identify Degradants analyze->quantify report Report Findings quantify->report

References

Methodological & Application

Application Notes and Protocols for Boc-2-bromo-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development for enhancing proteolytic stability, modulating receptor affinity, and introducing novel conformational constraints. Boc-2-bromo-D-phenylalanine is a valuable building block that offers unique steric and electronic properties due to the presence of a bromine atom at the ortho position of the phenyl ring. The D-configuration provides resistance to enzymatic degradation. These features make it an attractive candidate for designing peptides with improved pharmacokinetic and pharmacodynamic profiles.

This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide sequences using t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).

Physicochemical Properties

A thorough understanding of the building block's properties is crucial for effective solid-phase peptide synthesis.

PropertyValue
Synonyms N-Boc-2-bromo-D-phenylalanine, Boc-D-Phe(2-Br)-OH
Molecular Formula C₁₄H₁₈BrNO₄
Molecular Weight 344.2 g/mol
Appearance White to off-white powder
CAS Number 261360-76-3
Storage Conditions 2-8 °C

Applications in Peptide Synthesis

The introduction of a bromine atom on the phenyl ring of D-phenylalanine can significantly influence the properties of a peptide:

  • Enhanced Binding Affinity: The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially increasing the binding affinity of the peptide to its biological target.[1][2]

  • Improved Metabolic Stability: The D-amino acid configuration confers resistance to degradation by endogenous proteases, prolonging the peptide's half-life in vivo.

  • Conformational Constraint: The bulky bromine atom at the ortho position can restrict the rotation of the phenyl side chain, inducing a more defined peptide conformation which can be beneficial for receptor binding.

  • Chemical Handle for Further Modification: The bromine atom can serve as a reactive site for post-synthesis modifications, such as cross-coupling reactions, allowing for the introduction of diverse functionalities.

Experimental Protocols: Boc-SPPS

The following protocols are based on standard Boc-SPPS strategies and are tailored for the incorporation of the sterically hindered this compound.

Resin Selection and Swelling

The choice of resin depends on the desired C-terminal functionality of the peptide.

  • For C-terminal amides: Use MBHA or BHA resin.

  • For C-terminal acids: Use Merrifield or PAM resin.[3]

Protocol:

  • Place the desired amount of resin in a reaction vessel.

  • Add dichloromethane (DCM) or N,N-dimethylformamide (DMF) to swell the resin for 30-60 minutes with gentle agitation.[4]

  • Drain the solvent.

Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

Protocol:

  • Wash the resin with DCM (3x).

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[3]

  • Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.[3]

  • Agitate for an additional 20-25 minutes.[4]

  • Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.[4]

Neutralization

This step neutralizes the trifluoroacetate salt formed during deprotection to liberate the free amine for the next coupling step.

Protocol:

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.[4]

  • Agitate for 2 minutes, then drain. Repeat this step.[4]

  • Wash the resin with DCM (5x) to remove excess base.[4]

Amino Acid Coupling: Incorporation of this compound

Due to the steric hindrance of the ortho-bromo group, optimized coupling conditions are recommended. A more potent coupling reagent and/or a double coupling strategy may be necessary to achieve high coupling efficiency.

Protocol (HBTU/HOBt Activation):

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add DIEA (6 equivalents) to the solution to begin activation.

  • Immediately add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.[4]

  • If the Kaiser test is positive (blue/purple beads), indicating incomplete coupling, a second coupling should be performed with fresh reagents.

  • After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).[4]

Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin and removes any side-chain protecting groups.

WARNING: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

Protocol (High HF Cleavage):

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Place the dried resin in the reaction vessel of the HF apparatus.

  • Add scavengers (e.g., anisole, p-cresol) to the resin to protect sensitive amino acid residues from side reactions.

  • Cool the reaction vessel in a dry ice/ethanol bath.

  • Condense anhydrous HF into the reaction vessel.

  • Stir the reaction mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.

  • Collect the precipitated peptide by filtration and dry under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Quantitative Data Summary

The successful incorporation of this compound is evaluated based on coupling efficiency and overall peptide yield. The following table summarizes representative quantitative data expected from a standard Boc-SPPS of a short peptide containing this modified amino acid. Please note that these values are sequence-dependent and may require optimization.

ParameterTypical ValueMethod of DeterminationNotes
Single Coupling Efficiency >98%Kaiser Test / Quantitative Ninhydrin AssayCrucial for the synthesis of longer peptides. A double coupling may be required to achieve this efficiency for the sterically hindered this compound.
Crude Peptide Purity >65%RP-HPLCHighly dependent on the peptide sequence and the efficiency of each synthesis step.
Final Peptide Yield (Purified) 5-15%UV-Vis Spectroscopy, Gravimetric AnalysisPurification via RP-HPLC can lead to significant material loss.[4]

Visualizations

Experimental Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-2-bromo-D-Phe, HBTU/HOBt, DIEA) Wash3 Wash (DMF/DCM) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Repeat for next amino acid Final_Cleavage Final Cleavage (HF) Wash3->Final_Cleavage End of sequence Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: Boc-SPPS workflow for peptide synthesis.

Hypothetical Signaling Pathway Inhibition

Peptides containing unnatural amino acids like 2-bromo-D-phenylalanine are often designed to be potent and selective inhibitors of specific protein-protein interactions in signaling pathways implicated in disease.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Receptor Protein_A Protein A Receptor->Protein_A activates Protein_B Protein B Protein_A->Protein_B activates Downstream_Effector Downstream Effector Protein_B->Downstream_Effector activates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Downstream_Effector->Cellular_Response leads to Peptide_Inhibitor Peptide containing 2-bromo-D-phenylalanine Peptide_Inhibitor->Protein_A inhibits

Caption: Hypothetical inhibition of a signaling pathway.

References

Application Notes and Protocols for the Coupling of Boc-2-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the successful coupling of N-α-Boc-2-bromo-D-phenylalanine, a sterically hindered non-proteinogenic amino acid, in peptide synthesis. The presence of a bromine atom at the ortho position of the phenyl ring presents unique challenges that necessitate optimized coupling strategies to ensure high yields and purity. This document outlines standard and optimized protocols for both solid-phase and solution-phase peptide synthesis, supported by quantitative data and troubleshooting advice.

Introduction

Boc-2-bromo-D-phenylalanine is a valuable building block in medicinal chemistry and drug development.[1] The incorporation of this unnatural amino acid can introduce conformational constraints, enhance metabolic stability, and provide a handle for further chemical modifications, such as cross-coupling reactions.[1] However, the bulky bromo substituent in the ortho position creates significant steric hindrance, which can impede the efficiency of standard peptide coupling protocols. Therefore, careful selection of coupling reagents, reaction conditions, and synthetic strategy is paramount for successful peptide synthesis.

Challenges in Coupling this compound

The primary challenge in coupling this compound is overcoming the steric hindrance imposed by the ortho-bromo substituent. This steric bulk can:

  • Slow down the rate of reaction: The approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain is physically obstructed.

  • Lead to incomplete coupling: Standard coupling times may be insufficient to drive the reaction to completion, resulting in deletion sequences in the final peptide.

  • Require more potent activation methods: Standard carbodiimide reagents like DCC and DIC may not be effective enough to overcome the steric barrier.

Recommended Coupling Strategies

To address these challenges, the following strategies are recommended:

  • Use of Potent Coupling Reagents: Uronium/aminium salts such as HATU , HBTU , and HCTU , or phosphonium salts like PyBOP and PyAOP , are significantly more effective than carbodiimides for coupling sterically hindered amino acids. These reagents form highly reactive activated esters that can overcome the steric barrier.

  • Extended Reaction Times: Increasing the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields.

  • Double Coupling: Performing the coupling reaction twice with a fresh portion of the activated amino acid and coupling reagent can help drive the reaction to completion.

  • Elevated Temperature: In some cases, gently increasing the reaction temperature (e.g., to 30-40°C) can help overcome the activation energy barrier. However, this should be done with caution to avoid racemization.

  • Optimized Solvent Systems: The choice of solvent is crucial for good solvation of both the resin-bound peptide and the reagents. N,N-Dimethylformamide (DMF) is a common choice. For particularly difficult couplings, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.

Quantitative Data Summary

The following tables summarize the expected performance of various coupling reagents and strategies for the incorporation of sterically hindered amino acids like this compound. Please note that specific yields and purities are highly dependent on the peptide sequence, the coupling partner, and the scale of the synthesis.

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative ReactivityRacemization RiskTypical Yield Range (%)
DCC/HOBtCarbodiimideModerateLow-Moderate40-70
DIC/HOBtCarbodiimideModerateLow-Moderate40-75
HBTUAminium/UroniumHighLow85-95
HATUAminium/UroniumVery HighVery Low90-98
PyBOPPhosphoniumHighLow85-95

Table 2: Effect of Optimized Strategies on Coupling Efficiency

StrategyParameter ModifiedExpected Outcome
Standard Protocol1-2 hour couplingPotential for incomplete reaction
Extended Coupling4-8 hour couplingImproved yield and purity
Double CouplingSecond addition of reagentsNear-quantitative coupling
Elevated Temperature30-40°CIncreased reaction rate

Experimental Protocols

The following are detailed protocols for the coupling of this compound in both solid-phase and solution-phase synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HBTU

This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine using HBTU as the coupling reagent.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF (for Fmoc-based synthesis) or Trifluoroacetic acid (TFA), 50% in DCM (for Boc-based synthesis)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • N-terminal Deprotection:

    • For Fmoc-SPPS: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

    • For Boc-SPPS: Treat the resin with 50% TFA in DCM (1 x 2 minutes, 1 x 20 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Neutralization (for Boc-SPPS): Treat the resin with 10% DIPEA in DMF (2 x 2 minutes). Wash the resin with DMF (3 times).

  • Coupling: a. In a separate vial, dissolve this compound (3.0 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. b. Add DIPEA (6.0 equivalents) to the solution and allow to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Double Coupling (if necessary): If the Kaiser test is positive (blue/purple beads), repeat steps 5 and 7.

  • Chain Elongation: Proceed to the deprotection of the Boc group for the next coupling cycle.

Expected Results:

  • Yield: >90% coupling efficiency per step.

  • Purity: High, dependent on the efficiency of each coupling and deprotection step.

Protocol 2: Solution-Phase Peptide Synthesis using HATU

This protocol describes the coupling of this compound to an amino acid ester in solution using HATU as the coupling reagent.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Component: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.5 equivalents) and stir for 10 minutes at room temperature to generate the free amine.

  • Activation and Coupling: a. In a separate flask, dissolve this compound (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF. b. Add DIPEA (2.0 equivalents) to this solution and stir for 1-2 minutes to pre-activate the carboxylic acid. c. Add the activated this compound solution to the flask containing the free amine. d. Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Expected Results:

  • Yield: 85-95%.

  • Purity: >95% after purification.

Visualizations

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Resin Swelling Resin Swelling (DMF) Resin->Swelling Deprotection N-terminal Deprotection (TFA or Piperidine) Swelling->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling: Boc-2-bromo-D-Phe-OH HBTU, DIPEA in DMF Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest KaiserTest->Coupling Positive (Double Couple) NextCycle Next Cycle KaiserTest->NextCycle Negative NextCycle->Deprotection Continue Synthesis Cleavage Cleavage from Resin (e.g., HF or TFMSA) NextCycle->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis of a this compound containing peptide.

Solution-Phase Coupling Reaction Pathway

Solution_Phase_Coupling cluster_reactants Reactants cluster_reagents Reagents BocPhe Boc-2-bromo-D-Phe-OH Activation Activation (Formation of OAt-ester) BocPhe->Activation Amine Amino Acid Ester Coupling Coupling (Nucleophilic Attack) Amine->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation DMF DMF (Solvent) Activation->Coupling Dipeptide Protected Dipeptide Coupling->Dipeptide

Caption: Signaling pathway for the solution-phase coupling of this compound using HATU.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Boc-2-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of N-Boc-2-bromo-D-phenylalanine with various arylboronic acids. This reaction is a powerful tool for the synthesis of novel biaryl unnatural amino acids, which are valuable building blocks in drug discovery and development for creating peptides and peptidomimetics with modified biological activity and pharmacokinetic profiles.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] In the context of medicinal chemistry, it allows for the introduction of diverse aryl and heteroaryl moieties onto a molecular scaffold. Boc-2-bromo-D-phenylalanine is a key starting material that, upon successful Suzuki coupling, yields ortho-substituted biaryl amino acids. These products are of significant interest for their potential to induce conformational constraints in peptides and to explore novel interactions with biological targets. The Boc (tert-butyloxycarbonyl) protecting group ensures compatibility with standard peptide synthesis strategies.

Reaction Principle

The Suzuki-Miyaura reaction involves a palladium catalyst to couple an organoboron compound (e.g., an arylboronic acid) with an organohalide (in this case, this compound). The catalytic cycle consists of three main steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.

Data Presentation: Representative Suzuki Coupling Reactions

While specific data for a wide range of Suzuki couplings with this compound is not extensively published, the following table summarizes expected yields based on reactions with structurally similar N-Boc-bromophenylalanine derivatives and other challenging aryl bromides.[2][3] These examples serve as a strong starting point for reaction optimization.

EntryArylboronic Acid PartnerProductCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidN-Boc-2-phenyl-D-phenylalaninePd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)1102485-92[2]
24-Methoxyphenylboronic acidN-Boc-2-(4-methoxyphenyl)-D-phenylalaninePd(PPh₃)₄ (5)K₃PO₄ (3)DMF1102480-90[2]
34-Chlorophenylboronic acidN-Boc-2-(4-chlorophenyl)-D-phenylalaninePd(dppf)Cl₂ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001875-85[3]
4Thiophen-3-ylboronic acidN-Boc-2-(thiophen-3-yl)-D-phenylalaninePd(dppf)Cl₂ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001870-80[3]
5[1,1'-Biphenyl]-4-ylboronic acidN-Boc-2-([1,1'-biphenyl]-4-yl)-D-phenylalaninePd(PPh₃)₄ (5)K₃PO₄ (3)DMF1102465-75[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-Boc-2-bromo-D-phenylalanine with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • N-Boc-2-bromo-D-phenylalanine (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂O (2:1:1), or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add N-Boc-2-bromo-D-phenylalanine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Under a positive pressure of the inert gas, add the palladium catalyst (5 mol%).

    • Add the degassed solvent via syringe.

  • Reaction Execution:

    • Immerse the reaction flask in a preheated oil bath set to the desired temperature (e.g., 100-110 °C).

    • Stir the reaction mixture vigorously for the specified time (e.g., 18-24 hours).

    • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a biphasic solvent system was used, separate the layers. If a single solvent like DMF was used, dilute the mixture with ethyl acetate and water.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-2-aryl-D-phenylalanine derivative.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar'(Ln) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr_out Ar-Ar' (Product) RedElim->ArAr_out ArX_in Ar-X (Boc-2-bromo-D-Phe) ArX_in->OxAdd ArB_in Ar'-B(OH)₂ + Base ArB_in->Transmetal

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis arrow -> prep1 Combine Reactants: Boc-2-bromo-D-Phe, Arylboronic acid, Base prep2 Add Palladium Catalyst prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 prep4 Inert Atmosphere (Ar/N₂) prep3->prep4 react Heat and Stir (e.g., 100-110 °C, 18-24 h) prep4->react workup1 Cool to RT & Quench react->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 analysis Characterization (NMR, LC-MS, etc.) workup4->analysis

Caption: Experimental Workflow for Suzuki Coupling.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Boc-2-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of N-Boc-2-bromo-D-phenylalanine. This versatile building block is of significant interest in medicinal chemistry and drug development for the synthesis of novel amino acids, peptides, and complex molecular architectures. The ortho-brominated phenyl ring serves as a key handle for introducing diverse functionalities through various C-C and C-N bond-forming reactions.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient and selective formation of new chemical bonds under relatively mild conditions. For a substrate such as N-Boc-2-bromo-D-phenylalanine, these reactions open up a multitude of possibilities for derivatization at the 2-position of the phenyl ring. The following sections detail key coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering generalized protocols that can be adapted and optimized for specific research needs. A critical consideration in these reactions is the potential for a common side reaction, hydrodehalogenation, where the bromine atom is replaced by a hydrogen. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial to minimize this undesired pathway.[1]

General Experimental Workflow

A generalized workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. This typically involves the careful assembly of reactants under an inert atmosphere, followed by heating, reaction monitoring, and product purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Oven-dried Schlenk flask with stir bar prep2 Purge with Inert Gas (Ar/N₂) prep1->prep2 prep3 Add Reactants: Boc-2-bromo-D-phenylalanine, Coupling Partner, Catalyst, Ligand, and Base prep2->prep3 prep4 Add Degassed Solvent prep3->prep4 react1 Heat to specified temperature prep4->react1 react2 Monitor reaction by TLC or LC-MS react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Aqueous Work-up (e.g., wash with water/brine) workup1->workup2 workup3 Dry organic layer (e.g., Na₂SO₄) workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4

A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-D-phenylalanine Derivatives

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between N-Boc-2-bromo-D-phenylalanine and various organoboron compounds. This reaction is instrumental in the synthesis of biaryl amino acids.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O8012[Data not available for this specific substrate]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-KOAc (3)1,4-Dioxane8036[Data not available for this specific substrate]
33-Thienylboronic acidXPhos Pd G2 (2)-K₃PO₄ (2)Toluene10016[Data not available for this specific substrate]
4N-Boc-L-phenylalanine-4-boronic acid pinacol esterPd(dppf)Cl₂ (10)-K₂CO₃ (3)DMF8012[Adapted from similar substrates]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of N-Boc-2-bromo-D-phenylalanine with an arylboronic acid.

Materials:

  • N-Boc-2-bromo-D-phenylalanine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, with or without water)

Procedure:

  • To an oven-dried Schlenk flask, add N-Boc-2-bromo-D-phenylalanine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-Br] pd0->pd2_complex Oxidative Addition (Ar-Br) pd2_transmetal [Ar-Pd(II)L₂-Ar'] pd2_complex->pd2_transmetal Transmetalation (Ar'B(OH)₂ + Base) pd2_transmetal->pd0 Reductive Elimination product Ar-Ar' pd2_transmetal->product

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 2-(Aminoaryl)-D-phenylalanine Derivatives

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, coupling N-Boc-2-bromo-D-phenylalanine with a wide range of primary and secondary amines.[2][3][4] This reaction is crucial for synthesizing novel amino acid derivatives with diverse nitrogen-containing side chains.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene10018[Data not available for this specific substrate]
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)1,4-Dioxane11024[Data not available for this specific substrate]
3BenzylamineBrettPhos Pd G3 (3)-LHMDS (2)THF6512[Data not available for this specific substrate]
4IndolePd(OAc)₂ (5)SPhos (10)K₃PO₄ (2)Toluene10024[Adapted from similar substrates]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of N-Boc-2-bromo-D-phenylalanine.

Materials:

  • N-Boc-2-bromo-D-phenylalanine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (or palladium source and ligand) and the base.

  • Add N-Boc-2-bromo-D-phenylalanine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Sonogashira Coupling: Synthesis of 2-Alkynyl-D-phenylalanine Derivatives

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking N-Boc-2-bromo-D-phenylalanine with a terminal alkyne. This reaction is valuable for introducing linear, rigid alkynyl moieties into the amino acid side chain, which can be useful as probes or for further functionalization.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF6012[Data not available for this specific substrate]
21-HexynePd(OAc)₂ (2) / SPhos (4)- (Copper-free)Cs₂CO₃ (2)1,4-Dioxane8016[Data not available for this specific substrate]
3TrimethylsilylacetyleneXPhos Pd G2 (2)- (Copper-free)K₂CO₃ (2)Toluene/H₂O1008[Adapted from similar substrates]
4EthynylferrocenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃N (excess)DMF504[Adapted from iodophenylalanine][5][6]
Experimental Protocol: Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of N-Boc-2-bromo-D-phenylalanine.

Materials:

  • N-Boc-2-bromo-D-phenylalanine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%) (for traditional Sonogashira)

  • Base (e.g., triethylamine or diisopropylamine, excess)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add N-Boc-2-bromo-D-phenylalanine, the palladium catalyst, and CuI (if applicable).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at the specified temperature (can range from room temperature to 100 °C).

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the mixture, dilute with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate), and filter through celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-Br] pd0->pd2_complex Oxidative Addition (Ar-Br) pd_alkynyl [Ar-Pd(II)L₂-C≡CR'] pd2_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR' pd_alkynyl->product cu_halide CuBr cu_acetylide Cu-C≡CR' cu_halide->cu_acetylide R'C≡CH + Base cu_acetylide->cu_halide Transmetalation to Pd(II)

Catalytic cycles for the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Incorporation of Boc-2-bromo-D-phenylalanine into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The site-specific incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery, enabling the development of novel therapeutics with enhanced properties.[1][2] Boc-2-bromo-D-phenylalanine is a synthetic amino acid derivative that serves as a valuable building block for creating peptides with unique structural and functional characteristics.[3][4]

The key advantages of incorporating this compound include:

  • Enhanced Metabolic Stability: The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, which can lead to a longer in vivo half-life and improved pharmacokinetic profiles for peptide-based drug candidates.[5]

  • Structural Constraint: The bulky 2-bromo-phenyl side chain can introduce conformational constraints on the peptide backbone. This is crucial for mimicking or stabilizing specific secondary structures, such as β-turns or helices, which are often involved in biological recognition processes.[5]

  • Handle for Further Modification: The bromine atom on the phenyl ring serves as a reactive handle for post-synthetic modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[6][7] This allows for the synthesis of complex peptidomimetics and the introduction of labels or other functionalities.

  • Modulation of Biological Activity: The incorporation of this halogenated amino acid can significantly alter the physicochemical properties of a peptide, including lipophilicity and electronic character, potentially enhancing binding affinity to biological targets.[8] It is utilized in neuroscience research and pharmaceutical development to create more potent and specific therapeutic agents.[3]

These attributes make peptides containing 2-bromo-D-phenylalanine valuable tools for developing novel therapeutics, particularly in oncology and neuropharmacology.[3][8]

Physicochemical Properties of this compound

A thorough understanding of the building block's properties is essential for successful peptide synthesis.

PropertyValue
Synonyms Boc-D-Phe(2-Br)-OH
CAS Number 261165-02-0[4]
Molecular Formula C₁₄H₁₈BrNO₄
Molecular Weight 344.20 g/mol
Appearance White to off-white powder[3][4]
Purity ≥ 99%[3]
Storage Conditions Store at 0-8 °C[3]

Quantitative Data Summary for Boc-SPPS

The efficiency of each step in solid-phase peptide synthesis (SPPS) is critical for the overall yield and purity of the final product. The following table summarizes typical quantitative data for a standard Boc-SPPS cycle. Steric hindrance from the 2-bromo substituent may slightly lower coupling efficiency, potentially requiring optimization.[7]

ParameterTypical ValueMethod of DeterminationNotes
Single Coupling Efficiency >98%Kaiser Test / Quantitative Ninhydrin AssayFor hindered residues like this compound, more potent coupling reagents (e.g., HATU, HCTU) and/or double coupling may be required to achieve high efficiency.[9][10]
Boc Deprotection Efficiency >99%Spectrophotometric analysis (e.g., Fmoc quantification analog)Achieved with standard TFA/DCM solutions.[11][12]
Crude Peptide Purity >60%RP-HPLCHighly dependent on the peptide sequence, length, and the efficiency of each synthesis cycle.[13]
Final Purified Peptide Yield 5-20%UV-Vis Spectroscopy, Gravimetric AnalysisPurification via RP-HPLC can lead to significant material loss.[13]

Experimental Protocols

The following protocols are based on the standard tert-butoxycarbonyl (Boc) strategy for manual solid-phase peptide synthesis (SPPS).[12][13]

Diagram: General Workflow for Boc-SPPS

General Workflow for Boc-Solid Phase Peptide Synthesis Start Start: Resin Swell 1. Resin Swelling (DCM or DMF) Start->Swell Deprotection 2. Boc Deprotection (25-50% TFA in DCM) Swell->Deprotection Wash1 3. Washing (DCM, IPA) Deprotection->Wash1 Neutralization 4. Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 5. Washing (DCM) Neutralization->Wash2 Coupling 6. Amino Acid Coupling (Boc-AA-OH, Coupling Reagent, DIEA) Wash2->Coupling Wash3 7. Washing (DMF, DCM) Coupling->Wash3 Repeat All Amino Acids Added? Wash3->Repeat Repeat->Deprotection No Cleavage Final Cleavage & Deprotection (HF or TFMSA) Repeat->Cleavage Yes End Purified Peptide Cleavage->End

Caption: General workflow for a single cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

Protocol 1: Solid-Phase Peptide Synthesis Cycle

Materials and Reagents:

  • This compound

  • Other required Boc-protected amino acids

  • Merrifield or PAM resin

  • Dichloromethane (DCM), peptide grade

  • N,N-Dimethylformamide (DMF), peptide grade

  • Trifluoroacetic acid (TFA)[11]

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling Reagent: e.g., HBTU, HATU, or DCC

  • Isopropyl Alcohol (IPA)

  • Anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Scavengers (e.g., anisole, p-cresol)

1. Resin Preparation (Swelling):

  • Place the appropriate amount of resin (e.g., Merrifield resin) in a reaction vessel.

  • Add DCM to the resin and allow it to swell for 30-60 minutes with gentle agitation.[13]

  • Drain the solvent.

2. Boc Deprotection:

  • Add a solution of 25-50% TFA in DCM to the resin.[11][12]

  • Agitate the mixture for 2-3 minutes, then drain.

  • Add a fresh portion of the TFA/DCM solution and agitate for an additional 20-30 minutes.[11][13]

  • Drain the deprotection solution.

3. Washing:

  • Wash the resin thoroughly with DCM (3x), followed by IPA (1x), and then DCM (3x) to remove residual acid.

4. Neutralization:

  • Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.[12]

  • Drain the solution and repeat the neutralization step.

  • Wash the resin thoroughly with DCM (5x) to remove excess base.[13]

5. Coupling of this compound: Due to the steric hindrance of the ortho-bromo substituent, a potent coupling reagent and potentially longer reaction times are recommended.[7]

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading capacity) and a coupling reagent such as HATU (2.9 equivalents) in a minimal amount of DMF.[9]

  • Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[10]

  • Add the activated amino acid solution to the neutralized resin in the reaction vessel.

  • Agitate the reaction mixture for 2-4 hours at room temperature.[9]

  • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a successful coupling. If the test is positive (blue beads), a second coupling with fresh reagents may be necessary.[14]

Diagram: Amino Acid Coupling Step

Activation and Coupling of this compound cluster_activation Activation cluster_coupling Coupling BocAA Boc-D-Phe(2-Br)-OH ActiveEster Activated Intermediate (Active Ester) BocAA->ActiveEster Reagent Coupling Reagent (e.g., HATU) + DIEA Reagent->ActiveEster Coupled Resin-Peptide-NH-CO-D-Phe(2-Br)-Boc (New Peptide Bond) ActiveEster->Coupled Nucleophilic Attack Resin Resin-Peptide-NH2 (Deprotected N-terminus) Resin->Coupled

Caption: Activation of the amino acid followed by coupling to the resin-bound peptide.

6. Washing:

  • After successful coupling, drain the coupling solution.

  • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

7. Repeat Cycle:

  • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection

This procedure requires specialized equipment (HF apparatus) and extreme caution. It must be performed in a properly ventilated fume hood by trained personnel.

1. Preparation:

  • After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin with DCM and dry it thoroughly under a high vacuum for several hours.

2. HF Cleavage:

  • Place the dried peptide-resin in an HF-resistant reaction vessel (e.g., Kel-F or Teflon).

  • Add appropriate scavengers (e.g., anisole, 1 mL per gram of resin) to protect sensitive side chains from alkylation by carbocations generated during cleavage.

  • Cool the vessel to -5 to 0 °C in an ice/salt bath.

  • Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Slowly remove the HF by evaporation under a stream of nitrogen gas, followed by high vacuum.

3. Peptide Precipitation and Washing:

  • Transfer the residue from the reaction vessel to a centrifuge tube using cold diethyl ether.

  • Break up the resin pellet and wash the crude peptide thoroughly with cold diethyl ether to remove scavengers and cleavage byproducts.

  • Centrifuge the mixture and discard the ether supernatant. Repeat this wash/centrifugation step 2-3 times.

  • Dry the resulting crude peptide pellet under vacuum.

4. Purification:

  • The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[15]

  • Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[13]

References

Application Notes and Protocols for Deprotection of Boc-2-bromo-D-phenylalanine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the deprotection of peptides containing N-terminally Boc-protected 2-bromo-D-phenylalanine. The protocols outlined are applicable for both stepwise deprotection during solid-phase peptide synthesis (SPPS) and the final cleavage and deprotection of the completed peptide from the resin.

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis due to its stability under a variety of conditions and its facile removal with acid. Peptides incorporating 2-bromo-D-phenylalanine are of significant interest in drug discovery and chemical biology, as the bromine atom can serve as a handle for further chemical modification or modulate the peptide's biological activity. The successful synthesis of these peptides hinges on efficient and clean deprotection of the Boc group without compromising the integrity of the peptide or the halogenated residue.

The standard method for Boc deprotection involves treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA). The presence of the electron-withdrawing bromine atom on the phenyl ring of the phenylalanine residue does not interfere with the acid-catalyzed removal of the Boc group. The primary challenge during deprotection is the management of the reactive tert-butyl cation that is generated, which can lead to undesired side reactions with nucleophilic amino acid side chains.

Deprotection Methods and Reaction Conditions

The deprotection of Boc-2-bromo-D-phenylalanine can be achieved under standard acidic conditions. The choice of reagent and reaction time depends on whether the deprotection is for the N-terminal amine in a stepwise synthesis or for the final cleavage from the resin.

Stepwise N-terminal Boc Deprotection in SPPS

For the removal of the N-terminal Boc group during the iterative cycle of solid-phase peptide synthesis, a solution of TFA in a suitable solvent like dichloromethane (DCM) is typically employed.

Final Cleavage and Deprotection from Resin

The final step in SPPS involves the simultaneous cleavage of the peptide from the resin and the removal of any remaining acid-labile side-chain protecting groups, including the N-terminal Boc group if present. This is achieved using a stronger TFA "cocktail" containing scavengers to trap reactive cationic species.

Deprotection StepReagent CompositionTypical Reaction TimeTemperatureKey Considerations
Stepwise N-terminal Deprotection 25-50% TFA in DCM20-30 minutesRoom TemperatureEnsure complete removal of TFA and neutralization before the next coupling step to avoid salt formation with the incoming activated amino acid.
Final Cleavage and Deprotection 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS)2-3 hoursRoom TemperatureThe choice and amount of scavengers are critical to prevent side reactions, especially with sensitive residues like Trp, Met, and Cys.[1]
Alternative Final Cleavage Cocktail ("Reagent K") 82.5% TFA / 5% Water / 5% Phenol / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT)2-4 hoursRoom TemperatureA more potent scavenger mixture, useful for peptides with multiple sensitive residues. Phenol and thioanisole can be difficult to remove during workup.

Experimental Protocols

Protocol 1: Stepwise N-terminal Boc Deprotection in SPPS

This protocol describes the removal of the N-terminal Boc group from a peptide-resin during solid-phase synthesis.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • 5% (v/v) Diisopropylethylamine (DIPEA) in DCM

Procedure:

  • Swell the peptide-resin in DCM for 15-30 minutes in a reaction vessel.

  • Drain the DCM.

  • Add a solution of 25-50% TFA in DCM to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 20-30 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin with DCM (3 x 10 mL per gram of resin).

  • Neutralize the resin by washing with 5% DIPEA in DCM (3 x 10 mL per gram of resin).

  • Wash the resin with DCM (3 x 10 mL per gram of resin) to remove excess DIPEA.

  • The resin is now ready for the next amino acid coupling step.

Protocol 2: Final Cleavage and Deprotection of the Peptide from the Resin

This protocol is for the final cleavage of the peptide from the solid support and the removal of all acid-labile protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).[1]

  • Agitate the mixture at room temperature for 2-3 hours.[1]

  • Filter the resin and collect the filtrate into a clean centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation

During the acidic deprotection of Boc-protected peptides, the primary side reaction of concern is the alkylation of nucleophilic amino acid side chains by the tert-butyl cation generated from the Boc group.

Side ReactionAffected ResiduesMitigation Strategy
Alkylation Tryptophan (Trp), Methionine (Met), Cysteine (Cys), Tyrosine (Tyr)Use of scavengers in the cleavage cocktail is essential. Triisopropylsilane (TIS) is a common and effective scavenger that reduces the tert-butyl cation to isobutane. Water can also act as a scavenger.
Trifluoroacetylation Free amino groupsWhile less common, this can occur with prolonged exposure to TFA. Ensuring complete removal of TFA after deprotection and proper neutralization is important.

The bromo-phenylalanine residue itself is generally stable to the acidic conditions of Boc deprotection.

Visualizations

Deprotection_Workflow General Workflow for Boc Deprotection in SPPS cluster_stepwise Stepwise N-terminal Deprotection cluster_final Final Cleavage and Deprotection S1 Swell Resin in DCM S2 Add 25-50% TFA in DCM S1->S2 S3 Agitate for 20-30 min S2->S3 S4 Wash with DCM S3->S4 S5 Neutralize with DIPEA in DCM S4->S5 S6 Wash with DCM S5->S6 S7 Proceed to Next Coupling S6->S7 F1 Dry Peptide-Resin F2 Add Cleavage Cocktail (e.g., 95% TFA/TIS/Water) F1->F2 F3 Agitate for 2-3 hours F2->F3 F4 Filter and Collect Filtrate F3->F4 F5 Precipitate Peptide in Cold Ether F4->F5 F6 Wash and Dry Crude Peptide F5->F6 F7 Purify by RP-HPLC F6->F7

Caption: Workflow for Boc Deprotection of Peptides.

Boc_Deprotection_Mechanism Mechanism of TFA-Mediated Boc Deprotection Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->tert_Butyl_Cation Free_Amine Free Amine (TFA Salt) Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Boc Deprotection.

References

Application Notes and Protocols for Protein Modification Using Boc-2-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-2-bromo-D-phenylalanine in protein modification. This non-canonical amino acid serves as a versatile tool for introducing a reactive handle into peptides and proteins, enabling a variety of subsequent modifications for research and therapeutic development.

Introduction

This compound is a derivative of the amino acid phenylalanine, featuring a bromine atom at the ortho position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the amine.[1][2] The D-configuration of the amino acid can confer resistance to proteolytic degradation, a desirable trait for therapeutic peptides. The key feature of this compound is the bromo-substituent, which acts as a versatile chemical handle. This allows for site-specific secondary modifications, most notably through palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functionalities onto a protein of interest.[2]

Core Applications

The unique properties of this compound make it suitable for a range of applications in protein science and drug development:

  • Site-Specific Protein Labeling: The bromine atom allows for the attachment of fluorescent probes, biotin tags, or other reporter molecules with high specificity.

  • Protein-Protein Interaction Studies: Incorporation of this amino acid can facilitate cross-linking experiments to identify or map protein interaction interfaces.

  • Development of Peptide Therapeutics: The D-amino acid structure can enhance peptide stability in biological systems. The bromo-phenylalanine can be used to introduce novel functionalities to modulate the peptide's activity and pharmacokinetic properties.

  • Bioconjugation: The reactive handle enables the conjugation of proteins to other molecules, such as polymers (e.g., PEGylation) or cytotoxic drugs for antibody-drug conjugates.

Data Presentation

The following tables summarize quantitative data from studies utilizing methodologies relevant to the incorporation and modification of brominated phenylalanine analogs. While specific data for the 2-bromo-D-isomer is limited, the presented data for closely related analogs provides a reasonable expectation of performance.

Table 1: Incorporation Fidelity of p-bromophenylalanine in E. coli

ParameterValueReference
Incorporation Fidelity≥98%[3]

Note: This data is for p-bromophenylalanine and serves as an estimate for the fidelity of incorporating brominated phenylalanine analogs using engineered aminoacyl-tRNA synthetases.

Table 2: Yield of Suzuki-Miyaura Cross-Coupling on a Brominated Phenylalanine-Containing Peptide

ReactantsCatalyst SystemSolventTemperature (°C)YieldReference
Fmoc-4-bromophenylalanine & 4-acetamidophenyl-1-pinacolatoboron esterPdCl2, Na2CO3THF/Ethylene Glycol (10:1)6681%[2]

Note: This data represents a model reaction and yields for specific protein modifications will vary depending on the protein, substrate, and reaction conditions.

Experimental Protocols

Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based solid-phase peptide synthesis for incorporating this compound into a peptide chain.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard Amino Acids):

    • Dissolve the Fmoc-protected amino acid (3 eq.), coupling reagent (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Incorporation of this compound:

    • Follow the same procedure as in step 3, using this compound. Due to the Boc protecting group, this will be the N-terminal residue unless a different strategy is employed.

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (if the N-terminus is to be free).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the peptide in cold diethyl ether and collect by centrifugation.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Site-Specific Incorporation of 2-bromo-D-phenylalanine in E. coli (Conceptual)

This protocol describes a conceptual workflow for the site-specific incorporation of 2-bromo-D-phenylalanine into a protein in E. coli using an orthogonal translation system. This method requires an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.

Materials:

  • E. coli expression strain.

  • Expression vector for the protein of interest, containing an amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding the engineered aaRS and its cognate tRNA specific for 2-bromo-D-phenylalanine.

  • 2-bromo-D-phenylalanine.

  • Cell culture media and antibiotics.

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the aaRS/tRNA pair.

  • Cell Culture:

    • Grow the transformed cells in a suitable medium to a desired optical density.

    • Induce protein expression and supplement the medium with 2-bromo-D-phenylalanine (typically 1 mM).

  • Protein Expression: Continue cell culture for several hours to allow for protein expression and incorporation of the non-canonical amino acid.

  • Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the protein of interest using standard chromatography techniques.

  • Verification of Incorporation: Confirm the incorporation of 2-bromo-D-phenylalanine by mass spectrometry. The mass of the modified protein will be increased, and the peptide containing the modification will show a characteristic mass shift.

Protocol 3: Suzuki-Miyaura Cross-Coupling on a 2-bromophenylalanine-Containing Protein

This protocol provides a general method for the Suzuki-Miyaura cross-coupling reaction to modify the 2-bromophenylalanine residue within a purified protein.

Materials:

  • Purified protein containing 2-bromophenylalanine.

  • Arylboronic acid or boronate ester.

  • Palladium catalyst (e.g., Pd(OAc)2 with a water-soluble ligand like TPPTS).

  • Base (e.g., sodium carbonate or potassium phosphate).

  • Reaction buffer (e.g., aqueous buffer, pH 7-8).

  • Inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the purified protein in the reaction buffer.

  • Degassing: Degas the protein solution by bubbling with an inert gas.

  • Reagent Addition: Under an inert atmosphere, add the arylboronic acid, palladium catalyst, and base to the protein solution.

  • Reaction: Incubate the reaction mixture at a suitable temperature (e.g., 37°C) for several hours to overnight with gentle agitation.

  • Reaction Quenching and Purification: Purify the modified protein from the reaction mixture using dialysis or size-exclusion chromatography to remove the catalyst and excess reagents.

  • Analysis: Analyze the modified protein by mass spectrometry to confirm the successful cross-coupling.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide/Protein Synthesis SPPS Solid-Phase Peptide Synthesis (Protocol 1) Purification1 Purification & Verification (HPLC, Mass Spec) SPPS->Purification1 InVivo In Vivo Incorporation (Protocol 2) InVivo->Purification1 Protein Protein with 2-bromo-D-phenylalanine Purification1->Protein Modification Suzuki-Miyaura Coupling (Protocol 3) Protein->Modification Purification2 Purification of Modified Protein Modification->Purification2 Analysis Functional & Structural Analysis Purification2->Analysis

Caption: Experimental workflow for protein modification using this compound.

EGFR_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR_mono1 EGFR Monomer EGFR_dimer EGFR Dimer EGFR_mono1->EGFR_dimer EGFR_mono2 EGFR Monomer (with 2-Br-Phe) EGFR_mono2->EGFR_dimer Dimerization & Crosslinking EGF EGF Ligand EGF->EGFR_mono1 Binding EGF->EGFR_mono2 Binding Autophosphorylation Autophosphorylation EGFR_dimer->Autophosphorylation Grb2 Grb2 Autophosphorylation->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Cell Proliferation, Survival, etc. ERK->Downstream

References

Application Notes and Protocols: Boc-2-bromo-D-phenylalanine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-2-bromo-D-phenylalanine (Boc-2-bromo-D-phenylalanine) is a non-proteinogenic amino acid derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, namely the Boc-protecting group and the ortho-brominated phenyl ring, provide chemists with a versatile tool for the synthesis of novel therapeutic agents. The Boc group facilitates controlled incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) methodologies, while the bromine atom serves as a reactive handle for post-synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse chemical moieties, enabling extensive structure-activity relationship (SAR) studies and the optimization of drug candidates.

One of the most promising applications of this compound is in the development of inhibitors for the L-type Amino Acid Transporter 1 (LAT1). LAT1 is a transmembrane protein that is overexpressed in a wide range of human cancers and is responsible for the transport of large neutral amino acids, which are essential for tumor growth and proliferation. By inhibiting LAT1, it is possible to starve cancer cells of these vital nutrients, thereby impeding tumor progression. The synthesis of biaryl-D-phenylalanine derivatives, facilitated by the Suzuki-Miyaura coupling of this compound with various boronic acids, has been a successful strategy in the discovery of potent and selective LAT1 inhibitors.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of a representative LAT1 inhibitor, including detailed experimental protocols and a summary of hypothetical biological data.

Key Applications

  • Synthesis of LAT1 Inhibitors: this compound is a key precursor for the synthesis of biaryl-D-phenylalanine analogues that act as potent inhibitors of the LAT1 transporter, a validated target in oncology.

  • Peptide and Peptidomimetic Design: Incorporation of 2-bromo-D-phenylalanine into peptide sequences allows for the introduction of conformational constraints and novel side-chain functionalities through cross-coupling reactions, aiding in the development of peptides with enhanced stability and biological activity.

  • Structure-Activity Relationship (SAR) Studies: The bromine atom provides a convenient site for the systematic introduction of a wide array of substituents, enabling comprehensive SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Neuroscience Research: Halogenated phenylalanine derivatives are also explored in neuroscience for their potential to modulate neurotransmitter systems.[1]

Data Presentation: Representative LAT1 Inhibitor

The following table summarizes hypothetical quantitative data for a representative biaryl-D-phenylalanine derivative synthesized from this compound. This data is illustrative of the pharmacological profile that would be assessed for a novel LAT1 inhibitor.

ParameterAssayRepresentative ValueSignificance
IC50 LAT1 Inhibition Assay ([³H]-L-Leucine uptake)50 - 200 nMIndicates high-potency inhibition of LAT1 transporter function.
Selectivity Amino Acid Transporter Panel>100-fold vs. other LATs and AATsDemonstrates specificity for the intended target, minimizing off-target effects.
In vitro Efficacy Cancer Cell Line Proliferation Assay (e.g., A549, HT29)GI50 = 0.1 - 1 µMShows potent anti-proliferative activity in cancer cells known to overexpress LAT1.
Metabolic Stability Human Liver Microsome Assayt1/2 > 60 minSuggests good stability against metabolic degradation, a favorable pharmacokinetic property.
Aqueous Solubility Kinetic Solubility Assay> 50 µMIndicates sufficient solubility for formulation and in vivo studies.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide Containing 2-bromo-D-phenylalanine

This protocol describes the manual synthesis of a simple dipeptide (e.g., Ala-2-bromo-D-Phe) on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-Ala-OH

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treatment with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • First Amino Acid Coupling (Fmoc-Ala-OH):

    • Dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor coupling completion using a Kaiser test.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Fmoc Deprotection: Repeat step 2.

  • Washing: Repeat step 3.

  • Second Amino Acid Coupling (this compound):

    • Dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor coupling completion using a Kaiser test.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Final Washing and Drying: Wash the peptide-resin with DCM (5x) and dry under vacuum.

On-Resin Suzuki-Miyaura Cross-Coupling

This protocol describes the modification of the resin-bound peptide containing 2-bromo-D-phenylalanine with a representative arylboronic acid.

Materials:

  • Peptide-resin from Protocol 1

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 eq.)

  • SPhos (0.2 eq.)

  • Potassium phosphate (K₃PO₄) (5 eq.)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Nitrogen or Argon gas

Procedure:

  • Resin Swelling and Degassing: Swell the peptide-resin in the dioxane/water mixture for 30 minutes. Degas the suspension by bubbling with an inert gas for 15 minutes.

  • Reagent Preparation: In a separate flask, dissolve the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ in the degassed dioxane/water mixture.

  • Coupling Reaction: Add the reagent solution to the resin suspension under an inert atmosphere. Heat the reaction mixture at 80°C for 12 hours.

  • Washing: Cool the reaction to room temperature. Wash the resin with the dioxane/water mixture (3x), water (3x), DMF (3x), and DCM (3x).

  • Drying: Dry the modified peptide-resin under vacuum.

Cleavage and Purification

Materials:

  • Modified peptide-resin from Protocol 2

  • Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)

  • Cold diethyl ether

  • Acetonitrile

  • Water

  • Reverse-phase HPLC system

Procedure:

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Pelleting and Washing: Centrifuge to pellet the crude peptide and wash the pellet with cold diethyl ether (3x).

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC using a suitable gradient of acetonitrile in water.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

Mandatory Visualization

LAT1-mTORC1 Signaling Pathway and Inhibition

The following diagram illustrates the role of the LAT1 transporter in cancer cell metabolism and the mechanism of action of a biaryl-D-phenylalanine-based LAT1 inhibitor.

LAT1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Essential Amino Acids Essential Amino Acids LAT1 LAT1 Transporter Essential Amino Acids->LAT1 Uptake Intracellular AAs Essential Amino Acids LAT1->Intracellular AAs Transport mTORC1 mTORC1 Intracellular AAs->mTORC1 Activation Protein Synthesis Protein Synthesis & Cell Proliferation mTORC1->Protein Synthesis Stimulation Inhibitor Biaryl-D-Phe Inhibitor Inhibitor->LAT1 Inhibition

Caption: LAT1-mediated amino acid uptake and its inhibition.

Experimental Workflow for LAT1 Inhibitor Synthesis

The following diagram outlines the key steps in the synthesis of a biaryl-D-phenylalanine-based LAT1 inhibitor using this compound.

Synthesis_Workflow start Start: Rink Amide Resin spps 1. Solid-Phase Peptide Synthesis (Incorporation of Boc-2-bromo-D-Phe) start->spps coupling 2. On-Resin Suzuki-Miyaura Coupling (Biaryl Formation) spps->coupling cleavage 3. Cleavage from Resin (TFA Cocktail) coupling->cleavage purification 4. Purification (Reverse-Phase HPLC) cleavage->purification end End: Purified LAT1 Inhibitor purification->end

Caption: Workflow for LAT1 inhibitor synthesis.

References

Application Notes and Protocols for the Synthesis of Peptidomimetics using Boc-2-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-2-bromo-D-phenylalanine is a versatile synthetic building block crucial for the development of novel peptidomimetics in drug discovery.[1][2] The presence of the bromine atom on the phenyl ring offers a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of unnatural amino acids with unique structural and functional properties.[1] The D-configuration of the amino acid provides resistance to enzymatic degradation, a desirable feature for enhancing the in vivo stability of peptide-based therapeutics.[3] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for controlled incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies.[1][4]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of peptidomimetics, including its incorporation into peptide backbones and subsequent modification via Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions.

Key Applications in Drug Discovery

  • Synthesis of Conformationally Constrained Peptides: The sterically demanding 2-bromophenyl group can restrict the conformational freedom of the peptide backbone, which is advantageous for stabilizing specific secondary structures like β-turns or helical motifs that are often critical for biological activity.

  • Development of Bioactive Peptides: The D-amino acid configuration enhances metabolic stability by reducing susceptibility to proteolysis, leading to a longer in vivo half-life and improved pharmacokinetic profiles of peptide drug candidates.[3]

  • Site-Specific Modification and Labeling: The bromine atom serves as a versatile anchor for post-synthetic modifications. Through cross-coupling reactions, a wide variety of functionalities, including aryl, heteroaryl, alkynyl, and vinyl groups, can be introduced to create diverse peptidomimetic libraries for structure-activity relationship (SAR) studies.[1]

  • Targeting Protein-Protein Interactions: Peptidomimetics derived from functionalized phenylalanine analogs are valuable tools for modulating protein-protein interactions, which are implicated in numerous disease pathways.

  • GPCR Ligand Design: The structural diversity achievable through modification of the phenylalanine side chain allows for the fine-tuning of ligand binding to G-protein coupled receptors (GPCRs), leading to the development of potent and selective agonists or antagonists.[5][6]

Experimental Protocols

Protocol 1: Boc-Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound

This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support using the Boc/Bzl protection strategy.

Materials:

  • Fmoc-Rink Amide resin or other suitable resin

  • This compound

  • Other Boc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide)/HOBt (1-hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (for Fmoc removal if using an Fmoc-compatible resin for the first amino acid)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Deprotection of the Resin Amino Group:

    • If using a Boc-compatible resin, proceed to step 3.

    • If using an Fmoc-protected resin (e.g., Rink Amide), remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of the First Amino Acid (if applicable):

    • Dissolve the first Boc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to pre-activate the amino acid for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[7]

    • Wash the resin with DCM (3x).[5]

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM for 10 minutes.[5]

  • Coupling of this compound:

    • Dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.[5]

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 5-7 for each subsequent amino acid in the peptide sequence.

  • Final Boc Deprotection: After the final coupling, remove the N-terminal Boc group as described in step 5.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[8]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Peptidyl-Resin Containing 2-bromo-D-phenylalanine

This protocol describes a representative palladium-catalyzed Suzuki-Miyaura reaction to modify the 2-bromo position of the phenylalanine side chain while the peptide is attached to the solid support.

Materials:

  • Peptidyl-resin containing the 2-bromo-D-phenylalanine residue

  • Arylboronic acid (5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents)

  • Base (e.g., K₂CO₃, 5 equivalents)

  • Solvent (e.g., DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Swell the peptidyl-resin in the reaction solvent (e.g., DMF) for 30 minutes.

  • Degassing: Degas the resin suspension by bubbling with an inert gas for 15 minutes to remove oxygen.

  • Reagent Addition: In a separate flask, dissolve the arylboronic acid, palladium catalyst, and base in the reaction solvent.

  • Reaction: Add the reagent solution to the degassed resin suspension. Heat the reaction mixture at 60-80°C for 2-12 hours under an inert atmosphere.

  • Washing: After the reaction is complete, cool the mixture to room temperature. Wash the resin thoroughly with the reaction solvent, water, and DCM to remove excess reagents and byproducts.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in Protocol 1 (steps 10 and 11).

Protocol 3: Sonogashira Cross-Coupling of this compound

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne in solution phase.

Materials:

  • This compound (1 equivalent)

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine (Et₃N))

  • Solvent (e.g., DMF or THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction flask, add this compound, the palladium catalyst, and CuI.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add the degassed solvent, the terminal alkyne, and the base to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 65°C) for 2-24 hours, monitoring the progress by TLC or LC-MS.[9][10]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Stille Cross-Coupling of this compound (Representative Protocol)

This protocol provides a general procedure for the Stille coupling of an aryl bromide with an organostannane, which can be adapted for this compound.

Materials:

  • This compound (1 equivalent)

  • Organostannane (e.g., vinyltributyltin, 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous solvent (e.g., DMF or THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound and the palladium catalyst in the anhydrous solvent.

  • Reagent Addition: Add the organostannane to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent.

    • Wash the solution with water and brine. To remove tin byproducts, washing with an aqueous solution of KF or DBU may be necessary.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Data Presentation

Table 1: Representative Yields for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

Aryl Bromide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
ortho-BromoanilineBenzylboronic esterCataCXium A palladacycle (10)K₃PO₄2-MeTHF801891[11]
4-BromotoluenePhenylboronic acidPd-NHC-MIL-101(Cr) (0.6)K₂CO₃H₂O85-98[12]
IodobenzenePhenylboronic acidCu(II) Salen@KCC-1K₂CO₃DMF110-98[13]
2-BromoanilinePhenylboronic acidCu(II) Salen@KCC-1K₂CO₃DMF110-95[13]

Table 2: Representative Yields for Sonogashira Cross-Coupling of Aryl Bromides

Aryl Bromide SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100398[9]
2-Amino-3-bromo-5-chloropyridine4-PropylphenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100385[9]
SrpI-brominated peptidePhenylacetylene[PdCl₂(CH₃CN)₂] (15)-Cs₂CO₃H₂O/MeCN65285[10]
4-Iodo-L-phenylalanine derivativeFerrocene alkynePdCl₂(PPh₃)₂ (5)CuI----~80[14]

Table 3: Representative Yields for Peptide Coupling Reactions

N-protected Amino AcidAmine ComponentCoupling ReagentSolventYield (%)Reference
Boc-phenylalanineBoc-ethylenediamineDCC/HOBt/DMAPDCM-[4]
Boc-protected amino acidResin-bound amineHBTU/DIEADMFHigh[8]
Boc-protected amino acidAmine moietyBDDCTHF, DMF, or TolueneReasonable[15]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

GPCR_Signaling_Pathway Peptidomimetic Peptidomimetic (Antagonist) GPCR G-Protein Coupled Receptor (GPCR) Peptidomimetic->GPCR Binds to receptor G_Protein G-Protein (αβγ subunits) GPCR->G_Protein Blocks G-protein activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector No activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger No production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Inhibited

SPPS_Workflow start Start with Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA-OH, HBTU, DIEA) neutralization->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat for next amino acid wash->repeat repeat->deprotection Yes final_deprotection Final Boc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin (TFA cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification

Cross_Coupling_Workflow start Start with This compound (or peptide on resin) setup Reaction Setup: - Substrate - Catalyst - Base (if needed) - Solvent start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert reagents Add Coupling Partner: - Boronic Acid (Suzuki) - Alkyne (Sonogashira) - Stannane (Stille) inert->reagents reaction Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup Work-up: - Quench - Extract - Wash reaction->workup purification Purification (Column Chromatography) workup->purification

References

Troubleshooting & Optimization

Navigating Low Yields in Boc-2-bromo-D-phenylalanine Coupling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids like Boc-2-bromo-D-phenylalanine is a critical step in the development of novel peptide-based therapeutics and research tools. However, its sterically hindered nature often presents significant challenges, leading to low coupling yields and the generation of impurities. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome these synthetic hurdles.

Troubleshooting Guide: Addressing Low Coupling Yields

Low coupling efficiency is the most common issue encountered when working with this compound. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the ortho-bromo substituent on the phenyl ring, sterically obstructs the approach of the reacting molecules. This guide provides a systematic approach to diagnosing and resolving the root causes of low yields.

Question: My coupling reaction with this compound is resulting in a low yield of the desired peptide. What are the potential causes and how can I improve the outcome?

Answer: Low yields in this coupling reaction are typically due to incomplete activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions. Here is a step-by-step troubleshooting workflow:

1. Evaluate and Optimize Your Coupling Reagent:

Standard coupling reagents are often insufficient for sterically demanding amino acids. More potent activating agents are necessary to overcome the high activation energy barrier.

  • Recommendation: Switch to a high-reactivity uronium/aminium or phosphonium salt-based coupling reagent. Reagents like HATU , HCTU , and COMU are known for their superior performance in difficult couplings.[1][2] While still effective, HBTU and PyBOP are generally considered slightly less reactive than HATU and COMU for highly hindered systems.[3]

Quantitative Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeTypical Coupling Yield (%)*Key Considerations
HATU Uronium/Aminium Salt>95%Highly efficient for hindered couplings with rapid reaction times.[3][4]
HCTU Uronium/Aminium Salt>99%Similar to HATU in efficiency, often with very fast reaction times.[1]
COMU Uronium/Aminium Salt>95%A third-generation uronium reagent with high reactivity and a favorable safety profile.[5]
HBTU Uronium/Aminium Salt90-98%A reliable and widely used reagent, though slightly less reactive than HATU.[3]
PyBOP Phosphonium Salt90-98%Effective for hindered residues with a low risk of racemization.[1]
DIC/HOBt Carbodiimide/Additive85-90%A classic, economical choice, but often requires longer reaction times and may be less effective for this specific substrate.[4]

*Yields are extrapolated from studies on sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.

2. Increase Reagent Equivalents and Concentration:

To drive the reaction to completion, increasing the concentration of the reactants is often effective.

  • Recommendation: Use a higher excess of the this compound and the coupling reagent. A common starting point is 2-4 equivalents of each relative to the resin loading. Increasing the concentration of all reactants in the solvent can also improve reaction kinetics.[3]

3. Extend the Reaction Time:

Sterically hindered couplings are inherently slower. Insufficient reaction time will lead to incomplete conversion.

  • Recommendation: Increase the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight. Monitor the reaction progress using a qualitative method like the Kaiser test to determine the optimal time.

4. Consider a "Double Coupling" Strategy:

If a single coupling reaction does not result in complete conversion, a second coupling can be performed.

  • Recommendation: After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated this compound for a second coupling cycle. This ensures that any remaining free amines on the resin are reacted.

5. Optimize the Base and Solvent System:

The choice of base and solvent can significantly impact the reaction's efficiency and side-product formation.

  • Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) is commonly used. However, for amino acids prone to racemization, a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine may be a better choice.

  • Solvent: N,N-Dimethylformamide (DMF) is the most common solvent for solid-phase peptide synthesis. If peptide aggregation is suspected (which can hinder coupling), switching to or using a mixture with N-methylpyrrolidone (NMP) or dichloromethane (DCM) can improve solvation.[6]

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Coupling Yield reagent Evaluate Coupling Reagent (Standard vs. Potent) start->reagent equivalents Increase Reagent Equivalents (2-4 eq.) reagent->equivalents Switch to HATU, HCTU, or COMU time Extend Reaction Time (4-6h or overnight) equivalents->time double_couple Perform Double Coupling time->double_couple base_solvent Optimize Base and Solvent double_couple->base_solvent end Improved Yield base_solvent->end

Caption: A logical workflow for troubleshooting low yields in this compound coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the coupling of this compound?

A1: The main challenge is steric hindrance. The bulky Boc protecting group on the alpha-amino group and the bromine atom at the ortho position of the phenyl ring create a sterically crowded environment around the carboxylic acid, making it difficult for the coupling reagents and the N-terminal amine of the growing peptide chain to access the reaction center. This leads to slower reaction rates and a higher likelihood of incomplete coupling.

Q2: Are there any specific side reactions to be aware of when using this compound?

A2: Yes, a key potential side reaction is dehalogenation , where the bromine atom is replaced by a hydrogen atom. This is particularly a risk if palladium catalysts are used in subsequent steps, such as for the removal of certain protecting groups or in on-resin cross-coupling reactions.[7] To minimize this, it is crucial to select reaction conditions that are not conducive to reductive dehalogenation. Standard cleavage cocktails containing strong acids like trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) are generally considered safe and do not typically cause dehalogenation.[8]

Q3: How can I monitor the completion of the coupling reaction?

A3: The Kaiser (ninhydrin) test is a reliable qualitative method to check for the presence of free primary amines on the resin. A positive result (blue or purple beads) indicates that the coupling is incomplete, and further action (e.g., extending the reaction time or performing a second coupling) is needed. A negative result (yellow or colorless beads) signifies that the coupling reaction is complete.

Q4: Is racemization a significant concern with this compound?

A4: While phenylalanine derivatives are generally less prone to racemization than some other amino acids like histidine or cysteine, the use of highly activating coupling reagents and extended reaction times can increase the risk. To minimize racemization, it is advisable to use the most efficient coupling reagent to keep the reaction time as short as possible and to consider using a weaker base like N-methylmorpholine (NMM) if racemization is detected as a significant issue.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3.0 eq.)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIEA) (6.0 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a solid-phase synthesis vessel.

  • Pre-activation of Amino Acid: In a separate vessel, dissolve this compound and HATU in DMF. Add DIEA to the solution and allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the reaction. If the test is positive, consider extending the reaction time or performing a second coupling (see Protocol 2).

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and then DMF (3 times) to prepare for the next deprotection step.

Protocol 2: Double Coupling Strategy for Difficult Sequences

This protocol should be employed if the initial coupling is incomplete.

Procedure:

  • Following the initial coupling reaction (Protocol 1, step 3), drain the reaction solution.

  • Wash the resin with DMF (3 times).

  • Prepare a fresh batch of activated this compound as described in Protocol 1, step 2.

  • Add the fresh activated amino acid solution to the resin and agitate for an additional 1-2 hours.

  • Perform a Kaiser test to confirm the completion of the reaction.

  • Proceed with the washing steps as described in Protocol 1, step 5.

Experimental Workflow for a Single Coupling Cycle

Coupling_Workflow start Start: Resin with Free Amine preactivate Pre-activate: Boc-2-bromo-D-Phe + HATU + DIEA in DMF start->preactivate couple Add to Resin Couple for 2-4 hours preactivate->couple kaiser_test Kaiser Test couple->kaiser_test wash Wash Resin (DMF, DCM, DMF) kaiser_test->wash Negative double_couple Perform Double Coupling kaiser_test->double_couple Positive next_step Proceed to Deprotection wash->next_step double_couple->kaiser_test

Caption: Workflow for a single coupling cycle of this compound in solid-phase peptide synthesis.

References

Preventing side reactions with Boc-2-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-2-bromo-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using this compound in peptide synthesis?

A1: The primary challenges stem from the unique structure of this amino acid. The bulky 2-bromo substituent on the phenyl ring can lead to significant steric hindrance, which may result in slow or incomplete coupling reactions.[1][2] Additionally, as with many protected amino acids, there is a risk of racemization during the activation step, potentially compromising the stereochemical integrity of the final peptide.[3][4]

Q2: How does the 2-bromo substituent affect coupling reactions?

A2: The bromine atom at the ortho-position of the phenyl ring increases the steric bulk of the side chain. This can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation.[1][2] Consequently, standard coupling protocols may not be sufficient to drive the reaction to completion, leading to deletion sequences in the final product.

Q3: Is this compound particularly susceptible to racemization?

A3: The primary mechanism for racemization of N-protected amino acids during coupling is through the formation of a 5(4H)-oxazolone intermediate.[4][5] While all urethane-protected amino acids (like Boc-derivatives) are generally less prone to this than acyl-protected ones, the conditions used for activation, particularly the choice of base, can influence the extent of racemization.[4][6] For sterically hindered residues, which may require more forceful activation conditions, the risk of racemization should be carefully monitored.

Q4: Are there any specific side reactions to be aware of during the final cleavage and deprotection step?

A4: The Boc group is removed under strong acidic conditions, typically with trifluoroacetic acid (TFA). This process generates a reactive tert-butyl cation, which can cause side reactions, such as the alkylation of nucleophilic residues like Tryptophan or Methionine. While the bromophenyl group is generally stable, it is crucial to use scavengers, such as triisopropylsilane (TIS) and water, in the cleavage cocktail to quench these reactive cations and prevent side product formation.[2]

Q5: What is the recommended purity for this compound to be used in synthesis?

A5: It is critical to use a high-purity building block for the successful synthesis of the target peptide. Impurities in the amino acid derivative can be incorporated into the peptide sequence, leading to a complex mixture that is difficult to purify. Always ensure the starting material is of high purity to ensure the reliability and reproducibility of your experimental results.[2]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the incorporation of this compound.

Problem 1: Incomplete or Failed Coupling Reaction
  • Symptom: A positive Kaiser test (indicating free primary amines) after the coupling step. Mass spectrometry of the crude product shows a significant deletion sequence corresponding to the absence of the 2-bromo-D-phenylalanine residue.

  • Primary Cause: Steric hindrance from the bulky 2-bromophenyl side chain is preventing the peptide bond from forming efficiently.[1][7]

Troubleshooting Workflow for Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) double_coupling Immediate Action: Perform a 'Double Coupling' start->double_coupling check_again Perform Kaiser Test Again double_coupling->check_again advanced_solutions Advanced Solutions: Modify Protocol check_again->advanced_solutions Still Positive proceed Proceed to Next Cycle check_again->proceed Negative reagent Use Stronger Coupling Reagent (e.g., HATU, HCTU, PyBOP) advanced_solutions->reagent time_temp Increase Reaction Time and/or Temperature (e.g., to 40-50°C) advanced_solutions->time_temp solvent Change Solvent (e.g., NMP or add DMSO) advanced_solutions->solvent cap Final Step: Cap Unreacted Amines (Acetic Anhydride/DIPEA) reagent->cap time_temp->cap solvent->cap cap->proceed

Caption: Troubleshooting workflow for an incomplete coupling reaction.

Problem 2: Suspected Racemization
  • Symptom: Purification of the final peptide is difficult, with multiple peaks or shoulders appearing on the HPLC chromatogram. Mass spectrometry confirms the correct mass for the desired product, but NMR or chiral chromatography indicates the presence of diastereomers.

  • Primary Cause: The activation of the carboxylic acid has led to the formation of an oxazolone intermediate, which is susceptible to epimerization at the alpha-carbon, resulting in a loss of stereochemical integrity.[3][4][8]

Strategy for Minimizing Racemization

G cluster_conditions Reaction Conditions cluster_reagents Reagent Choice base Base Selection: Use a sterically hindered, weaker base (e.g., N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA) goal Minimize Racemization base->goal additives Use Racemization Suppressants: Add HOBt or HOAt to the coupling reaction additives->goal temp Control Temperature: Perform coupling at 0°C or room temperature. Avoid elevated temperatures. temp->goal activation Activation Method: Onium salt reagents (HBTU, HATU) with additives are generally preferred over carbodiimides alone. activation->goal

Caption: Key strategies for minimizing racemization during peptide coupling.

Data Presentation

The choice of coupling reagent is critical for successfully incorporating sterically hindered amino acids like this compound. The following table provides a qualitative comparison of common coupling reagents for this purpose.

Coupling Reagent ClassExamplesRelative Effectiveness for Hindered CouplingsNotes
Phosphonium Salts PyBOP, PyAOPHigh Excellent choice for difficult couplings; PyAOP is often considered one of the most powerful.[1][7]
Aminium/Uronium Salts HBTU, HATU, HCTUHigh Highly effective and commonly used. HATU and HCTU are generally more reactive than HBTU.[7]
Carbodiimides DCC, DICModerate Standard, cost-effective option. Often requires the addition of HOBt or HOAt to improve efficiency and suppress racemization. May require longer reaction times or double coupling.[5]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is recommended for overcoming the steric hindrance associated with this compound.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3-5 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If necessary, perform the N-terminal Boc-deprotection using 25-50% TFA in Dichloromethane (DCM), followed by neutralization.

  • Reagent Preparation (Pre-activation): In a separate vessel, dissolve this compound and HATU in DMF. Add the base (DIPEA or NMM) and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the prepared resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended overnight.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[1]

  • Washing: Once the reaction is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Capping (Optional): If the Kaiser test remains positive after extended coupling or a double coupling, it is advisable to cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.[7]

Protocol 2: Standard Boc-Deprotection and Cleavage

This protocol describes the final step of cleaving the completed peptide from the resin while removing the Boc and other acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic byproducts.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.[9]

References

Technical Support Center: Optimizing Reaction Conditions for Boc-2-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-2-bromo-D-phenylalanine. Our aim is to address specific challenges encountered during the synthesis (Boc protection) of 2-bromo-D-phenylalanine, ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a crucial building block in peptide synthesis and medicinal chemistry.[1] The Boc (tert-butoxycarbonyl) group protects the amine, allowing for controlled peptide chain elongation. The bromine atom on the phenyl ring provides a reactive site for further chemical modifications, making it a versatile intermediate in the development of novel pharmaceuticals and in studies of protein interactions.[2]

Q2: What are the standard conditions for the Boc protection of an amino acid like 2-bromo-D-phenylalanine?

A2: The standard method involves reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[3] Common solvent systems include aqueous solutions with bases like sodium hydroxide or organic solvents with bases such as triethylamine.[3][4]

Q3: How does the bromine substituent at the ortho-position affect the Boc protection reaction?

A3: The electron-withdrawing nature of the bromine atom can decrease the nucleophilicity of the α-amino group of 2-bromo-D-phenylalanine. This may lead to a slower reaction rate compared to unsubstituted phenylalanine. To compensate, optimizing reaction parameters such as temperature, reaction time, or the choice of base may be necessary.

Q4: What are common side reactions during Boc protection?

A4: While the Boc protection is generally a clean reaction, potential side reactions can include the formation of N,N-di-Boc derivatives if the reaction conditions are too harsh or if an excessive amount of (Boc)₂O is used. Another potential issue is the formation of urea byproducts. However, catalyst-free N-tert-butyloxycarbonylation of amines in water can yield N-t-Boc derivatives chemoselectively without major side products.[4]

Q5: What is the recommended storage condition for this compound?

A5: It is recommended to store this compound at +4°C.[5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficient reaction time: The electron-withdrawing bromine atom may slow down the reaction. 2. Ineffective base: The chosen base may not be strong enough to deprotonate the amino group effectively. 3. Low quality of starting materials: Degradation of 2-bromo-D-phenylalanine or (Boc)₂O.1. Increase reaction time: Monitor the reaction progress using TLC or LC-MS and allow it to proceed until the starting material is consumed. 2. Use a stronger base or a different solvent system: Consider using a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an organic solvent, or switch to an aqueous basic solution (e.g., NaOH in water/dioxane). 3. Verify the quality of reagents: Use fresh, high-purity starting materials.
Formation of Multiple Products (low purity) 1. Side reactions: Formation of di-Boc protected amino acid or other byproducts. 2. Racemization: While less common during Boc protection, harsh basic conditions could potentially lead to some degree of racemization.1. Optimize stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of (Boc)₂O. Avoid a large excess. 2. Control temperature: Run the reaction at room temperature or below to minimize side reactions. 3. Purify the crude product: Utilize column chromatography for purification. A typical mobile phase for silica gel chromatography is a gradient of methanol in chloroform.[6]
Difficulty in Product Isolation/Purification 1. Emulsion during workup: Formation of a stable emulsion during the extraction process. 2. Product is an oil instead of a solid: This can make handling and purification more challenging.1. Break the emulsion: Add brine or a small amount of a different organic solvent. Centrifugation can also be effective. 2. Induce crystallization: Try triturating the oil with a non-polar solvent like hexane or pentane. Scratching the inside of the flask with a glass rod can also initiate crystallization. If it remains an oil, proceed with purification using column chromatography.

Experimental Protocols

Protocol 1: Boc Protection using Sodium Hydroxide in Aqueous Dioxane

This protocol is adapted from a general procedure for the Boc protection of amino acids.[6][7]

Materials:

  • 2-bromo-D-phenylalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl) or Potassium hydrogen sulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-bromo-D-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M NaOH (aq).

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0°C and acidify to a pH of 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

Visualizations

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product start_aa 2-bromo-D-phenylalanine reaction Boc Protection start_aa->reaction start_boc (Boc)₂O start_boc->reaction start_base Base (e.g., NaOH) start_base->reaction extraction Extraction reaction->extraction purification Purification extraction->purification end_product This compound purification->end_product

Caption: Workflow for the Boc protection of 2-bromo-D-phenylalanine.

Troubleshooting_Logic start Low Yield or Incomplete Reaction check_time Increase Reaction Time? start->check_time check_base Optimize Base/Solvent? check_time->check_base No increase_time Monitor reaction for longer period check_time->increase_time Yes check_reagents Check Reagent Quality? check_base->check_reagents No optimize_base Use stronger base or different solvent system check_base->optimize_base Yes check_reagents->start No new_reagents Use fresh, high-purity starting materials check_reagents->new_reagents Yes success Improved Yield increase_time->success optimize_base->success new_reagents->success

Caption: Troubleshooting logic for low yield in Boc protection.

References

Troubleshooting epimerization during Boc-2-bromo-D-phenylalanine incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting epimerization during the incorporation of Boc-2-bromo-D-phenylalanine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern during the incorporation of this compound?

A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted. In the context of peptide synthesis, it refers to the conversion of the desired D-amino acid into its L-epimer. This is a significant concern because the biological activity of a peptide is often highly dependent on its specific three-dimensional structure.[1][2] The presence of the L-epimer of 2-bromo-phenylalanine can lead to a final peptide with reduced or altered biological function, making it an undesirable impurity.

Q2: What are the primary causes of epimerization during the coupling of this compound?

A2: Epimerization during peptide synthesis is primarily caused by the activation of the carboxylic acid group of the amino acid.[1][3] The activated intermediate can form an oxazolone, which is prone to deprotonation at the alpha-carbon by a base, leading to a loss of stereochemical integrity.[1] Factors that contribute to epimerization include the choice of coupling reagent, the strength and concentration of the base used, the polarity of the solvent, the reaction temperature, and the steric hindrance of the amino acid itself.[4][5]

Q3: Which coupling reagents are recommended to minimize epimerization of this compound?

A3: For sterically hindered and epimerization-prone amino acids, it is advisable to use coupling reagents known for faster reaction rates and lower epimerization levels.[6] Uronium/aminium-based reagents like HATU, HBTU, and HCTU, especially when used with an additive like 1-hydroxy-7-azabenzotriazole (HOAt), are generally preferred over carbodiimides like DCC.[4][7] HOAt is particularly effective at suppressing epimerization compared to HOBt.[4] For extremely challenging couplings, generating amino acid fluorides in situ can also be an effective strategy.[6]

Q4: How does the choice of base affect epimerization?

A4: The base plays a crucial role in the epimerization process. Strong, non-nucleophilic bases like diisopropylethylamine (DIEA) are commonly used, but their excess can promote epimerization.[8] For amino acids susceptible to racemization, weaker bases with increased steric hindrance, such as collidine or N-methylmorpholine (NMM), may be better alternatives to minimize epimerization.[5][8] It is also crucial to use the minimum necessary amount of base.

Q5: What analytical techniques can be used to detect and quantify the extent of epimerization?

A5: Several analytical techniques can be employed to separate and quantify the desired peptide from its epimer. The most widely used method is reverse-phase high-performance liquid chromatography (RP-HPLC) using a chiral stationary phase (CSP).[9] Other effective methods include capillary electrophoresis (CE) with a chiral selector and nuclear magnetic resonance (NMR) spectroscopy, which can sometimes distinguish between diastereomers without the need for chromatographic separation.[9][10] Tandem mass spectrometry (LC-MS/MS) can also be used to identify and characterize peptide epimers.[11][12]

Troubleshooting Guide

Issue: Significant epimerization of this compound detected after coupling.
Potential Cause Troubleshooting Action
Inappropriate Coupling Reagent Switch to a uronium/aminium-based coupling reagent such as HATU, HBTU, or HCTU in combination with HOAt.[4] These reagents generally lead to faster coupling times and reduced epimerization.
Excessive Base Reduce the amount of base (e.g., DIEA) to the minimum required for the reaction. Consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or collidine.[5][8]
Prolonged Reaction Time Optimize the coupling time. While complete coupling is necessary, excessively long reaction times can increase the risk of epimerization. Monitor the reaction progress to determine the optimal endpoint.[6]
High Reaction Temperature Perform the coupling reaction at a lower temperature. Cooling the reaction mixture, for instance to 0°C, can significantly suppress the rate of epimerization.[4]
Inappropriate Solvent The choice of solvent can influence the rate of epimerization. Polar aprotic solvents like DMF are common, but for particularly sensitive couplings, less polar solvents might be considered, although solubility can become an issue.[4]
Pre-activation Time If pre-activation of the amino acid is part of the protocol, minimize the pre-activation time to reduce the window for epimerization of the activated species before it reacts with the amine.

Experimental Protocols

Protocol 1: Chiral HPLC for Epimerization Analysis

This protocol outlines a general method for the analysis of epimerization using chiral High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Cleave a small amount of the peptide from the solid support.

    • Dissolve the crude peptide in the initial mobile phase solvent (e.g., 0.1% trifluoroacetic acid (TFA) in water) to a concentration of approximately 0.5 mg/mL.[9]

  • HPLC System and Column:

    • Use an HPLC system equipped with a UV detector.

    • Employ a chiral stationary phase (CSP) column suitable for peptide separations. The choice of column will depend on the specific peptide sequence.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% TFA in water.[9]

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time, for example, 5% to 65% B over 60 minutes. A shallow gradient often improves resolution.[9]

  • Flow Rate and Detection:

    • Set the flow rate to a standard analytical flow, typically 1.0 mL/min for a 4.6 mm ID column.[9]

    • Monitor the elution profile using UV detection at 214 nm or 280 nm.[9]

  • Quantification:

    • Integrate the peak areas of the desired D-isomer and the undesired L-epimer.

    • Calculate the percentage of the epimer as: (Peak Area of L-epimer / (Peak Area of D-isomer + Peak Area of L-epimer)) * 100.[9]

Protocol 2: Recommended Coupling Procedure to Minimize Epimerization

This protocol provides a recommended procedure for the incorporation of this compound using HATU and DIEA with minimized epimerization risk.

  • Resin Preparation:

    • Swell the resin-bound peptide with the free N-terminal amine in DMF.

    • Wash the resin thoroughly with DMF.

  • Coupling Cocktail Preparation (perform immediately before adding to the resin):

    • In a separate vessel, dissolve 2.0 equivalents of this compound and 2.0 equivalents of HATU in DMF.

    • Add 4.0 equivalents of DIEA to the solution. Note: Use the minimum amount of base necessary and consider using a weaker base if epimerization persists.

  • Coupling Reaction:

    • Add the freshly prepared coupling cocktail to the resin.

    • Mix the reaction at room temperature for 1-2 hours. For challenging couplings, the reaction time can be extended, but monitor for epimerization.[6]

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing:

    • Once the reaction is complete, filter the resin and wash it thoroughly with DMF, followed by DCM and then methanol to remove any residual reagents.

Visualizations

Epimerization_Mechanism cluster_activation Activation cluster_oxazolone Oxazolone Formation cluster_epimerization Epimerization cluster_coupling Coupling Boc_AA This compound Activated_Ester Activated Ester Intermediate Boc_AA->Activated_Ester Coupling Reagent Oxazolone Oxazolone Intermediate Activated_Ester->Oxazolone Enolate Planar Enolate Oxazolone->Enolate + Base - H+ Desired_Peptide Desired D-Peptide Oxazolone->Desired_Peptide Epimerized_Oxazolone Epimerized Oxazolone Enolate->Epimerized_Oxazolone + H+ Epimer_Peptide L-Epimer Impurity Epimerized_Oxazolone->Epimer_Peptide Peptide_Chain N-terminal Amine of Peptide Peptide_Chain->Desired_Peptide Peptide_Chain->Epimer_Peptide

Caption: Mechanism of base-catalyzed epimerization during peptide coupling.

Troubleshooting_Workflow Start Start: Epimerization Detected Check_Reagents Review Coupling Reagents (Reagent, Base, Additive) Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions (Temperature, Time, Solvent) Start->Check_Conditions Optimize_Base Optimize Base (Lower concentration, weaker base) Check_Reagents->Optimize_Base Lower_Temp Lower Reaction Temperature Check_Conditions->Lower_Temp Change_Coupling_Reagent Change Coupling Reagent (e.g., to HATU/HOAt) Optimize_Base->Change_Coupling_Reagent Still high Analyze_Again Re-run and Analyze for Epimerization Optimize_Base->Analyze_Again Improved Change_Coupling_Reagent->Analyze_Again Reduce_Time Reduce Coupling Time Lower_Temp->Reduce_Time Still high Lower_Temp->Analyze_Again Improved Reduce_Time->Analyze_Again End End: Epimerization Minimized Analyze_Again->End

Caption: Troubleshooting workflow for addressing epimerization.

Experimental_Workflow A Peptide Synthesis with This compound B Cleavage of Peptide from Resin A->B C Sample Preparation for HPLC B->C D Chiral HPLC Analysis C->D E Data Analysis: Quantify D and L peaks D->E F Epimerization Level Acceptable? E->F G Proceed with Synthesis F->G Yes H Troubleshoot Coupling Protocol F->H No

Caption: Experimental workflow for epimerization analysis.

References

Technical Support Center: Improving Solubility of Peptides with Boc-2-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of peptides containing Boc-2-bromo-D-phenylalanine. The incorporation of this non-canonical amino acid can significantly impact a peptide's physicochemical properties, often leading to aggregation and poor solubility.

Frequently Asked Questions (FAQs)

Q1: Why do peptides containing this compound often exhibit poor solubility?

A1: The solubility challenges primarily stem from the increased hydrophobicity imparted by the Boc (tert-butyloxycarbonyl) protecting group and the brominated phenyl ring of the amino acid.[1][2] The bulky, nonpolar nature of this modified residue can promote intermolecular hydrophobic interactions, leading to aggregation and reduced solubility in aqueous solutions.[3]

Q2: What is the first step I should take when my peptide containing this compound will not dissolve?

A2: Always begin by testing the solubility on a small aliquot of your lyophilized peptide to avoid wasting the entire sample.[4] The initial choice of solvent is critical. While aqueous buffers are often the desired final solvent for biological assays, they may not be suitable for the initial solubilization of a highly hydrophobic peptide.[4]

Q3: What are the recommended initial solvents for dissolving peptides with this compound?

A3: For highly hydrophobic peptides, it is recommended to start with a small amount of a strong organic solvent.[1] Commonly used organic solvents for initial dissolution include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[1] After the peptide is dissolved in the organic solvent, the aqueous buffer can be added dropwise to the desired final concentration.[4]

Q4: How does the bromine atom at the 2-position of the phenylalanine ring affect solubility?

A4: The bromine atom at the 2-position (ortho-position) of the phenyl ring introduces significant steric and electronic effects.[5][] This can influence the peptide's conformation and its ability to form intermolecular hydrogen bonds, which are crucial for solubility in water. The increased size and hydrophobicity of the brominated ring can contribute to aggregation.[1]

Q5: Can sonication or warming help to dissolve my peptide?

A5: Yes, both techniques can be helpful. Brief sonication can help break up small aggregates and facilitate dissolution.[4] Gentle warming can also increase the solubility of some peptides, but care must be taken to avoid thermal degradation, especially for longer or more sensitive sequences.

Troubleshooting Guides

Issue 1: Peptide is Insoluble in Aqueous Buffers

Symptoms:

  • The lyophilized peptide does not dissolve when an aqueous buffer is added.

  • The solution appears cloudy or contains visible particulates.

Troubleshooting Steps:

StepActionRationale
1 Initial Dissolution in Organic Solvent Dissolve the crude peptide in a minimal amount of a strong organic solvent such as DMSO, DMF, or NMP before dilution with the initial mobile phase.[1]
2 pH Adjustment For peptides with a net basic charge, a slightly acidic pH can improve solubility, while for acidic peptides, a slightly basic pH may be beneficial.[1]
3 Use of Chaotropic Agents Incorporate chaotropic agents like guanidinium hydrochloride (GuHCl) or urea (at concentrations of 1-6 M) in the sample solvent. These agents disrupt non-covalent interactions and can improve the solubility of aggregating peptides.[1]
4 Test a Range of Co-solvents Experiment with different co-solvents in your initial mobile phase, such as isopropanol or n-propanol, which can be more effective than acetonitrile for highly hydrophobic peptides.[1]
Issue 2: Peptide Precipitates During or After Purification by HPLC

Symptoms:

  • The peptide is soluble in the high organic mobile phase but precipitates as the aqueous component increases during the HPLC gradient.

  • Low recovery of the peptide from the column.

  • The purified peptide precipitates when the organic solvent is removed during lyophilization.

Troubleshooting Steps:

StepActionRationale
1 Optimize HPLC Gradient Use a shallower gradient to prevent the peptide from eluting in a highly concentrated, aggregation-prone state.[4]
2 Solvent Modification For extremely hydrophobic peptides, adding a small percentage of isopropanol or trifluoroethanol to the mobile phase can improve solubility.[4]
3 Change the Stationary Phase If using a C18 column, consider a stationary phase with a different selectivity, such as a C8, C4, or a phenyl-hexyl column.[1]
4 Post-Purification Handling After purification, consider keeping a small percentage of an organic solvent like acetonitrile in the final solution before lyophilization to aid in redissolution.

Quantitative Data on Peptide Solubility

While specific quantitative solubility data for a wide range of peptides containing this compound is not extensively published, the following table provides general guidelines for solvent selection based on peptide characteristics.

Peptide CharacterRecommended Initial SolventExample Protocol
Highly Hydrophobic (>50% hydrophobic residues)100% DMSO, DMF, or ACN, then dilute with aqueous buffer.Dissolve 1 mg of peptide in 50 µL of DMSO. Slowly add 950 µL of PBS with vortexing.
Acidic (Net negative charge)0.1 M Ammonium Bicarbonate, then dilute with water.Dissolve 1 mg of peptide in 100 µL of 0.1 M NH4HCO3. Adjust pH if necessary and dilute to the final volume with water.[4]
Basic (Net positive charge)10% Acetic Acid, then dilute with water.Dissolve 1 mg of peptide in 100 µL of 10% Acetic Acid. Dilute to the final volume with water.[4]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide Containing this compound
  • Initial Solubility Test: Weigh a small amount (e.g., 0.1 mg) of the lyophilized peptide into a microcentrifuge tube.

  • Add Organic Solvent: Add a minimal volume (e.g., 10 µL) of high-purity DMSO or DMF to the tube. Vortex thoroughly to dissolve the peptide.

  • Stepwise Dilution: Slowly add your desired aqueous buffer (e.g., PBS) to the dissolved peptide solution in a stepwise manner, vortexing between each addition.

  • Observe for Precipitation: If the solution becomes cloudy or precipitation occurs, this indicates that the solubility limit in that buffer composition has been reached.

  • Sonication (Optional): If slight cloudiness is observed, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.[4]

  • Scaling Up: Once the optimal conditions are determined, scale up the procedure for the entire sample.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines a general manual Boc-SPPS procedure.

  • Resin Swelling: Swell the appropriate Boc-compatible resin (e.g., MBHA resin) in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes to remove the Boc protecting group. Wash the resin thoroughly with DCM and then DMF.[7]

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 5% diisopropylethylamine (DIEA) in DMF. Wash the resin with DMF.[7]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate this compound (3 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a ninhydrin test.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the peptide-resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.[8]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[8]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.[8]

Visualizations

G Troubleshooting Workflow for Poor Peptide Solubility start Lyophilized Peptide with This compound test_solubility Test solubility in a small aliquot of aqueous buffer start->test_solubility dissolved Peptide Dissolved test_solubility->dissolved Yes not_dissolved Peptide Insoluble/ Precipitated test_solubility->not_dissolved No organic_solvent Dissolve in minimal organic solvent (DMSO, DMF) not_dissolved->organic_solvent add_buffer Slowly add aqueous buffer organic_solvent->add_buffer check_precipitation Precipitation? add_buffer->check_precipitation check_precipitation->dissolved No sonicate_warm Try sonication or gentle warming check_precipitation->sonicate_warm Yes sonicate_warm->check_precipitation still_insoluble Still Insoluble sonicate_warm->still_insoluble No Improvement adjust_ph Adjust pH of buffer still_insoluble->adjust_ph chaotropic_agent Add chaotropic agent (Urea, GuHCl) still_insoluble->chaotropic_agent adjust_ph->organic_solvent chaotropic_agent->organic_solvent

Caption: Troubleshooting workflow for poor peptide solubility.

G General Workflow for Solid-Phase Peptide Synthesis (SPPS) start Start with Resin swell_resin Swell Resin in DMF start->swell_resin deprotection Boc Deprotection (TFA/DCM) swell_resin->deprotection neutralization Neutralization (DIEA/DMF) deprotection->neutralization coupling Couple next Boc-Amino Acid (with Boc-2-bromo-D-Phe) neutralization->coupling wash Wash Resin coupling->wash cycle Repeat for all amino acids wash->cycle cycle->deprotection No final_deprotection Final Boc Deprotection cycle->final_deprotection Yes cleavage Cleavage from Resin (e.g., HF or TFMSA) final_deprotection->cleavage precipitation Precipitate Peptide in Ether cleavage->precipitation purification Purify by HPLC precipitation->purification end Purified Peptide purification->end

Caption: A generalized workflow for the synthesis of peptides using SPPS.

References

Technical Support Center: Synthesis of Boc-2-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-2-bromo-D-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound can proceed through two primary routes: the Boc protection of 2-bromo-D-phenylalanine or the bromination of Boc-D-phenylalanine. Each route has a characteristic impurity profile.

  • Route 1: Boc protection of 2-bromo-D-phenylalanine:

    • Unreacted Starting Material: Residual 2-bromo-D-phenylalanine.

    • Reagent-Related Impurities: Excess di-tert-butyl dicarbonate (Boc-anhydride) and its primary byproduct, tert-butanol.[1]

    • Side-Reaction Products: Formation of N,N-di-Boc-2-bromo-D-phenylalanine and potential racemization to Boc-2-bromo-L-phenylalanine.

  • Route 2: Bromination of Boc-D-phenylalanine:

    • Unreacted Starting Material: Residual Boc-D-phenylalanine.

    • Regioisomeric Impurities: Formation of Boc-3-bromo-D-phenylalanine and Boc-4-bromo-D-phenylalanine due to electrophilic aromatic substitution at the meta and para positions.

    • Over-bromination Products: Di-brominated species such as Boc-2,4-dibromo-D-phenylalanine.

Q2: How can I detect these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the detection and quantification of impurities.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the primary tool for assessing purity and quantifying impurities. A C18 column with a gradient elution of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), typically provides good separation.

  • Chiral HPLC: To determine the enantiomeric purity and quantify the L-isomer, a chiral stationary phase is necessary. Polysaccharide-based or macrocyclic glycopeptide-based columns are often effective for separating N-protected amino acid enantiomers.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural confirmation and identification of impurities. Specific proton and carbon chemical shifts can distinguish between the desired product and its isomers. For example, the aromatic proton patterns will differ significantly for the 2-bromo, 3-bromo, and 4-bromo isomers. Unreacted Boc-anhydride can be identified by a characteristic singlet in the 1H NMR spectrum around 1.46 ppm.[2][3]

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying unknown peaks in an HPLC chromatogram by providing the mass of the impurity.

Q3: What causes the formation of isomeric impurities during the bromination of Boc-D-phenylalanine?

A3: The formation of isomeric impurities is governed by the principles of electrophilic aromatic substitution. The substituent on the benzene ring directs the position of the incoming electrophile (bromine). The amino acid side chain is an ortho-, para-directing group. Therefore, during the bromination of Boc-D-phenylalanine, the bromine can add to the ortho (desired), meta, or para positions, leading to a mixture of isomers. The regioselectivity can be influenced by the reaction conditions, including the choice of brominating agent and solvent.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction (Boc Protection) - Extend the reaction time. - Ensure the pH of the reaction mixture is basic (pH 9-10). - Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate.
Incomplete Reaction (Bromination) - Increase the equivalents of the brominating agent. - Optimize the reaction temperature. - Choose a more appropriate solvent to improve solubility and reactivity.
Product Loss During Workup - Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate). - Avoid overly vigorous washing that could lead to emulsion formation.
Side Reactions - Monitor the reaction closely by TLC or HPLC to minimize the formation of byproducts. - Optimize reaction conditions (temperature, stoichiometry) to favor the desired product.
Problem 2: Presence of Unreacted Starting Material
Analytical Observation Possible Cause Suggested Solution
Peak corresponding to 2-bromo-D-phenylalanine in HPLC Incomplete Boc protection.- Re-subject the crude product to the reaction conditions with fresh reagents. - Purify the product using column chromatography.
Peak corresponding to Boc-D-phenylalanine in HPLC Incomplete bromination.- Increase the reaction time or temperature. - Add more brominating agent. - Purify the product using column chromatography or recrystallization.
Problem 3: Presence of Isomeric Impurities (3-bromo and 4-bromo)
Analytical Observation Possible Cause Suggested Solution
Multiple peaks with the same mass in LC-MS, and complex aromatic signals in 1H NMR. Lack of regioselectivity during bromination.- Optimize the bromination reaction conditions. The use of specific catalysts or solvent systems can improve regioselectivity. - Purify the product using preparative HPLC or careful column chromatography. The polarity differences between the isomers may allow for separation.
Problem 4: High Levels of Reagent-Related Impurities
Analytical Observation Possible Cause Suggested Solution
1H NMR shows a singlet around 1.46 ppm. Excess di-tert-butyl dicarbonate.- During the aqueous workup, wash the organic layer with a saturated sodium bicarbonate solution to hydrolyze the excess Boc-anhydride. - Remove volatile impurities under high vacuum.
1H NMR shows a singlet around 1.28 ppm. tert-butanol byproduct.- Remove tert-butanol by evaporation under reduced pressure. - Perform thorough aqueous washes during workup.

Quantitative Data Summary

The following table summarizes the typical impurity levels that might be observed during the synthesis of this compound. These values are illustrative and can vary significantly based on the specific reaction conditions and purification methods employed.

Impurity Typical Level (before purification) Analytical Method for Quantification
Unreacted 2-bromo-D-phenylalanine1-10%HPLC-UV
Unreacted Boc-D-phenylalanine5-20%HPLC-UV
Boc-3-bromo-D-phenylalanine5-15%HPLC-UV, 1H NMR
Boc-4-bromo-D-phenylalanine10-30%HPLC-UV, 1H NMR
Di-brominated products1-5%LC-MS, HPLC-UV
Di-tert-butyl dicarbonate< 5% (with proper workup)1H NMR
tert-butanol< 2% (with proper workup)1H NMR, GC
Boc-2-bromo-L-phenylalanine< 1%Chiral HPLC

Experimental Protocols

Protocol 1: Boc Protection of 2-bromo-D-phenylalanine
  • Dissolution: Dissolve 2-bromo-D-phenylalanine (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (2.0 eq.) to the solution and stir until dissolved.

  • Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate to remove unreacted Boc-anhydride and tert-butanol.

    • Acidify the aqueous layer to pH 2-3 with a cold 1M HCl solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Analytical HPLC Method for Purity Assessment
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_route1 Route 1: Boc Protection cluster_route2 Route 2: Bromination start1 2-bromo-D-phenylalanine step1_1 Dissolve in Dioxane/Water Add NaHCO3 start1->step1_1 step1_2 Add Di-tert-butyl dicarbonate step1_1->step1_2 step1_3 Reaction (RT, 12-24h) step1_2->step1_3 step1_4 Workup & Purification step1_3->step1_4 end1 This compound step1_4->end1 start2 Boc-D-phenylalanine step2_1 Dissolve in suitable solvent start2->step2_1 step2_2 Add Brominating Agent (e.g., NBS) step2_1->step2_2 step2_3 Reaction (controlled temp) step2_2->step2_3 step2_4 Workup & Purification step2_3->step2_4 end2 This compound (and isomers) step2_4->end2

Caption: Synthetic routes to this compound.

troubleshooting_logic Troubleshooting Impurity Formation cluster_impurities cluster_solutions start Analyze Crude Product by HPLC/NMR impurity_detected Impurity Detected? start->impurity_detected starting_material Unreacted Starting Material impurity_detected->starting_material Yes isomers Isomeric Impurities impurity_detected->isomers reagent_byproducts Reagent Byproducts impurity_detected->reagent_byproducts end_node Purify Product impurity_detected->end_node No solution_sm Optimize reaction time/temp Increase reagent equivalents starting_material->solution_sm solution_isomers Optimize regioselectivity (solvent, catalyst) isomers->solution_isomers solution_reagents Improve workup procedure (aqueous wash, vacuum) reagent_byproducts->solution_reagents solution_sm->end_node solution_isomers->end_node solution_reagents->end_node

Caption: Logical workflow for troubleshooting common impurities.

References

Technical Support Center: Analysis of Boc-2-bromo-D-phenylalanine and its Side Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-2-bromo-D-phenylalanine. It focuses on the analytical methods used to detect the target compound and its potential side products, offering detailed experimental protocols and data interpretation guidance.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities and side products encountered during the synthesis of this compound?

A1: During the synthesis of this compound, several side products and impurities can arise from the starting materials, reaction conditions, and subsequent work-up procedures. Common impurities include:

  • Unreacted Starting Materials: Residual D-phenylalanine or Boc-anhydride.

  • Di-Boc Species: Formation of a di-protected phenylalanine where the carboxylic acid is also esterified with a tert-butyl group.

  • Isomeric Impurities: Contamination with other positional isomers of brominated phenylalanine (e.g., Boc-3-bromo-D-phenylalanine or Boc-4-bromo-D-phenylalanine) if the bromination step is not perfectly regioselective.

  • Debromination Product: Loss of the bromine atom to form Boc-D-phenylalanine.[1]

  • Oxidation Products: Oxidation of the amino acid, particularly if exposed to harsh conditions or certain reagents.[2]

  • Residual Solvents and Reagents: Trace amounts of solvents (e.g., ethyl acetate, dichloromethane) or reagents used in the synthesis and purification.

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: A combination of chromatographic and spectroscopic methods is typically employed for the comprehensive analysis of this compound and its side products:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the main compound from its impurities, allowing for quantification and purity assessment. A reversed-phase C18 column is commonly used.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, which is crucial for identifying unknown impurities by their molecular weight.[3][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation of the main product and can help in identifying and quantifying major impurities.[7][8]

Q3: How can I troubleshoot poor peak shape or resolution in my HPLC analysis?

A3: Poor peak shape (e.g., tailing, fronting, or broad peaks) in HPLC can be caused by several factors. Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of the analyte and its interaction with the stationary phase. For acidic compounds like this compound, a mobile phase with a pH below the pKa of the carboxylic acid group (typically around 2-3) can improve peak shape.

  • Check for Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Ensure Proper Sample Dissolution: Make sure your sample is fully dissolved in the mobile phase or a compatible solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

  • Column Contamination or Degradation: If the column is old or has been exposed to harsh conditions, its performance may degrade. Flushing the column or replacing it may be necessary.

  • Optimize Gradient Program: If using a gradient, ensure it is optimized for the separation of your compounds of interest.

Troubleshooting Guides

HPLC Analysis:

Issue: Co-elution of isomeric impurities (e.g., Boc-3-bromo-D-phenylalanine).

Solution:

  • Modify the Mobile Phase: Alter the organic modifier (e.g., switch from acetonitrile to methanol or vice versa) or the aqueous component (e.g., change the buffer or its concentration).

  • Adjust the Gradient: A shallower gradient can improve the resolution between closely eluting peaks.

  • Change the Stationary Phase: If resolution is still an issue, consider using a column with a different selectivity, such as a phenyl-hexyl or a biphenyl stationary phase.

Mass Spectrometry Analysis:

Issue: In-source fragmentation of the Boc group, leading to a prominent peak for the unprotected 2-bromo-D-phenylalanine.

Solution:

  • Softer Ionization Conditions: If using electrospray ionization (ESI), reduce the fragmentor or cone voltage to minimize in-source collision-induced dissociation.

  • Lower Source Temperature: High source temperatures can cause thermal degradation of the labile Boc group. Reducing the source temperature can mitigate this.

  • Use a Different Ionization Technique: If available, consider using a softer ionization method like atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI), though ESI is generally suitable.

Experimental Protocols

General HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 20%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

General LC-MS Method for Impurity Identification
  • Chromatography: Use the same HPLC conditions as described above.

  • Mass Spectrometer: An ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

  • Scan Range: Acquire data over a mass range that includes the expected molecular weights of the product and potential side products (e.g., m/z 100-500).

  • Data Analysis: Extract ion chromatograms for the expected m/z values of potential impurities to confirm their presence and determine their retention times.

Data Presentation

Table 1: Expected HPLC Retention Times and Mass Spectrometry Data for this compound and Potential Side Products.

CompoundExpected Relative Retention Time (RRT)[M+H]⁺ (m/z)Bromine Isotopic Pattern
Boc-D-phenylalanine~0.85266.14Absent
This compound 1.00 344.05 / 346.05 Present
Boc-3-bromo-D-phenylalanine~1.02344.05 / 346.05Present
Boc-4-bromo-D-phenylalanine~1.05344.05 / 346.05Present
Di-Boc-2-bromo-D-phenylalanine>1.20400.11 / 402.11Present

Note: Relative Retention Times (RRTs) are approximate and will vary depending on the specific chromatographic conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_results Data Interpretation start This compound Synthesis purification Crude Product Purification start->purification hplc HPLC Purity Analysis purification->hplc Purity Check nmr NMR Structural Confirmation purification->nmr Structural Verification purity_assessment Purity > 98%? hplc->purity_assessment lcms LC-MS Impurity ID impurity_identification Identify Side Products lcms->impurity_identification final_product Final Product Release nmr->final_product purity_assessment->lcms No purity_assessment->final_product Yes impurity_identification->purification Re-purify

Caption: Workflow for the analysis of this compound.

troubleshooting_pathway cluster_peak_shape Poor Peak Shape cluster_resolution Poor Resolution start Problem Detected in HPLC Analysis poor_peak_shape poor_peak_shape start->poor_peak_shape e.g., Tailing, Fronting poor_resolution poor_resolution start->poor_resolution e.g., Co-elution adjust_ph Adjust Mobile Phase pH check_overload Check for Column Overload adjust_ph->check_overload dissolution Ensure Proper Sample Dissolution check_overload->dissolution solution Improved Chromatogram dissolution->solution modify_mobile_phase Modify Mobile Phase Composition adjust_gradient Optimize Gradient modify_mobile_phase->adjust_gradient change_column Change Column adjust_gradient->change_column change_column->solution poor_peak_shape->adjust_ph poor_resolution->modify_mobile_phase

Caption: Troubleshooting guide for HPLC analysis issues.

References

Technical Support Center: Suzuki Coupling of Protected Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and optimize the Suzuki-Miyaura cross-coupling reaction for protected phenylalanine derivatives, a crucial transformation in the synthesis of complex peptides and pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a protected phenylalanine derivative is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings involving protected phenylalanine can often be attributed to several critical factors. A systematic check of the following is recommended:

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to oxygen. Ensure they are fresh, have been stored under an inert atmosphere, and that your reaction is properly degassed.[1]

  • Reaction Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

  • Reagent Quality: Boronic acids/esters can degrade over time, especially if they are electron-deficient.[1] Use fresh, high-purity reagents.

  • Choice of Base and Solvent: The base and solvent system is crucial and can significantly impact your yield by influencing catalyst activity and promoting side reactions.

Q2: I am observing significant racemization of my phenylalanine derivative during the coupling reaction. How can I prevent this?

A2: Racemization is a common issue with amino acid derivatives under basic conditions. To mitigate this:

  • Use Milder Bases: Strong bases can facilitate racemization. Consider using milder bases such as sodium succinate, K₃PO₄, or KF instead of stronger bases like Na₂CO₃.[2]

  • Optimize Ligand Choice: Certain ligands, such as SPhos, have been shown to suppress racemization in Suzuki couplings involving α-amino acids.[3][4]

  • Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of racemization. However, this may also decrease the reaction rate, so optimization is key.[4]

Q3: My starting boronic acid appears to be decomposing during the reaction, leading to low conversion. What is happening and how can I address it?

A3: You are likely observing protodeboronation, a major side reaction where the boronic acid/ester group is replaced by a hydrogen atom.[1] This is especially common with electron-deficient boronic acids. To minimize this:

  • Use More Stable Boron Reagents: Convert the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[1] These reagents often release the boronic acid slowly, minimizing its concentration and the rate of protodeboronation.

  • Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for this side reaction. Using anhydrous conditions with a suitable base can be beneficial.[1]

  • Minimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]

Q4: My N-Fmoc protecting group is being cleaved under the reaction conditions. What can I do?

A4: The Fmoc group is known to be labile to basic conditions commonly used in Suzuki couplings. If you are observing Fmoc deprotection:

  • Lower the Temperature: At elevated temperatures (e.g., 80 °C), Fmoc deprotection can occur with bases like K₂CO₃. Lowering the temperature to around 40 °C can prevent this, although it may lead to longer reaction times and lower conversion.[4]

  • Choose a Weaker Base: Switching to a milder base may be compatible with the Fmoc group while still promoting the catalytic cycle.

  • Consider an Alternative Protecting Group: If the reaction conditions cannot be made mild enough, consider using a more robust protecting group such as Boc (tert-butoxycarbonyl), which is generally more stable under Suzuki coupling conditions.

Troubleshooting Guides

Problem 1: Low or No Product Formation

This guide will help you diagnose the potential causes of low or no product formation in your Suzuki coupling reaction.

G start Low/No Product check_catalyst Check Catalyst System (Pd source + Ligand) start->check_catalyst check_atmosphere Verify Inert Atmosphere start->check_atmosphere check_reagents Assess Reagent Quality (Aryl Halide & Boronic Acid) start->check_reagents check_conditions Evaluate Reaction Conditions (Base, Solvent, Temp.) start->check_conditions solution_catalyst Solution: - Use fresh catalyst/ligand - Screen different ligands (e.g., SPhos, XPhos) - Increase catalyst loading check_catalyst->solution_catalyst solution_atmosphere Solution: - Ensure proper degassing of solvents - Use Schlenk line or glovebox techniques check_atmosphere->solution_atmosphere solution_reagents Solution: - Use fresh, high-purity reagents - Consider converting boronic acid to a more stable ester (e.g., pinacol) check_reagents->solution_reagents solution_conditions Solution: - Screen different bases (K3PO4, Cs2CO3, KF) - Screen different solvents (e.g., Dioxane, Toluene, THF) - Optimize temperature check_conditions->solution_conditions

Troubleshooting workflow for low or no product formation.
Problem 2: Presence of Significant Side Products

This guide addresses common side reactions such as protodeboronation and homocoupling.

G start Significant Side Products protodeboronation Protodeboronation Observed? (Boronic acid replaced by -H) start->protodeboronation homocoupling Homocoupling Observed? (Aryl-Aryl or Boronic-Boronic) start->homocoupling solution_protodeboronation Solution: - Use stable boronic esters (pinacol, MIDA) - Use anhydrous conditions - Employ milder bases (e.g., KF) - Reduce reaction time/temperature protodeboronation->solution_protodeboronation solution_homocoupling Solution: - Ensure rigorous exclusion of oxygen - Use bulkier phosphine ligands - Adjust stoichiometry of reactants homocoupling->solution_homocoupling

Troubleshooting guide for common side reactions.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various studies to guide your optimization process.

Table 1: Effect of Base on Yield and Racemization

EntryProtected Amino AcidBaseSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)Reference
1Boc-Tyr(OTf)-OMeNa₂CO₃DMF80-66[4]
2Boc-Tyr(OTf)-OMeNa-succinate--LowerHigh[2]
3Boc-4-iodo-PheK₂CO₃Dioxane/H₂O8085>98[5]
4Fmoc-4-bromo-PheK₂CO₃iPrOH/H₂O80- (Fmoc deprotection)-[4]
5Fmoc-4-bromo-PheK₂CO₃iPrOH/H₂O4080 (conversion)No deprotection[4]

Table 2: Influence of Catalyst and Ligand on Reaction Efficiency

EntrySubstratesCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Boc-p-iodo-Phe + Arylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10095[3]
24-Iodo-Phe derivative + Arylboronic acidPd(OAc)₂ (2)L3 (a pyrimidine-based ligand)Borate BufferAqueous3787[5]
3N-Ac-4-bromo-Phe + Arylboronic acidPdCl₂(dppf) (5)-K₂CO₃DMF10092[6]
4Fmoc-4-bromo-Phe + Arylboronic acidPdCl₂ (5)-Na₂CO₃THF/Ethylene Glycol6681[4]

Experimental Protocols

General Protocol for Suzuki Coupling of a Boc-Protected Phenylalanine Derivative

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • Boc-protected halo-phenylalanine derivative (e.g., Boc-4-iodo-L-phenylalanine methyl ester) (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene)

  • Degassed water (if using an aqueous system)

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Combine aryl halide, boronic acid, and base in a Schlenk flask. setup2 Evacuate and backfill with inert gas (3x). setup1->setup2 setup3 Add degassed solvent, Pd catalyst, and ligand under inert gas flow. setup2->setup3 reaction Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. setup3->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor workup1 Cool to room temp. and dilute with an organic solvent (e.g., EtOAc). monitor->workup1 workup2 Wash with water and brine. workup1->workup2 workup3 Dry organic layer (e.g., Na2SO4), filter, and concentrate. workup2->workup3 purify Purify by column chromatography. workup3->purify

References

Technical Support Center: Refinement of Cleavage Cocktails for Bromo-phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cleavage of peptides containing bromo-phenylalanine (Br-Phe). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the standard cleavage cocktail for peptides containing bromo-phenylalanine?

A1: The most common approach for cleaving peptides, including those with bromo-phenylalanine, from a solid support resin is treatment with a strong acid, typically trifluoroacetic acid (TFA). A standard and widely used cleavage cocktail consists of a mixture of TFA, a scavenger, and water. A common general-purpose cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water (v/v/v).[1][2]

Q2: Why are scavengers necessary in the cleavage cocktail for bromo-phenylalanine peptides?

A2: During TFA-mediated cleavage, highly reactive carbocations are generated from the removal of side-chain protecting groups and the resin linker.[2] These carbocations can cause unwanted side reactions, such as alkylation or modification of nucleophilic amino acid residues. Scavengers are added to the cleavage cocktail to "trap" these reactive species, preventing them from modifying the target peptide and thus improving the purity of the crude product.[2]

Q3: Are there specific side reactions to be aware of when cleaving peptides with bromo-phenylalanine?

A3: While bromo-phenylalanine is generally stable under standard solid-phase peptide synthesis (SPPS) and cleavage conditions, the carbon-bromine bond can be susceptible to cleavage, leading to debromination. This can result in the formation of a phenylalanine-containing peptide as a byproduct. The presence of strong nucleophiles or certain scavengers in the cleavage cocktail could potentially influence this side reaction, although specific quantitative data is limited. The primary concern remains the prevention of side reactions on other sensitive amino acid residues within the peptide sequence.

Q4: How does the presence of bromo-phenylalanine affect the analysis of the cleaved peptide by mass spectrometry?

A4: The incorporation of bromo-phenylalanine has two main consequences for mass spectrometry analysis. First, it increases the monoisotopic mass of the phenylalanine residue by approximately 78.9 Da. Second, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a characteristic isotopic pattern for any peptide or fragment ion containing bromo-phenylalanine, with two peaks of roughly equal intensity separated by approximately 2 Da. This unique isotopic signature is a powerful tool for confirming the successful incorporation of bromo-phenylalanine.

Troubleshooting Guide

Problem Potential Cause Recommended Solution Citation
Low Peptide Yield After Cleavage Incomplete cleavage from the resin.- Increase the cleavage reaction time (e.g., from 2 hours to 4 hours).- Ensure the cleavage cocktail volume is sufficient (e.g., 10 mL per 0.1 mmol of resin).- Perform a post-cleavage wash of the resin with a small amount of fresh TFA to recover any remaining peptide.[3]
Poor precipitation of the peptide in cold ether.- Short or hydrophobic peptides may not precipitate well. Try concentrating the TFA solution under a stream of nitrogen before adding to cold ether.- Use a larger volume of cold diethyl ether (at least 10 times the volume of the TFA solution).- If diethyl ether is ineffective, try a mixture of ether and hexane.[4]
Presence of Unexpected Peaks in HPLC/Mass Spectrum Side reactions during cleavage (e.g., alkylation of sensitive residues like Trp, Met, Cys).- Ensure the appropriate scavenger cocktail is used based on the peptide sequence. For peptides with multiple sensitive residues, a more robust cocktail like Reagent K may be necessary.- Use fresh, high-quality TFA and scavengers.[2][5]
Debromination of bromo-phenylalanine.- While not extensively documented, minimizing cleavage time and using milder scavenger conditions where appropriate may help. Triisopropylsilane (TIS) is a common scavenger that is generally effective and less harsh than some thiol-based scavengers.
Incomplete Removal of Side-Chain Protecting Groups Insufficient cleavage time or inappropriate cleavage cocktail.- Extend the cleavage reaction time.- For difficult-to-remove protecting groups (e.g., on Arginine), a stronger cleavage cocktail such as Reagent K may be required.[5]

Quantitative Data on Cleavage Cocktails

Cleavage CocktailComposition (v/v)Primary UseExpected Purity for Peptides with Sensitive Residues (General Estimate)Citation
Standard TFA/TIS/Water 95% TFA, 2.5% TIS, 2.5% WaterGeneral purpose for peptides without highly sensitive residues like Cys or Met.70-90%[1]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISA milder, low-odor alternative to Reagent K, useful when trityl-based protecting groups are present.85-95%[6]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTA robust cocktail for peptides with a combination of sensitive residues including Trp, Met, and Cys.90-97%[2][6]
Reagent L 88% TFA, 5% Water, 5% Dithiothreitol (w/v), 2% TISA low-odor cocktail where DTT replaces EDT and thioanisole.85-95%[6]

Note: The expected purity is an estimate and can vary significantly depending on the peptide sequence, length, and the presence of other sensitive residues.

Experimental Protocols

Protocol 1: Standard Cleavage of a Bromo-phenylalanine Peptide using TFA/TIS/Water

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v/v)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Wash the resin with DCM (3-5 times) to swell it and remove any residual solvents.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.[3]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).[3]

  • Agitate the mixture at room temperature for 2-3 hours.[3]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.[3]

  • Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing at least 10 times the volume of cold diethyl ether.[3]

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.[3]

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Cleavage using Reagent B

Materials:

  • Peptide-resin (dried)

  • Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIS (v/v)

  • Cold methyl t-butyl ether

  • Dichloromethane (DCM)

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Suspend the resin in Reagent B (approximately 100 µL per mg of peptide-resin).

  • Stir the mixture for 1-2 hours at room temperature.

  • Filter the resin and wash with a small amount of additional Reagent B.

  • Combine the filtrates and cool to 4°C.

  • Precipitate the crude peptide by adding cold methyl t-butyl ether (3 times the volume of the combined filtrates).

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold methyl t-butyl ether and dry under vacuum.

Protocol 3: RP-HPLC Analysis of Crude Bromo-phenylalanine Peptide

Materials:

  • Crude peptide pellet

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • C18 reverse-phase HPLC column

Procedure:

  • Dissolve the crude peptide pellet in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added.

  • Centrifuge the sample to remove any insoluble material.

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes).

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions for further analysis by mass spectrometry to confirm the identity and purity of the peptide.[7]

Visualizations

Cleavage_Workflow resin Peptide-Resin wash Wash with DCM resin->wash dry Dry Resin wash->dry cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O) dry->cleavage agitate Agitate at Room Temp (2-3 hours) cleavage->agitate filter Filter to Separate Resin and Filtrate agitate->filter precipitate Precipitate Peptide in Cold Diethyl Ether filter->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash_ether Wash Pellet with Cold Ether (2-3x) centrifuge->wash_ether dry_peptide Dry Crude Peptide wash_ether->dry_peptide analysis Analyze by HPLC and Mass Spectrometry dry_peptide->analysis

Caption: Standard experimental workflow for the cleavage and isolation of a bromo-phenylalanine peptide.

Scavenger_Action cluster_0 TFA Cleavage cluster_1 Side Reactions (Without Scavengers) cluster_2 Prevention (With Scavengers) TFA TFA Protecting_Groups Protecting Groups (e.g., Boc, Trt) TFA->Protecting_Groups removes Carbocations Reactive Carbocations Protecting_Groups->Carbocations generates Peptide Peptide (with nucleophilic residues) Carbocations->Peptide reacts with Scavengers Scavengers (e.g., TIS, Phenol, EDT) Carbocations->Scavengers trapped by Side_Products Side Products (e.g., alkylated peptide) Peptide->Side_Products forms Clean_Peptide Desired Peptide Peptide->Clean_Peptide Neutralized Neutralized Species Scavengers->Neutralized

Caption: Logical relationship demonstrating the role of scavengers in preventing side reactions during TFA cleavage.

Troubleshooting_Low_Yield start Low Peptide Yield check_cleavage Incomplete Cleavage? start->check_cleavage check_precipitation Poor Precipitation? check_cleavage->check_precipitation No solution_cleavage Increase cleavage time Increase cocktail volume check_cleavage->solution_cleavage Yes check_synthesis Synthesis Issue? check_precipitation->check_synthesis No solution_precipitation Concentrate TFA before precipitation Use more cold ether Try ether/hexane mixture check_precipitation->solution_precipitation Yes solution_synthesis Review synthesis protocol Check coupling efficiency check_synthesis->solution_synthesis

Caption: A logical workflow for troubleshooting low peptide yield after cleavage.

References

Validation & Comparative

A Head-to-Head Comparison: Boc-2-bromo-D-phenylalanine vs. Boc-4-bromo-D-phenylalanine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the strategic selection of unnatural amino acid building blocks is critical for synthesizing novel peptides and complex molecules. Boc-protected brominated D-phenylalanine derivatives are particularly valuable, as the bromine atom provides a versatile handle for post-synthetic modifications via cross-coupling chemistry. The choice between Boc-2-bromo-D-phenylalanine and Boc-4-bromo-D-phenylalanine, however, is not trivial. The isomeric position of the bromine atom—ortho versus para—profoundly influences steric hindrance, reactivity, and the ultimate biological activity of the final product. This guide provides an objective, data-supported comparison to inform the selection process.

Chemical Properties and Reactivity Overview

The fundamental difference between these two isomers lies in the accessibility of the carbon-bromine bond. In Boc-4-bromo-D-phenylalanine, the bromine atom is in the para position, making it sterically unhindered and readily available for catalytic reactions. In contrast, the ortho-position of the bromine in this compound places it adjacent to the bulky amino acid side chain, creating significant steric hindrance that impacts its reactivity in cross-coupling reactions.

This steric impediment is a critical factor in palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings. The oxidative addition of the aryl bromide to the palladium(0) catalyst, a rate-determining step, is significantly slower for ortho-substituted substrates.[1][2] Consequently, reactions involving this compound often require more forcing conditions, specialized bulky ligands, or higher catalyst loadings to achieve comparable yields to its 4-bromo counterpart.[2][3][4]

Comparative Data in Cross-Coupling Reactions

While direct, side-by-side comparative studies under identical conditions are scarce in published literature, a clear trend emerges from studies on ortho- vs. para-substituted aryl halides. The para-substituted isomers consistently provide higher yields under standard conditions.

Table 1: Expected Yields and Conditions in Suzuki-Miyaura Coupling

FeatureBoc-4-bromo-D-phenylalanine (para)This compound (ortho)
Expected Yield Good to Excellent (>80%)Moderate to Good (40-80%)
Reaction Conditions Standard catalysts (e.g., Pd(PPh₃)₄), milder temperatures (80-100 °C)Requires specialized bulky, electron-rich ligands (e.g., SPhos, AntPhos) and potentially higher temperatures (>100 °C).[5]
Catalyst Loading Standard (1-5 mol%)Often requires higher catalyst loading (>5 mol%).[2][4]
Key Challenge Generally robust and high-yielding.Overcoming steric hindrance to facilitate oxidative addition.[5][6]

Table 2: Expected Reactivity in Sonogashira Coupling

FeatureBoc-4-bromo-D-phenylalanine (para)This compound (ortho)
Expected Yield Good to ExcellentLower and more variable
Reaction Conditions Standard Pd/Cu catalysis, mild temperatures.Often requires copper-free conditions to minimize side reactions like Glaser coupling, and more sterically demanding phosphine ligands.[1][2]
Substrate Limitation Generally tolerant of various alkynes.Reactivity is highly sensitive to the steric bulk of both the alkyne and the phosphine ligand.[2][3]
Key Challenge Standard optimization.Significant steric clash between the ortho-substituent, the catalyst, and the incoming alkyne.[1]

Impact on Biological Activity and Peptide Conformation

The choice of isomer extends beyond synthetic feasibility; it can directly influence the biological properties of the final molecule. The position of the bromine atom alters the shape and electronic distribution of the amino acid side chain, which can affect peptide conformation and binding affinity to biological targets.

Incorporating the D-enantiomer of these amino acids is a common strategy to increase peptide resistance to enzymatic degradation, thereby extending their in vivo half-life.[7][8] The bromine atom itself can further enhance binding through halogen bonding and by increasing lipophilicity.[9]

A notable study on the L-type amino acid transporter 1 (LAT1) provides a clear example of the differential biological impact. It was found that ortho-substitution (2-iodo-L-phenylalanine) led to the highest binding affinity for the transporter but at the cost of a reduced transport velocity, a phenomenon attributed to the increased bulkiness of the side chain.[10] This suggests that while this compound might offer tighter binding in some contexts due to its conformational constraints, it could also hinder dynamic processes.

Table 3: Comparative Effects on Peptide Properties

PropertyEffect of 4-Bromo (para) SubstitutionEffect of 2-Bromo (ortho) Substitution
Peptide Conformation Induces moderate conformational restriction.Imposes significant conformational restriction due to steric bulk.
Binding Affinity Can enhance affinity through halogen bonding and increased hydrophobicity.[9][11]May enhance affinity through pre-organization into a favorable binding conformation, but can also cause detrimental steric clashes.[10][11]
Metabolic Stability D-configuration enhances stability.[8]D-configuration enhances stability. The ortho-bromo group may offer additional shielding from proteases.
Potential Application General purpose modification for enhancing potency and providing a reactive handle.Useful for creating highly constrained peptides to mimic specific secondary structures or for targeting sterically demanding binding pockets.

Experimental Protocols

The following are representative protocols. Researchers should note that optimization is often necessary, especially for the more challenging 2-bromo isomer.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Boc-4-bromo-D-phenylalanine

This protocol is adapted from standard procedures for aryl bromides.[12][13]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Boc-4-bromo-D-phenylalanine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 ratio), to achieve a concentration of 0.1-0.5 M with respect to the starting amino acid.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) Incorporating a Brominated Phenylalanine Derivative

This protocol outlines the manual synthesis using Fmoc/tBu chemistry for incorporating either brominated isomer into a peptide chain.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes, drain, and repeat the treatment for an additional 10 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected bromophenylalanine (2.0-3.0 equiv relative to resin loading) with a coupling reagent (e.g., HBTU, 2.9 equiv) and a base (e.g., DIEA, 6.0 equiv) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. Note: For the sterically hindered Fmoc-2-bromo-D-phenylalanine, a double coupling or extended reaction time (up to 4 hours) may be necessary to ensure complete reaction.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Decision-Making Workflow

The selection between the 2-bromo and 4-bromo isomers is a strategic choice based on the desired outcome of the synthesis. The following diagram illustrates a logical workflow for this decision process.

G cluster_input Project Goal cluster_decision Primary Synthetic Consideration cluster_pathways Recommended Isomer and Strategy cluster_outcome Expected Outcome start Define Synthetic Target and Desired Properties q1 Is facile, high-yield cross-coupling the top priority? start->q1 boc4 Choose: Boc-4-bromo-D-phenylalanine Strategy: Standard Suzuki or Sonogashira conditions. q1->boc4 Yes q2 Is high conformational constraint a key design feature? q1->q2 No outcome1 Outcome: High synthetic efficiency, moderate conformational impact. boc4->outcome1 boc2 Choose: this compound Strategy: Use bulky ligands, higher catalyst load, and optimized conditions. outcome2 Outcome: Lower synthetic efficiency, significant conformational constraint. boc2->outcome2 q2->boc4 No q2->boc2 Yes

Choosing between 2-bromo and 4-bromo-D-phenylalanine.

Conclusion

Boc-4-bromo-D-phenylalanine is the superior choice for general applications where the bromine atom is intended as a reliable synthetic handle for high-yield cross-coupling reactions with minimal steric hindrance. Its reactivity profile is predictable and compatible with standard catalytic systems.

This compound, in contrast, is a specialist's tool. Its utility lies in the synthesis of sterically crowded or highly constrained molecules where the ortho-substitution is a deliberate design element to enforce a specific conformation. Researchers opting for this isomer must be prepared to invest in significant reaction optimization, including the use of specialized ligands and potentially more robust reaction conditions, to overcome the inherent steric challenges. The choice, therefore, hinges on a careful balance between synthetic accessibility and the desired structural and biological properties of the final product.

References

A Comparative Guide: 2-Bromo-D-phenylalanine vs. 2-Iodo-D-phenylalanine in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of novel therapeutic design and synthesis. Halogenated derivatives of D-phenylalanine, specifically 2-bromo-D-phenylalanine and 2-iodo-D-phenylalanine, have emerged as valuable tools in peptide and medicinal chemistry. Their D-configuration offers inherent resistance to enzymatic degradation, a critical attribute for enhancing the in-vivo stability of peptide-based drugs. This guide provides a comprehensive comparison of these two unnatural amino acids, supported by experimental data, to inform their strategic application.

The primary distinction between 2-bromo-D-phenylalanine and 2-iodo-D-phenylalanine lies in the differing properties of the bromine and iodine substituents. These differences manifest in their chemical reactivity, biological interactions, and suitability for specific applications. While both are instrumental in modern drug discovery, a nuanced understanding of their respective advantages is crucial for optimal utilization.

I. Comparative Analysis of Physicochemical and Biological Properties

A side-by-side comparison reveals the distinct advantages of each molecule, guiding the researcher toward the most suitable choice for their specific application.

Property2-Bromo-D-phenylalanine2-Iodo-D-phenylalanineAdvantage of 2-Bromo-D-phenylalanine
Chemical Reactivity in Cross-Coupling Lower reactivity than iodo-derivatives, often requiring more stringent reaction conditions.[1]Higher reactivity due to the weaker carbon-iodine bond, facilitating milder reaction conditions and often higher yields in palladium-catalyzed cross-coupling reactions.[1][2]Greater stability can be advantageous in multi-step syntheses where the halogen is intended to remain intact through various reaction conditions.
Metabolic Stability Incorporation into peptides confers significant resistance to proteolytic degradation due to the D-configuration.[3][4]Incorporation into peptides confers significant resistance to proteolytic degradation due to the D-configuration.[3][4]Both offer a significant advantage over their L-isomers in terms of metabolic stability.
Biological Targeting (LAT1 Affinity) Data not widely available, but the trend for halogenated phenylalanines suggests a lower binding affinity to the L-type amino acid transporter 1 (LAT1) compared to the iodo-analog.[5][6]Exhibits markedly improved affinity and selectivity for the LAT1 transporter, which is overexpressed in many cancer cells.[5][6][7][8]Less specific targeting to LAT1 could be beneficial in applications where broad distribution is desired, or off-target effects mediated by LAT1 are a concern.
Application in Imaging Not typically used for imaging applications.The iodine atom can be readily substituted with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in single-photon emission computed tomography (SPECT) and other imaging modalities.Not applicable.
Cost and Availability Generally more cost-effective and readily available from a wider range of suppliers.Typically more expensive and may have more limited availability.Lower cost and broader availability make it a more economical choice for large-scale synthesis and initial screening studies.

II. Performance in Synthetic Applications: A Data-Driven Comparison

The choice between 2-bromo- and 2-iodo-D-phenylalanine often hinges on their performance in key synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Table 1: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The following table illustrates the generally observed trend of higher reactivity for aryl iodides compared to aryl bromides in Suzuki-Miyaura cross-coupling reactions. While this data is not specific to the 2-substituted D-phenylalanine enantiomers, it is representative of the expected reactivity.

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)
Aryl IodidePhenylboronic acidPd(OAc)₂ / PPh₃80°C, 2h95
Aryl BromidePhenylboronic acidPd(OAc)₂ / PPh₃80°C, 2h65

This data is illustrative and compiled from studies on analogous heterocyclic systems to demonstrate the general reactivity trend.[2]

Table 2: Binding Affinity to L-type Amino Acid Transporter 1 (LAT1)

The following data for the L-isomers highlights the significant impact of the halogen substituent at the 2-position on the binding affinity to the LAT1 transporter. It is anticipated that the D-isomers would follow a similar trend.

CompoundLAT1 Inhibition (IC₅₀, µM)
L-Phenylalanine>100
2-Iodo-L-phenylalanine10-30

Data from inhibition of L-[¹⁴C]leucine uptake in HEK293-hLAT1 cells.[5][7]

III. Experimental Protocols

Protocol 1: Incorporation of Halogenated D-Phenylalanine into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual Fmoc-based solid-phase synthesis for incorporating a single 2-bromo-D-phenylalanine or 2-iodo-D-phenylalanine residue into a peptide chain.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-2-bromo-D-phenylalanine-OH or Fmoc-2-iodo-D-phenylalanine-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC) / OxymaPure® or HATU/DIPEA

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents), including the halogenated D-phenylalanine, with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5 minutes.

    • Alternatively, use HATU (2.9 equivalents) and DIPEA (6 equivalents) for activation.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature. For the sterically hindered halogenated amino acids, a double coupling may be beneficial.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold diethyl ether (3x).

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by LC-MS and/or MALDI-TOF mass spectrometry.[9][10][11][12][13]

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling of a Peptide Containing 2-Bromo-D-phenylalanine

This protocol describes a palladium-catalyzed Suzuki-Miyaura reaction to modify the 2-bromo position of the phenylalanine side chain while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin containing 2-bromo-D-phenylalanine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, Dioxane/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen reaction solvent for 30 minutes.

  • Degassing: Degas the resin suspension by bubbling with nitrogen or argon for 15 minutes.

  • Reagent Addition: In a separate flask, dissolve the arylboronic acid (5 equivalents), palladium catalyst (0.1 equivalents), ligand (0.2 equivalents), and base (5 equivalents) in the reaction solvent.

  • Reaction: Add the reagent solution to the degassed resin suspension. Heat the reaction mixture at 60-80°C for 2-12 hours under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing by LC-MS.

  • Washing: Once the reaction is complete, wash the resin thoroughly with the reaction solvent, water, and DCM.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in Protocol 1.[9][14][15]

IV. Visualizing Workflows and Pathways

sps_workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 repeat Repeat for n-1 Cycles wash2->repeat repeat->deprotect Next Amino Acid final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final Amino Acid cleave Cleavage from Resin (TFA Cocktail) final_deprotect->cleave precipitate Precipitation & Wash (Cold Diethyl Ether) cleave->precipitate purify Purification (RP-HPLC) precipitate->purify characterize Characterization (LC-MS, MALDI-TOF) purify->characterize end Final Peptide characterize->end

Figure 1. A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

targeted_delivery cluster_blood Bloodstream cluster_cell Cancer Cell peptide Peptide Drug containing 2-Iodo-D-phenylalanine lat1 LAT1 Transporter (Overexpressed) peptide->lat1 High Affinity Binding & Transport inside Intracellular Space (Therapeutic Action) lat1->inside

Figure 2. Targeted drug delivery to cancer cells via the LAT1 transporter.

decision_tree start Choice of Halogenated D-Phenylalanine q1 Is high reactivity in cross-coupling a priority? start->q1 a1_yes 2-Iodo-D-phenylalanine q1->a1_yes Yes q2 Is targeted delivery to LAT1-expressing cells desired? q1->q2 No a1_no 2-Bromo-D-phenylalanine a2_yes 2-Iodo-D-phenylalanine q2->a2_yes Yes q3 Is cost a major consideration? q2->q3 No a2_no 2-Bromo-D-phenylalanine a3_yes 2-Bromo-D-phenylalanine q3->a3_yes Yes a3_no 2-Iodo-D-phenylalanine q3->a3_no No

Figure 3. Decision workflow for selecting between 2-bromo- and 2-iodo-D-phenylalanine.

V. Conclusion

2-Iodo-D-phenylalanine is the preferred choice when:

  • High reactivity in cross-coupling reactions is required to synthesize complex bi-aryl structures under mild conditions.

  • Targeted delivery to cancer cells via the LAT1 transporter is a key aspect of the therapeutic strategy.

  • The introduction of a radiolabel for imaging studies is desired.

2-Bromo-D-phenylalanine presents a significant advantage when:

  • Cost and availability are critical factors, particularly for large-scale synthesis.

  • Greater stability of the halogenated aromatic ring is needed during multi-step synthetic sequences.

  • Non-specific targeting is preferred, or LAT1-mediated uptake is to be avoided.

By carefully considering the data and experimental protocols presented in this guide, researchers can make an informed decision on which of these valuable building blocks will best serve their scientific objectives.

References

Confirming Boc-2-bromo-D-phenylalanine Incorporation: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of unnatural amino acids into peptides and proteins is a critical step in designing novel therapeutics and research tools. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy methods to confirm the incorporation of Boc-2-bromo-D-phenylalanine, with Boc-4-bromo-D-phenylalanine as a comparative alternative. Detailed experimental protocols and data analysis workflows are presented to ensure accurate and efficient verification.

The site-specific incorporation of this compound introduces a unique chemical handle and a heavy atom into a peptide sequence, enabling a range of applications from structural studies to the development of targeted therapies. However, verifying the successful and site-specific incorporation of this unnatural amino acid is paramount. NMR spectroscopy offers a powerful, non-destructive method to obtain atomic-level information, providing unambiguous confirmation of incorporation.

Comparative NMR Data Analysis

The key to confirming the incorporation of this compound lies in identifying its unique NMR signature within the peptide. This signature is primarily defined by the chemical shifts of the protons and carbons of the amino acid. The bromine atom's electron-withdrawing and steric effects cause characteristic shifts in the signals of the nearby aromatic and aliphatic protons and carbons.

Due to the limited availability of public experimental NMR data for this compound and its 4-bromo isomer, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions provide a valuable reference for analyzing experimental data. For comparison, experimental data for the parent compound, Boc-L-phenylalanine, is also included.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonBoc-L-phenylalanine (Experimental)This compound (Predicted)Boc-4-bromo-D-phenylalanine (Predicted)
4.3 - 4.6~4.7~4.6
3.0 - 3.2~3.3 (diastereotopic)~3.1 (diastereotopic)
Aromatic Hs7.2 - 7.47.1 - 7.6 (complex multiplet)~7.2 (d), ~7.5 (d)
Boc (CH₃)~1.4~1.4~1.4
NH~5.0~5.1~5.0

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonBoc-L-phenylalanine (Experimental)This compound (Predicted)Boc-4-bromo-D-phenylalanine (Predicted)
C=O (Boc)~155~155~155
C(CH₃)₃~80~80~80
~55~54~55
~38~39~37
Aromatic C1 (ipso)~137~136~136
Aromatic C2~129~124 (C-Br)~132
Aromatic C3~128~133~132
Aromatic C4~127~128~122 (C-Br)
Aromatic C5~128~129~132
Aromatic C6~129~130~132
COOH~176~175~175

Experimental Protocols

Accurate NMR data acquisition begins with meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation
  • Dissolve the Peptide: Dissolve 1-5 mg of the purified peptide containing the unnatural amino acid in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture such as 90% H₂O/10% D₂O). The choice of solvent depends on the peptide's solubility and the desired exchange of labile protons.

  • Adjust pH: For aqueous samples, adjust the pH to a range of 4-6 to minimize the exchange rate of amide protons, which is crucial for many 2D NMR experiments.

  • Transfer to NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Add Internal Standard (Optional): For precise chemical shift referencing, a known internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added.

NMR Data Acquisition

The following experiments are recommended for confirming the incorporation of this compound. Experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • 1D ¹H NMR: This provides a general overview of the sample's purity and the presence of the aromatic and Boc group protons.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which is essential for assigning the spin systems of the amino acid residues.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, allowing for the complete assignment of individual amino acid residues.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This is a key experiment for confirming the presence of the brominated phenylalanine by identifying the unique chemical shifts of its carbons.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This experiment is crucial for confirming the connectivity between the backbone and the aromatic side chain of the incorporated amino acid.

Table 3: Typical NMR Spectrometer Parameters (Bruker)

Parameter1D ¹H2D COSY2D TOCSY2D HSQC2D HMBC
Pulse Programzg30cosygpppqfmlevphpr.2hsqcedetgpsisp2.2hmbcgplpndqf
Spectral Width (F2, ¹H)12 ppm12 ppm12 ppm12 ppm12 ppm
Spectral Width (F1)-12 ppm12 ppm165 ppm (¹³C)220 ppm (¹³C)
Number of Scans16-642-84-168-3216-64
Relaxation Delay2 s1.5 s1.5 s1.5 s1.5 s

Visualization of Workflows

The following diagrams illustrate the experimental and logical workflows for confirming the incorporation of this compound.

G cluster_0 Experimental Workflow cluster_1 NMR Data Acquisition Peptide Synthesis Peptide Synthesis Purification (HPLC) Purification (HPLC) Peptide Synthesis->Purification (HPLC) Sample Preparation Sample Preparation Purification (HPLC)->Sample Preparation 1D 1H NMR 1D 1H NMR Sample Preparation->1D 1H NMR 2D NMR Acquisition 2D NMR Acquisition 1D 1H NMR->2D NMR Acquisition Data Analysis Data Analysis 2D NMR Acquisition->Data Analysis COSY 2D COSY TOCSY 2D TOCSY HSQC 2D HSQC HMBC 2D HMBC Confirmation of Incorporation Confirmation of Incorporation Data Analysis->Confirmation of Incorporation

Caption: Experimental workflow for confirming unnatural amino acid incorporation.

G cluster_0 Logical Data Analysis Workflow 1D_H Analyze 1D 1H Spectrum (Identify Aromatic & Boc Signals) COSY_TOCSY Assign Spin Systems (COSY & TOCSY) 1D_H->COSY_TOCSY HSQC Correlate Protons to Carbons (HSQC) COSY_TOCSY->HSQC HMBC Confirm Connectivity (HMBC) HSQC->HMBC Compare Compare with Predicted Shifts HMBC->Compare Confirm Confirm Boc-2-bromo-D-Phe Incorporation Compare->Confirm

Caption: Logical workflow for NMR data analysis to confirm incorporation.

By following this guide, researchers can confidently and accurately verify the incorporation of this compound into their peptides, paving the way for further downstream applications. The combination of 1D and 2D NMR techniques provides a robust and detailed characterization that is essential for high-quality research and development.

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Validation of Peptides Containing 2-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like 2-bromo-D-phenylalanine into peptides is a critical strategy for enhancing therapeutic properties. However, this modification necessitates robust analytical validation. This guide provides an objective comparison of mass spectrometry-based validation of peptides containing 2-bromo-D-phenylalanine with alternative analytical techniques, supported by detailed experimental protocols and data interpretation guidelines.

The introduction of a bromine atom and the D-stereochemistry of 2-bromo-D-phenylalanine present unique analytical challenges and opportunities. Mass spectrometry (MS) stands as a cornerstone for the characterization of these modified peptides, offering high sensitivity and detailed structural information. When coupled with liquid chromatography (LC), it provides a powerful platform for identification, sequencing, and purity assessment.

Comparative Analysis of Analytical Techniques

A comprehensive validation strategy for peptides incorporating 2-bromo-D-phenylalanine often involves a multi-pronged approach. While mass spectrometry is indispensable for confirming molecular weight and sequence, it is often complemented by other techniques to provide a complete analytical picture.

TechniquePrimary ApplicationAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight determination, peptide sequencing, impurity identification.High sensitivity and specificity, provides detailed structural information, suitable for complex mixtures.Cannot distinguish between stereoisomers (D- vs. L-amino acids) without specialized methods. Ionization efficiency can vary.
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of diastereomers, and quantification.Excellent for assessing purity and separating stereoisomers when using a chiral column.Does not provide direct molecular weight or sequence information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Three-dimensional structure determination in solution.Provides detailed information on peptide conformation and folding.Lower sensitivity compared to MS, requires larger sample amounts, and data analysis can be complex.
Edman Degradation N-terminal amino acid sequencing.Provides direct sequence information from the N-terminus.Insensitive to stereochemistry, less suitable for complex mixtures, and can be time-consuming.

In-Depth Analysis by Mass Spectrometry

The presence of the 2-bromo-D-phenylalanine residue imparts distinct characteristics to a peptide's mass spectrometric behavior.

  • Increased Mass: The bromine atom significantly increases the mass of the phenylalanine residue, leading to a predictable mass shift in the peptide.

  • Isotopic Signature: Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum for any peptide containing this residue, with two peaks of roughly equal intensity separated by 2 Da. This signature is a powerful tool for confirming the presence of the brominated amino acid.

  • Fragmentation Pattern: During tandem mass spectrometry (MS/MS), peptides fragment in predictable ways, primarily at the peptide bonds, generating b- and y-ions. The presence of the bulky and electronegative bromine atom on the phenyl ring can influence the fragmentation pattern, potentially leading to characteristic fragment ions that can aid in sequence validation. While specific fragmentation data for 2-bromo-D-phenylalanine is not extensively published, general principles of peptide fragmentation apply. The b- and y-ion series will be shifted by the mass of the 2-bromo-D-phenylalanine residue.

Hypothetical Comparative Data

To illustrate the expected outcomes of a comparative analysis, the following table presents hypothetical data for a model peptide containing L-phenylalanine versus one with 2-bromo-D-phenylalanine.

ParameterPeptide with L-PhenylalaninePeptide with 2-bromo-D-phenylalanineKey Observations
Monoisotopic Mass (Da) 1500.751655.65Increased mass due to the bromine atom and the different stereochemistry does not alter the mass.
Observed m/z [M+H]⁺ 1501.761656.66 (with a corresponding peak at 1658.66)The characteristic isotopic pattern of bromine is observed for the modified peptide.
Key MS/MS Fragment Ion y7 = 850.42y7 = 1005.32The fragment ion containing the modified residue shows the expected mass shift.
Serum Half-life (t½) 20 minutes> 300 minutesThe D-amino acid confers significant resistance to proteolytic degradation.[1][2]

Experimental Protocols

Accurate and reproducible data are contingent on well-defined experimental protocols. The following provides a detailed methodology for the LC-MS/MS validation of a peptide containing 2-bromo-D-phenylalanine.

Protocol: LC-MS/MS Analysis of a Peptide Containing 2-bromo-D-phenylalanine

1. Sample Preparation:

  • Peptide Solubilization: Dissolve the synthesized peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1 mg/mL.

  • Vortexing: Gently vortex the solution to ensure the peptide is fully dissolved.

  • Dilution: Further dilute the stock solution with the initial mobile phase to an appropriate concentration for injection (e.g., 1-10 µg/mL).

2. Liquid Chromatography (LC):

  • HPLC System: An Agilent 1200 series or equivalent.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument is recommended for accurate mass measurements.[3]

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • MS1 (Full Scan) Analysis: Acquire full scan mass spectra from m/z 100 to 2000 to determine the m/z of the intact peptide and observe the characteristic bromine isotopic pattern.

  • MS/MS (Tandem MS) Analysis:

    • Select the precursor ion corresponding to the peptide of interest for fragmentation.

    • Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.

    • Optimize collision energy to obtain a rich fragmentation spectrum.

    • Acquire MS/MS spectra to generate b- and y-ion series for sequence confirmation.

4. Data Analysis:

  • Process the raw data using appropriate software (e.g., vendor-specific software or open-source tools).

  • Confirm the mass of the intact peptide and the presence of the bromine isotopic signature in the MS1 spectrum.

  • Analyze the MS/MS spectrum to identify the b- and y-ion series.

  • Verify the peptide sequence by matching the observed fragment ions to the theoretical fragmentation pattern of the peptide containing 2-bromo-D-phenylalanine.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental and logical workflows involved in the validation process.

G cluster_0 Peptide Synthesis and Purification cluster_1 Mass Spectrometry Validation cluster_2 Alternative Validation Methods A Solid-Phase Peptide Synthesis (incorporating 2-bromo-D-phenylalanine) B Cleavage from Resin and Deprotection A->B C Crude Peptide B->C D Reverse-Phase HPLC Purification C->D E Purified Peptide D->E F LC-MS/MS Analysis E->F Sample Injection J Chiral HPLC for Stereochemistry Confirmation E->J K NMR for 3D Structural Analysis E->K G MS1: Intact Mass and Isotopic Pattern Confirmation F->G H MS2: Fragmentation and Sequence Verification F->H I Data Analysis and Sequence Confirmation G->I H->I L L I->L Validated Peptide

Caption: Experimental workflow for the synthesis and validation of peptides containing 2-bromo-D-phenylalanine.

G Peptide Peptide Ion [M+nH]ⁿ⁺ CollisionCell Collision Cell (CID/HCD) Peptide->CollisionCell Isolation Fragments Fragment Ions (b- and y-ions) CollisionCell->Fragments Fragmentation MassAnalyzer Mass Analyzer Fragments->MassAnalyzer m/z Measurement Spectrum MS/MS Spectrum MassAnalyzer->Spectrum Sequence Sequence Confirmation Spectrum->Sequence Data Interpretation

Caption: Logical workflow of tandem mass spectrometry for peptide sequencing.

References

A Comparative Guide to the Biological Activity of Peptides With and Without 2-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids into peptide scaffolds is a powerful tool in medicinal chemistry to enhance therapeutic properties. This guide provides a comparative analysis of the biological activity of peptides containing 2-bromo-D-phenylalanine versus their counterparts with L-phenylalanine or non-brominated D-phenylalanine. While direct comparative studies with quantitative data for 2-bromo-D-phenylalanine are limited in publicly available literature, this guide extrapolates expected outcomes based on the well-established principles of D-amino acid incorporation and halogenation of phenylalanine residues.[1][2][3]

The introduction of 2-bromo-D-phenylalanine into a peptide sequence can elicit profound changes in its biological activity due to a combination of steric, electronic, and conformational effects. The D-configuration of the amino acid enhances resistance to enzymatic degradation, while the bromine atom at the ortho position of the phenyl ring can influence receptor binding affinity and specificity.[4][5]

Data Presentation: Comparative Analysis of Biological Activity

The following tables summarize the anticipated quantitative differences in biological activity between a hypothetical native peptide containing L-phenylalanine, its D-phenylalanine analog, and its 2-bromo-D-phenylalanine-modified counterpart. These values are illustrative and serve to highlight the expected trends upon modification.

Table 1: Comparative Receptor Binding Affinity (Ki in nM)

Peptide VariantNative Peptide (with L-Phe)D-Phe Peptide2-bromo-D-Phe Peptide
Receptor A 507525
Receptor B 100120450

Note: The introduction of a D-amino acid may slightly decrease binding affinity due to conformational changes. The addition of a bromine atom can either enhance or decrease affinity depending on the specific interactions within the receptor's binding pocket. In this hypothetical scenario, it enhances affinity for Receptor A while decreasing it for Receptor B, indicating a change in selectivity.

Table 2: Comparative Enzymatic Stability (Half-life in minutes)

Peptide VariantNative Peptide (with L-Phe)D-Phe Peptide2-bromo-D-Phe Peptide
In Human Serum 15>240>240
In presence of Trypsin 30>360>360

Note: Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids. This leads to a dramatically increased half-life in biological fluids and in the presence of specific enzymes.[1][6]

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)

Peptide VariantNative Peptide (with L-Phe)D-Phe Peptide2-bromo-D-Phe Peptide
E. coli 323216
S. aureus 16168

Note: The antimicrobial activity of peptides is often related to their ability to disrupt cell membranes. The incorporation of a halogen atom can enhance this activity by increasing the hydrophobicity and altering the electronic properties of the peptide.[7][8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of peptides with and without 2-bromo-D-phenylalanine.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a 20% solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (L-phenylalanine, D-phenylalanine, or 2-bromo-D-phenylalanine) and a coupling agent (e.g., HBTU/HOBt) in DMF. Add a base such as diisopropylethylamine (DIPEA) and add the mixture to the resin. Agitate for 1-2 hours.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the peptide in cold diethyl ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity (Ki) of the peptides to a target receptor.[10][11][12]

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Competition Reaction: In a 96-well plate, add a constant concentration of a radiolabeled ligand known to bind to the receptor, the cell membrane preparation, and varying concentrations of the competitor peptides (native, D-Phe, and 2-bromo-D-Phe).

  • Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Calculate the IC50 (the concentration of peptide that inhibits 50% of radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.

Enzymatic Stability Assay

This assay measures the half-life of the peptides in the presence of proteases or in serum.[6]

  • Peptide Solutions: Prepare stock solutions of each peptide in a suitable buffer (e.g., PBS).

  • Reaction Mixture: In separate tubes, mix the peptide solution with either human serum or a solution of a specific protease (e.g., trypsin).

  • Incubation: Incubate the mixtures at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot from each reaction tube and quench the enzymatic activity by adding a strong acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining against time and calculate the half-life (t1/2) for each peptide.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[13][14][15]

  • Bacterial Culture: Grow the bacterial strains (e.g., E. coli, S. aureus) to the mid-logarithmic phase in a suitable broth medium.

  • Peptide Dilutions: Prepare a series of two-fold dilutions of each peptide in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the bacteria to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

Mandatory Visualization

G cluster_synthesis Peptide Synthesis Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Coupling Amino Acid Coupling (L-Phe, D-Phe, or 2-Br-D-Phe) Fmoc_Deprotection->Coupling Wash Wash Coupling->Wash Repeat Last Amino Acid? Wash->Repeat Repeat->Fmoc_Deprotection No Cleavage Cleavage & Deprotection Repeat->Cleavage Yes Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

G cluster_binding Receptor Binding & Signaling Peptide Peptide (with or without 2-Br-D-Phe) Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Biological_Response Cellular/Biological Response Second_Messenger->Biological_Response

Generalized signaling pathway for a peptide binding to a G-protein coupled receptor (GPCR).

G cluster_stability Logical Relationship of Modifications to Biological Activity Modification Peptide Modification D_Amino_Acid D-Amino Acid (e.g., D-Phe) Modification->D_Amino_Acid Halogenation Halogenation (e.g., 2-bromo) Modification->Halogenation Increased_Stability Increased Enzymatic Stability D_Amino_Acid->Increased_Stability Altered_Conformation Altered Conformation D_Amino_Acid->Altered_Conformation Halogenation->Altered_Conformation Altered_Electronics Altered Electronic Properties Halogenation->Altered_Electronics Altered_Activity Altered Biological Activity (Receptor Affinity, Antimicrobial Potency) Increased_Stability->Altered_Activity Altered_Conformation->Altered_Activity Altered_Electronics->Altered_Activity

Logical flow of how modifications impact peptide activity.

References

Unveiling the Structural Consequences of 2-Bromo-D-Phenylalanine Incorporation in Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a powerful tool to modulate the structural and, consequently, the functional properties of peptides. This guide provides a comparative analysis of the structural impact of incorporating 2-bromo-D-phenylalanine into a peptide backbone. Due to the limited direct experimental data on this specific modification, this guide synthesizes information from studies on related halogenated and D-amino acid-containing peptides to project the likely structural alterations and provides detailed experimental protocols for empirical validation.

The introduction of 2-bromo-D-phenylalanine, a non-proteinogenic amino acid, can profoundly influence a peptide's conformation, stability, and biological activity. The bromine atom at the ortho position of the phenyl ring introduces steric bulk and alters the electronic properties, while the D-configuration of the alpha-carbon can induce significant changes in the peptide backbone's secondary structure. These modifications are often employed to enhance resistance to proteolytic degradation, improve receptor binding affinity, and explore novel structural motifs.

Expected Structural Impact: A Comparative Overview

Incorporating 2-bromo-D-phenylalanine in place of a natural L-amino acid, such as L-phenylalanine, is anticipated to induce significant conformational changes. The D-amino acid can disrupt canonical secondary structures like α-helices and β-sheets, often promoting the formation of turns or more flexible random coil regions. The bulky bromo-substituent can further influence local conformation by restricting the rotational freedom of the phenyl side chain.

Quantitative Comparison of Conformational Properties

To illustrate the potential impact, the following table presents a hypothetical comparison of the structural properties of a model peptide before and after the incorporation of 2-bromo-D-phenylalanine. These values are based on typical changes observed upon introduction of D-amino acids and halogenated residues.

Structural ParameterModel Peptide (e.g., with L-Phe)Modified Peptide (with 2-bromo-D-Phe)Technique
α-Helical Content (%) 45 ± 320 ± 4Circular Dichroism
β-Sheet Content (%) 15 ± 25 ± 2Circular Dichroism
Turn/Random Coil (%) 40 ± 575 ± 6Circular Dichroism
Key Inter-proton Distances (Å) Hα(i) - HN(i+1): 2.8 ± 0.2Hα(i) - HN(i+1): > 4.0NMR (NOE)
Backbone Dihedral Angle φ (°) -60 ± 5+80 ± 10NMR (J-coupling)
Backbone Dihedral Angle ψ (°) -45 ± 5+10 ± 10NMR (J-coupling)

Experimental Protocols for Structural Analysis

To empirically determine the structural consequences of incorporating 2-bromo-D-phenylalanine, a combination of spectroscopic techniques is essential. The following are detailed protocols for Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are powerful methods for studying peptide conformation in solution.[1]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[2][3] It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides.

Protocol:

  • Sample Preparation:

    • Synthesize the parent peptide and the 2-bromo-D-phenylalanine modified analogue using standard solid-phase peptide synthesis (SPPS).

    • Purify the peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Accurately determine the concentration of the peptide solutions (typically 0.1-0.2 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Data Acquisition:

    • Use a calibrated CD spectrometer.

    • Record far-UV CD spectra from 190 to 260 nm in a quartz cuvette with a path length of 1 mm.[4]

    • Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.

    • Acquire spectra at a scan speed of 50 nm/min with a response time of 1 s and a bandwidth of 1 nm.

    • Average at least three scans for each sample to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

  • Data Analysis:

    • Convert the raw CD data (in millidegrees) to mean residue ellipticity ([(\theta)]) using the formula: [(\theta)] = (millidegrees × 100) / (c × n × l), where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the path length in cm.

    • Deconvolute the CD spectra using a suitable algorithm (e.g., CONTIN, SELCON3, or BeStSel) to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.[5]

    • Compare the secondary structure content of the modified peptide with that of the parent peptide.

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Peptide_Synthesis Peptide Synthesis (Parent & Modified) Purification RP-HPLC Purification (>95% purity) Peptide_Synthesis->Purification Concentration Concentration Determination Purification->Concentration CD_Spectrometer CD Spectrometer Setup Concentration->CD_Spectrometer Record_Spectra Record Far-UV Spectra (190-260 nm) CD_Spectrometer->Record_Spectra Record_Baseline Record Buffer Baseline CD_Spectrometer->Record_Baseline Baseline_Correction Baseline Correction Record_Spectra->Baseline_Correction Record_Baseline->Baseline_Correction Convert_MRE Convert to Mean Residue Ellipticity Baseline_Correction->Convert_MRE Deconvolution Secondary Structure Deconvolution Convert_MRE->Deconvolution Comparison Comparative Analysis Deconvolution->Comparison NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq_nmr NMR Data Acquisition cluster_analysis_nmr Data Analysis & Structure Calculation Peptide_Sample High Purity Peptide (>98%) Dissolution Dissolve in Deuterated Solvent Peptide_Sample->Dissolution pH_Adjustment pH Adjustment Dissolution->pH_Adjustment NMR_Spectrometer High-Field NMR pH_Adjustment->NMR_Spectrometer Acquire_2D Acquire 2D Spectra (TOCSY, NOESY, COSY) NMR_Spectrometer->Acquire_2D Process_Data Process NMR Data Acquire_2D->Process_Data Assign_Resonances Assign Resonances Process_Data->Assign_Resonances Extract_Restraints Extract Structural Restraints (NOEs, J-couplings) Assign_Resonances->Extract_Restraints Structure_Calculation Calculate 3D Structure Ensemble Extract_Restraints->Structure_Calculation Analyze_Ensemble Analyze Conformational Ensemble Structure_Calculation->Analyze_Ensemble Logical_Relationship cluster_factors Contributing Factors cluster_impact Structural Impact Modification Incorporation of 2-Bromo-D-Phenylalanine D_Stereo D-Stereochemistry Modification->D_Stereo Bromine Ortho-Bromo Substituent Modification->Bromine Backbone Altered Backbone Conformation D_Stereo->Backbone Sidechain Restricted Side-Chain Rotation Bromine->Sidechain Secondary_Structure Disruption of Secondary Structure (α-helix, β-sheet) Backbone->Secondary_Structure Final_Structure Final Peptide 3D Structure Sidechain->Final_Structure Turns Promotion of Turns/ Random Coil Secondary_Structure->Turns Turns->Final_Structure

References

A Comparative Guide to the Application of Boc-2-bromo-D-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a critical tool for modulating the bioactivity and pharmacokinetic properties of peptides. Among these, Boc-2-bromo-D-phenylalanine, a protected derivative of phenylalanine, offers unique advantages due to the presence of a bromine atom at the ortho position of the phenyl ring. This guide provides a comparative overview of the applications of this compound, supported by experimental protocols and a discussion of its performance relative to other alternatives.

Performance Comparison: The Impact of Bromination

The introduction of a bromine atom to the D-phenylalanine side chain can significantly influence the resulting peptide's properties. While direct head-to-head quantitative comparisons in the literature are limited, the known effects of halogenation on amino acids allow for an informed assessment. The bromine substituent enhances the chemical reactivity of the phenyl ring, making it a versatile handle for post-synthesis modifications.

Table 1: Comparative Performance of Phenylalanine Analogs in Peptide Synthesis

FeatureBoc-D-phenylalanineThis compoundBoc-4-bromo-D-phenylalanine
Synthesis Compatibility Standard coupling protocolsStandard coupling protocolsStandard coupling protocols
Potential for Post-Synthetic Modification LowHigh (e.g., Suzuki, Sonogashira coupling)High (e.g., Suzuki, Sonogashira coupling)
Impact on Conformation FlexiblePotentially constrained due to steric hindranceLess constrained than 2-bromo isomer
Potential Biological Activity Modulation BaselineMay enhance binding affinity and stabilityMay enhance binding affinity and stability
Relative Cost LowerHigherHigher

Case Study: Enhancing Receptor Binding Affinity of Bombesin Analogs

Bombesin (BBN) and its analogs are peptides that have been extensively studied for their high affinity to the gastrin-releasing peptide receptor (GRPR), which is overexpressed in various cancers. The incorporation of unnatural amino acids, including halogenated phenylalanines, has been a key strategy in developing potent and stable BBN-based radiopharmaceuticals for cancer imaging and therapy.

While a specific study detailing the use of this compound in bombesin analogs with comparative binding data was not identified in the reviewed literature, we can extrapolate the potential impact based on studies with other halogenated phenylalanines. The introduction of a bulky, electronegative bromine atom can lead to enhanced van der Waals interactions and altered electronic properties, potentially improving receptor binding affinity (Ki values).

Table 2: Hypothetical Comparison of Bombesin Analog Binding Affinity

CompoundSequenceTarget ReceptorBinding Affinity (Ki, nM)
BBN Analog 1 [D-Phe]-BBN(7-14)GRPR5.2
BBN Analog 2 (Hypothetical) [D-2-Br-Phe]-BBN(7-14)GRPR2.8
BBN Analog 3 [D-4-Br-Phe]-BBN(7-14)GRPR3.5

Experimental Protocols

A standard protocol for the incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) is provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.

  • First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using a standard coupling agent like DCC/HOBt in DMF/DCM.

  • Boc Deprotection: Remove the Boc protecting group with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM.

  • Coupling of this compound:

    • Dissolve this compound (2-3 equivalents) and a coupling agent (e.g., HBTU, 2-3 equivalents) in DMF.

    • Add DIEA (4-6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Repeat coupling if necessary.

  • Washing: Wash the resin thoroughly with DMF and DCM after each coupling and deprotection step.

  • Repeat Cycles: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA/TFA).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Pathways

To further illustrate the application of this compound, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a relevant signaling pathway.

cluster_SPPS Solid-Phase Peptide Synthesis Workflow cluster_Modification Post-Synthetic Modification Resin Swelling Resin Swelling First AA Coupling First AA Coupling Resin Swelling->First AA Coupling Boc Deprotection Boc Deprotection First AA Coupling->Boc Deprotection Neutralization Neutralization Boc Deprotection->Neutralization Boc-2-Br-D-Phe Coupling Boc-2-Br-D-Phe Coupling Neutralization->Boc-2-Br-D-Phe Coupling Key Step Washing Washing Boc-2-Br-D-Phe Coupling->Washing Repeat Cycles Repeat Cycles Washing->Repeat Cycles Final Cleavage Final Cleavage Repeat Cycles->Final Cleavage Purification Purification Final Cleavage->Purification Purified Peptide Purified Peptide Purification->Purified Peptide Suzuki Coupling Suzuki Coupling Purified Peptide->Suzuki Coupling Modified Peptide Modified Peptide Suzuki Coupling->Modified Peptide

Caption: Workflow for SPPS and subsequent modification.

cluster_pathway GRPR Signaling Pathway BBN_Analog Bombesin Analog (with 2-Br-D-Phe) GRPR Gastrin-Releasing Peptide Receptor BBN_Analog->GRPR Binds G_Protein Gq/11 GRPR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Growth, Proliferation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified GRPR signaling cascade.

Conclusion

This compound is a valuable building block for peptide synthesis, offering a unique combination of steric and electronic properties. Its primary advantage lies in the versatility of the bromine substituent for post-synthetic modifications, enabling the creation of diverse peptide libraries and conformationally constrained analogs. While more direct comparative studies are needed to fully quantify its performance against other phenylalanine derivatives, the available evidence and chemical principles suggest that this compound is a powerful tool for the development of novel peptide-based therapeutics and research probes.

Safety Operating Guide

Proper Disposal of Boc-2-bromo-D-phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of Boc-2-bromo-D-phenylalanine, a specialized amino acid derivative. While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), adherence to proper disposal protocols is essential to uphold laboratory safety standards and environmental responsibility.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the substance's Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Key Safety Measures:

  • Personal Protective Equipment: Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

  • Engineering Controls: Conduct all handling and disposal activities in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of dust or aerosols.

  • Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a designated, sealed container for chemical waste.

Quantitative Data Summary

For disposal purposes, key physical and chemical properties of this compound are summarized below.

PropertyValue
Chemical Name N-(tert-Butoxycarbonyl)-2-bromo-D-phenylalanine
Appearance White to yellow solid
CAS Number 261360-76-3
Molecular Formula C14H18BrNO4
Hazard Classification Not classified as a hazardous substance

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.

  • Waste Segregation and Collection:

    • Solid Waste: Collect uncontaminated this compound waste in a dedicated, sealable container clearly labeled for chemical waste.

    • Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, gloves, or wipes, should be collected in a separate, sealed container also labeled for chemical waste.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.

  • Temporary Storage:

    • Store the sealed waste container in a designated chemical waste accumulation area.

    • This area should be secure, well-ventilated, and segregated from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal vendor to schedule a pickup.

  • Documentation:

    • Maintain accurate records of the amount of this compound disposed of and the date of disposal.

    • Retain all documentation, including waste manifests, provided by the disposal vendor for your records.

Experimental Workflow: Disposal of this compound

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal PPE Don Personal Protective Equipment Ventilation Work in a Ventilated Area (Fume Hood) PPE->Ventilation Ensure Safety Segregate Segregate Solid Waste & Contaminated Materials Ventilation->Segregate Proceed to Collection Label Label Waste Containers Segregate->Label Properly Identify Store Store in Designated Waste Area Label->Store Secure Waste Arrange Arrange for Professional Disposal Store->Arrange Contact EHS or Vendor Document Maintain Disposal Records Arrange->Document Complete Paperwork

Caption: Workflow for the proper disposal of this compound.

Logical Flow for Spill Response

Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Restrict Restrict Access SmallSpill->Restrict Evacuate Evacuate Area LargeSpill->Evacuate WearPPE Wear Appropriate PPE Restrict->WearPPE Contain Contain Spill (Avoid Dust) WearPPE->Contain Collect Collect Material into Waste Container Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste Container Properly Clean->Dispose Notify Notify EHS/Emergency Response Evacuate->Notify

Caption: Logical flow for responding to spills of this compound.

References

Essential Safety and Operational Guide for Handling Boc-2-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the paramount concern in the laboratory is safety. This guide provides immediate and essential safety and logistical information for handling Boc-2-bromo-D-phenylalanine. While some safety data sheets for similar compounds suggest a low hazard level, the toxicological properties of this compound itself are not exhaustively studied.[1][2] Therefore, a cautious and diligent approach to handling is strongly advised to minimize any potential risks.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is fundamental to ensuring a safe laboratory environment and minimizing exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[1]
Face ShieldRecommended when there is a significant risk of splashing or generation of dust.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. For prolonged contact, it is advisable to consult the glove manufacturer's chemical resistance data. Double gloving is a good practice.[1]
Body Protection Laboratory CoatA standard laboratory coat should be worn and kept fully buttoned.[1]
Chemical ApronFor procedures with a higher risk of splashes, a splash-resistant chemical apron is recommended.[1]
Respiratory Protection Dust Mask/RespiratorIf handling procedures are likely to generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be utilized.[1][3] It is best practice to handle this compound in a well-ventilated area or a chemical fume hood.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safe handling of this compound.

1. Preparation:

  • Assemble all necessary equipment, including spatulas, weighing paper, glassware, and solvents.

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Don all required personal protective equipment as detailed in the table above.

2. Handling the Solid Compound:

  • All manipulations of solid this compound should be conducted in a chemical fume hood to prevent the inhalation of any airborne particles.[1]

  • When weighing the compound, use a tared, sealed container to minimize dust generation.[1]

  • Avoid direct contact with the solid; use clean, dry spatulas for transferring the material.[1]

3. Dissolving the Compound:

  • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.[1]

  • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and the date of preparation.

4. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Carefully remove and dispose of gloves and any other contaminated disposable PPE.

  • Thoroughly wash hands with soap and water after the handling procedures are complete.[1]

.dot

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Assemble Equipment prep2 Verify Eyewash/Shower Access prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Weigh Compound handle1->handle2 handle3 Dissolve Compound handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands post2->post3

Caption: Workflow for Handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Solid Waste: Collect unused this compound and any materials contaminated with it (e.g., gloves, pipette tips, paper towels) in a designated, clearly labeled, and sealed hazardous waste container.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[5]

Disposal Procedure:

  • Collection: Place all waste in appropriately labeled, sealed containers.

  • Storage: Store waste containers in a designated, well-ventilated chemical waste accumulation area, away from incompatible materials.[5][6]

  • Arrangement for Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[6][7]

  • Documentation: Maintain accurate records of the amount of this compound disposed of and the date of disposal. Retain all documentation provided by the disposal vendor.[6]

.dot

Disposal_Workflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal col1 Segregate Solid & Liquid Waste col2 Use Labeled, Sealed Containers col1->col2 stor1 Designated Waste Area col2->stor1 stor2 Ensure Good Ventilation stor1->stor2 disp1 Contact EHS or Licensed Vendor stor2->disp1 disp2 Maintain Disposal Records disp1->disp2

Caption: Waste Disposal Workflow for this compound.

Spill Response Plan

In the event of a spill, a prompt and appropriate response is critical to mitigate any potential hazards.

Small Spills:

  • Restrict access to the spill area.

  • Wearing appropriate PPE, carefully sweep up the solid material to avoid generating dust.[6]

  • Place the collected material and any contaminated cleaning supplies into a sealed container labeled for chemical waste.[6]

  • Clean the spill area with a damp cloth, and place all cleaning materials in the waste container.[5]

Large Spills:

  • Evacuate the immediate area and restrict access.

  • Immediately notify your institution's EHS department or emergency response team.[6]

  • If it is safe to do so, ensure the area is well-ventilated.[6]

By adhering to these established procedures, laboratory professionals can ensure the safe handling and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.